PBP2
Description
Properties
Molecular Formula |
C40H48N14O5 |
|---|---|
Molecular Weight |
804.92 |
IUPAC Name |
4-(3-(Dimethylamino)propoxy)-N2,N6-bis((1-(3-((S)-pyrrolidine-2-carboxamido)phenyl)-1H-1,2,3-triazol-4-yl)methyl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C40H48N14O5/c1-52(2)16-7-17-59-32-20-35(37(55)43-22-28-24-53(50-48-28)30-10-3-8-26(18-30)45-39(57)33-12-5-14-41-33)47-36(21-32)38(56)44-23-29-25-54(51-49-29)31-11-4-9-27(19-31)46-40(58)34-13-6-15-42-34/h3-4,8-11,18-21,24-25,33-34,41-42H,5-7,12-17,22-23H2,1-2H3,(H,43,55)(H,44,56)(H,45,57)(H,46,58)/t33-,34-/m0/s1 |
InChI Key |
NYJFNUFXVSTIQP-HEVIKAOCSA-N |
SMILES |
O=C(C1=NC(C(NCC2=CN(C3=CC=CC(NC([C@H]4NCCC4)=O)=C3)N=N2)=O)=CC(OCCCN(C)C)=C1)NCC5=CN(C6=CC=CC(NC([C@H]7NCCC7)=O)=C6)N=N5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PBP-2; PBP 2; PBP2 |
Origin of Product |
United States |
Foundational & Exploratory
The Architecture of Penicillin-Binding Protein 2: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penicillin-binding proteins (PBPs) are crucial enzymes involved in the final stages of bacterial cell wall biosynthesis. Specifically, they catalyze the transpeptidation reaction that cross-links the peptide side chains of peptidoglycan, providing the cell wall with its structural integrity. As the primary targets of β-lactam antibiotics, a deep understanding of their structure and function is paramount for the development of novel antimicrobial agents to combat rising antibiotic resistance. This guide provides an in-depth technical overview of the structure and domains of Penicillin-Binding Protein 2 (PBP2), a key player in bacterial cell division and a critical target for antibiotic action.
Overall Structure of Penicillin-Binding Protein 2
This compound is a class B high-molecular-weight penicillin-binding protein. Its structure is characterized by a modular architecture, typically consisting of an N-terminal domain and a C-terminal transpeptidase domain.[1] The protein is anchored to the cytoplasmic membrane via an N-terminal transmembrane helix, with the bulk of the protein residing in the periplasmic space.
The C-terminal domain houses the catalytic activity and is responsible for the transpeptidation reaction, the crucial step in peptidoglycan cross-linking. This domain is also referred to as the penicillin-binding domain as it contains the active site serine that is acylated by β-lactam antibiotics, leading to enzyme inhibition.[1]
In some bacteria, such as the methicillin-resistant Staphylococcus aureus (MRSA), a variant known as PBP2a confers resistance to a broad range of β-lactam antibiotics. A key feature of PBP2a is the presence of an allosteric domain, located approximately 60 Å from the active site, which regulates the accessibility of the active site to substrates and inhibitors.[1][2][3][4][5]
Key Domains of Penicillin-Binding Protein 2
N-Terminal Domain
The N-terminal domain of this compound is a non-catalytic region that is thought to be involved in protein-protein interactions and the localization of the enzyme to the division septum. In Neisseria gonorrhoeae this compound, this domain is an elongated structure of about 45 Å in length, featuring several long β-strands and a subdomain of shorter strands and small helices.[1] While not directly involved in catalysis, its proper folding and interaction with other cellular components are essential for the overall function of this compound.
Transpeptidase (Penicillin-Binding) Domain
The C-terminal transpeptidase domain is the catalytic heart of this compound. It adopts a characteristic fold that creates a binding pocket for the D-Ala-D-Ala terminus of the peptidoglycan stem peptides and, consequently, for β-lactam antibiotics. The active site of this domain contains three highly conserved motifs that are critical for its enzymatic activity:[1]
-
SXXK motif: This motif includes the catalytic serine residue (e.g., Ser310 in N. gonorrhoeae this compound) that performs the nucleophilic attack on the peptide substrate or the β-lactam ring.[1]
-
SXN motif: This motif is also located within the active site and contributes to the proper positioning of the substrate and the catalytic machinery.
-
KTG motif: This third conserved motif is essential for substrate binding and catalysis.
Allosteric Domain (in PBP2a)
A distinguishing feature of PBP2a from MRSA is the presence of an allosteric domain, located approximately 60 Å from the transpeptidase active site.[1][2][3][4][5] Binding of allosteric effectors, such as fragments of the bacterial cell wall or certain cephalosporins like ceftaroline, to this site induces a conformational change that opens the otherwise closed active site.[2][4] This allosteric regulation is a key mechanism of resistance, as the closed conformation of the active site in the absence of an allosteric activator prevents most β-lactam antibiotics from binding and inhibiting the enzyme.
Quantitative Data
The following tables summarize key quantitative data related to the structure of this compound from different bacterial species.
| Organism | Protein Construct | Amino Acid Residues | Reference |
| Neisseria gonorrhoeae | Periplasmic domain | 44-581 | [1] |
| Neisseria gonorrhoeae | Soluble form | 42-581 | [6] |
Table 1: Domain Boundaries of this compound Constructs Used in Structural Studies.
| Protein | Feature | Measurement | Reference |
| PBP2a (S. aureus) | Distance between allosteric site and active site | ~60 Å | [3][4] |
Table 2: Key Structural Dimensions in this compound.
| Organism | Enzyme | Substrate | Km | kcat | kcat/Km | Reference |
| Staphylococcus aureus | This compound (Transglycosylase domain) | [14C]GlcNAc-labeled C35 lipid II | (4.0 ± 1.0) × 10−6 M | (1.5 ± 0.1) × 10−2 s−1 | 3.4 × 103 M−1 s−1 | [7] |
Table 3: Kinetic Parameters for this compound Activity.
Experimental Protocols
Protein Expression and Purification of N. gonorrhoeae this compound
This protocol describes the expression and purification of a soluble, periplasmic domain of this compound from Neisseria gonorrhoeae.
a. Gene Cloning and Expression Vector Construction: The DNA sequence encoding the periplasmic domain of this compound (e.g., residues 44-581) is amplified by PCR.[6] The PCR product is then cloned into an expression vector, such as pMAL-C2, which allows for the expression of the target protein as a fusion with a tag (e.g., maltose-binding protein, MBP) to facilitate purification.[6]
b. Protein Expression: The expression vector is transformed into a suitable E. coli expression strain. The cells are grown in a rich medium (e.g., Luria-Bertani broth) at 37°C to a desired optical density. Protein expression is then induced by the addition of an inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), followed by incubation at a lower temperature (e.g., 18°C) overnight to enhance protein solubility.
c. Cell Lysis and Initial Purification: The cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by sonication or high-pressure homogenization. The cell lysate is then clarified by centrifugation to remove cell debris. The soluble fraction containing the fusion protein is loaded onto an affinity chromatography column (e.g., amylose resin for MBP-tagged proteins).
d. Affinity Chromatography and Tag Cleavage: The column is washed extensively to remove unbound proteins. The fusion protein is then eluted with a buffer containing a competing ligand (e.g., maltose for MBP-tagged proteins). The affinity tag is subsequently cleaved by a specific protease (e.g., TEV protease) to release the target this compound protein.
e. Further Purification: The cleaved protein solution is passed through the affinity column again to remove the cleaved tag. Further purification to homogeneity is achieved by ion-exchange chromatography followed by size-exclusion chromatography. The purity of the final protein sample is assessed by SDS-PAGE.
X-ray Crystallography for this compound Structure Determination
This protocol outlines the general steps for determining the three-dimensional structure of this compound using X-ray crystallography.
a. Crystallization: Purified this compound is concentrated to a high concentration (typically 5-10 mg/mL). Crystallization screening is performed using various commercially available or custom-made screens to identify conditions (e.g., precipitant, pH, temperature) that promote the formation of well-ordered protein crystals. This is often done using vapor diffusion methods (sitting or hanging drop).
b. Data Collection: Once suitable crystals are obtained, they are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.
c. Structure Determination and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved using methods such as molecular replacement (if a homologous structure is available) or experimental phasing (e.g., using selenomethionine-substituted protein). An initial model of the protein is built into the electron density map and then refined using crystallographic refinement software to improve the fit of the model to the experimental data.
d. Structure Validation: The final refined structure is validated using various tools to check for its geometric quality and agreement with the diffraction data. The coordinates and structure factors are then deposited in the Protein Data Bank (PDB).
Site-Directed Mutagenesis of this compound
This protocol allows for the introduction of specific mutations into the this compound gene to study the function of individual amino acid residues.
a. Primer Design: Two complementary mutagenic primers are designed. These primers contain the desired mutation and anneal to the same sequence on opposite strands of a plasmid containing the this compound gene. The primers should be 25-45 bases in length with the mutation in the center.[8]
b. PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase, the this compound-containing plasmid as a template, and the mutagenic primers. The PCR cycles amplify the entire plasmid, incorporating the desired mutation.
c. Digestion of Parental DNA: The PCR product is treated with the restriction enzyme DpnI. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, and mutated plasmid intact.[8][9][10][11]
d. Transformation: The DpnI-treated DNA is transformed into competent E. coli cells. The cells are plated on a selective medium, and the resulting colonies are grown.
e. Verification of Mutation: Plasmids are isolated from several colonies, and the this compound gene is sequenced to confirm the presence of the desired mutation and to ensure that no other mutations were introduced during the PCR process.
Enzyme Kinetics Assay for this compound
This protocol is used to determine the kinetic parameters of this compound's transpeptidase or transglycosylase activity.
a. Assay for Transglycosylase Activity: The activity of the transglycosylase domain can be monitored by measuring the incorporation of a radiolabeled precursor, such as [14C]GlcNAc-labeled lipid II, into peptidoglycan.[7] The reaction is carried out in a suitable buffer at various substrate concentrations.[7] The reaction is initiated by the addition of the purified this compound enzyme.[7] At different time points, aliquots are taken and the reaction is quenched. The amount of incorporated radioactivity is then quantified to determine the initial reaction rates.
b. Assay for Transpeptidase Activity (β-lactam binding): The interaction of this compound with β-lactam antibiotics can be studied using a competition assay with a fluorescently labeled penicillin, such as Bocillin FL. The assay measures the ability of a test compound to inhibit the binding of Bocillin FL to this compound. The reaction is typically carried out in a microplate format, and the fluorescence polarization or intensity is measured to determine the extent of inhibition.
c. Data Analysis: The initial reaction rates are plotted against the substrate concentration. The data are then fitted to the Michaelis-Menten equation to determine the kinetic parameters Km (Michaelis constant) and Vmax (maximum reaction velocity). The turnover number (kcat) can be calculated from Vmax if the enzyme concentration is known.
Visualizations
Caption: Domain architecture of a typical Class B Penicillin-Binding Protein 2.
Caption: Allosteric regulation of PBP2a from MRSA.
References
- 1. pnas.org [pnas.org]
- 2. How allosteric control of Staphylococcus aureus penicillin binding protein 2a enables methicillin resistance and physiological function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Allosteric Site for the Nascent Cell Wall in Penicillin-Binding Protein 2a: An Achilles' Heel of Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Crystal Structures of Penicillin-binding Protein 2 from Penicillin-susceptible and -resistant Strains of Neisseria gonorrhoeae Reveal an Unexpectedly Subtle Mechanism for Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. research.cbc.osu.edu [research.cbc.osu.edu]
- 9. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 10. assaygenie.com [assaygenie.com]
- 11. static.igem.org [static.igem.org]
An In-depth Technical Guide to PBP2 Gene (pbpB) Sequence Analysis and Transcription
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Penicillin-Binding Protein 2 (PBP2) gene, pbpB, focusing on its sequence analysis, transcriptional regulation, and the experimental methodologies used for its study. This compound is a crucial enzyme in bacterial cell wall biosynthesis and a primary target for β-lactam antibiotics. Understanding its genetic and regulatory features is paramount for the development of novel antimicrobial strategies.
This compound Gene (pbpB) and Protein Structure
The pbpB gene encodes Penicillin-Binding Protein 2, a high-molecular-weight, class B Penicillin-Binding Protein. This compound is a key enzyme in the final stages of peptidoglycan synthesis, which is essential for maintaining the structural integrity of the bacterial cell wall.[1] In many bacteria, including Bacillus subtilis, the pbpB gene is located within a cluster of genes related to cell division and cell wall metabolism.[2]
The this compound protein typically consists of three functional domains:
-
N-terminal Domain: This domain is homologous to the corresponding domain in other class B PBPs and is believed to be involved in protein-protein interactions and localization to the cell membrane.[2]
-
Penicillin-Binding (Transpeptidase) Domain: This is the catalytic domain responsible for the transpeptidation reaction, which cross-links peptidoglycan chains. It contains conserved motifs, including the active site serine that is acylated by β-lactam antibiotics.
-
C-terminal Extension: A lengthy carboxy extension is also present in some this compound proteins, such as in Bacillus subtilis.[2]
A non-cleaved signal sequence at the N-terminus anchors the protein to the cell membrane.[2]
Sequence Analysis of the pbpB Gene
Sequence analysis of the pbpB gene is critical for understanding its function, evolution, and role in antibiotic resistance. Point mutations in pbpB can lead to reduced affinity for β-lactam antibiotics, contributing to resistance.
Key Methodologies for Sequence Analysis
2.1.1. DNA Sequencing
DNA sequencing of the pbpB gene is the foundational method for identifying mutations associated with antibiotic resistance.
Experimental Protocol: PCR Amplification and Sanger Sequencing of pbpB
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from the bacterial strain of interest using a commercial kit or standard phenol-chloroform extraction methods.
-
Primer Design: Design primers to amplify the entire coding sequence of the pbpB gene. For Staphylococcus aureus, the following primers can be used for RT-PCR, and similar principles apply for genomic DNA PCR:
-
PCR Amplification:
-
Set up a PCR reaction with genomic DNA as the template, the designed primers, a high-fidelity DNA polymerase, and dNTPs.
-
Typical PCR cycling conditions are:
-
Initial denaturation: 94°C for 2 minutes.
-
35 cycles of:
-
Denaturation: 94°C for 30 seconds.
-
Annealing: 53°C for 30 seconds (adjust based on primer melting temperature).
-
Extension: 72°C for 2.5 minutes (adjust based on the length of the PCR product).
-
-
Final extension: 72°C for 5 minutes.[3]
-
-
-
PCR Product Purification: Purify the amplified PCR product to remove primers, dNTPs, and polymerase using a PCR purification kit.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing using the amplification primers and internal sequencing primers if necessary.
-
Sequence Analysis: Align the obtained sequence with a reference pbpB sequence from a susceptible strain to identify mutations.
2.1.2. Site-Directed Mutagenesis
Site-directed mutagenesis is used to introduce specific mutations into the pbpB gene to study their effects on this compound function and antibiotic susceptibility.
Experimental Protocol: Site-Directed Mutagenesis of pbpB
-
Plasmid Preparation: Clone the wild-type pbpB gene into a suitable expression vector.
-
Mutagenic Primer Design: Design complementary primers containing the desired mutation in the middle, with approximately 15-20 nucleotides of correct sequence on either side.
-
Mutagenesis PCR: Perform PCR using a high-fidelity polymerase, the plasmid containing wild-type pbpB as a template, and the mutagenic primers. This will amplify the entire plasmid, incorporating the mutation.
-
Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme, which specifically cleaves methylated DNA.
-
Transformation: Transform the mutated plasmid into competent E. coli cells for propagation.
-
Sequence Verification: Isolate the plasmid DNA from transformed colonies and sequence the pbpB gene to confirm the presence of the desired mutation and the absence of any secondary mutations.
Transcriptional Regulation of the pbpB Gene
The transcription of the pbpB gene is tightly regulated in response to various cellular signals, including cell wall stress and growth phase.
Signaling Pathways Regulating pbpB Transcription
In many Gram-positive bacteria, the transcription of pbpB is controlled by two-component systems (TCS) that sense and respond to cell wall stress.
3.1.1. The VraSR Two-Component System in Staphylococcus aureus
The VraSR TCS is a key regulator of the cell wall stress response in S. aureus. It is involved in the induction of pbpB expression in response to cell wall-active antibiotics like vancomycin and β-lactams.[2][4][5]
-
Sensing: The sensor histidine kinase, VraS, is a membrane-bound protein that detects signals indicative of cell wall damage.
-
Signal Transduction: Upon sensing cell wall stress, VraS autophosphorylates and then transfers the phosphate group to the response regulator, VraR.
-
Transcriptional Regulation: Phosphorylated VraR (VraR-P) is a transcriptional activator that binds directly to the promoter region of target genes, including pbpB, to upregulate their expression.[6] This leads to increased production of this compound to help repair the cell wall damage. The vraSR operon itself is also autoregulated by VraR-P.[2][4]
3.1.2. The WalK/WalR (YycG/YycF) Two-Component System
The WalK/WalR TCS is essential for viability in many low G+C Gram-positive bacteria and is considered a master regulator of cell wall metabolism.[7][8] While its direct regulation of pbpB is not as extensively characterized as VraSR in S. aureus, it is known to control the expression of genes involved in peptidoglycan synthesis and turnover.
Experimental Workflows for Studying pbpB Transcription
A variety of molecular biology techniques are employed to study the transcriptional regulation of pbpB.
3.2.1. Northern Blot Analysis
Northern blotting is used to determine the size and relative abundance of pbpB mRNA transcripts.
Experimental Protocol: Northern Blot for pbpB mRNA
-
RNA Extraction: Isolate total RNA from bacterial cultures grown to the desired growth phase (e.g., mid-log phase) with or without antibiotic treatment.[3]
-
Probe Design and Labeling:
-
Design a DNA probe that is complementary to a region of the pbpB mRNA. The probe can be generated by PCR amplification of a fragment of the pbpB gene.
-
Label the probe with a radioactive (e.g., ³²P) or non-radioactive (e.g., DIG) label. For the vraSR operon in S. aureus, a probe can be generated by PCR using primers vraSRprobeF and vraSRprobeR.[2]
-
-
Gel Electrophoresis: Separate the RNA samples on a denaturing formaldehyde-agarose gel.[3]
-
Transfer: Transfer the separated RNA from the gel to a nylon or nitrocellulose membrane.[3]
-
Hybridization: Incubate the membrane with the labeled probe under stringent conditions to allow the probe to anneal to the complementary pbpB mRNA.
-
Washing and Detection: Wash the membrane to remove unbound probe and detect the hybridized probe by autoradiography or chemiluminescence, depending on the label used.
3.2.2. Reverse Transcription-Quantitative PCR (RT-qPCR)
RT-qPCR is a sensitive method for quantifying the relative or absolute levels of pbpB transcripts.
Experimental Protocol: RT-qPCR for pbpB transcripts
-
RNA Extraction and DNase Treatment: Isolate total RNA as described for Northern blotting and treat with DNase to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize cDNA from the RNA template using a reverse transcriptase and random hexamers or gene-specific primers.[3]
-
qPCR:
-
Set up the qPCR reaction with the cDNA template, pbpB-specific primers (e.g., IP6 and a forward primer), and a fluorescent dye (e.g., SYBR Green) or a probe-based chemistry (e.g., TaqMan).
-
Use primers for a stably expressed housekeeping gene as an internal control for normalization.
-
qPCR cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of pbpB using the ΔΔCt method, normalized to the internal control gene.
3.2.3. Promoter-Reporter Fusions
Promoter-reporter fusions are used to study the activity of the pbpB promoter in vivo.
Experimental Protocol: pbpB Promoter-Luciferase Fusion Assay
-
Promoter Cloning: Amplify the promoter region of the pbpB gene by PCR and clone it upstream of a promoterless reporter gene, such as luciferase or lacZ, in a suitable vector.
-
Transformation: Transform the resulting reporter plasmid into the bacterial strain of interest.
-
Reporter Assay:
-
Grow the transformed bacteria under various conditions (e.g., different growth phases, with or without antibiotics).
-
Prepare cell lysates and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).
-
Normalize the reporter activity to cell density (e.g., OD₆₀₀).
-
3.2.4. Electrophoretic Mobility Shift Assay (EMSA)
EMSA is an in vitro technique used to study the binding of proteins, such as transcription factors, to specific DNA sequences, like the pbpB promoter.
Experimental Protocol: EMSA for VraR Binding to the pbpB Promoter
-
Protein Purification: Purify the VraR protein.
-
Probe Labeling: Synthesize and label a short DNA probe containing the putative VraR binding site in the pbpB promoter with a radioactive or fluorescent label.
-
Binding Reaction: Incubate the purified VraR protein with the labeled DNA probe in a binding buffer.
-
Gel Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the labeled DNA by autoradiography or fluorescence imaging. A "shift" in the mobility of the probe indicates the formation of a protein-DNA complex.
3.2.5. Chromatin Immunoprecipitation (ChIP)
ChIP is a powerful technique to identify the in vivo binding sites of a DNA-binding protein on a genome-wide scale. ChIP-seq has confirmed that VraR directly binds to the promoter of pbpB in S. aureus.[6]
Quantitative Data Summary
The following tables summarize key quantitative data related to pbpB gene expression and this compound protein function.
Table 1: Relative Expression of pbpB and Related Genes in S. aureus
| Gene | Condition | Fold Change in Expression | Reference |
| pbpB | Vancomycin Treatment | ~2.4 | [5] |
| vraSR | Vancomycin Treatment | >10 | [5] |
| pbpB | Oxacillin Treatment | ~1.9 | [5] |
| vraSR | Oxacillin Treatment | >5 | [5] |
| pbpB | IPTG-induced depletion | Correlates with vraSR expression | [5] |
Table 2: Kinetic Parameters of this compound
| Parameter | Value | Organism | Reference |
| Transpeptidase Activity | |||
| k₂/Kₛ for Penicillin G (Wild-Type) | 63,700 M⁻¹s⁻¹ | N. gonorrhoeae | |
| k₂/Kₛ for Penicillin G (Resistant Mutant) | 4,000 M⁻¹s⁻¹ | N. gonorrhoeae |
Conclusion
The pbpB gene and its product, this compound, are central to bacterial physiology and are key players in the development of antibiotic resistance. A thorough understanding of the sequence variations, transcriptional control, and functional characteristics of this compound is essential for the development of new therapeutic strategies to combat bacterial infections. The experimental approaches outlined in this guide provide a framework for researchers to investigate the multifaceted role of this critical gene and its protein product.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. researchgate.net [researchgate.net]
- 3. Transcriptional Analysis of the Staphylococcus aureus Penicillin Binding Protein 2 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VraSR two-component regulatory system and its role in induction of this compound and vraSR expression by cell wall antimicrobials in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of VraSR in Antibiotic Resistance and Antibiotic-Induced Stress Response in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatin immunoprecipitation identifies genes under direct VraSR regulation in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Purification of His-PBP2a variants [bio-protocol.org]
An In-depth Technical Guide to the Mechanism of PBP2 Transpeptidase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penicillin-Binding Protein 2 (PBP2), a crucial enzyme in bacterial cell wall biosynthesis, plays a pivotal role in the construction and maintenance of the peptidoglycan (PG) layer, which is essential for bacterial survival and shape determination. As a member of the high-molecular-weight Class B PBPs, this compound is a monofunctional transpeptidase, catalyzing the cross-linking of peptide side chains of adjacent glycan strands in the periplasm. This cross-linking provides the necessary rigidity to the cell wall, protecting the bacterium from osmotic lysis. Due to its essential function, this compound is a primary target for β-lactam antibiotics, one of the most successful classes of antibacterial drugs. A thorough understanding of the this compound transpeptidase mechanism is therefore fundamental for the development of novel antimicrobial strategies to combat the growing threat of antibiotic resistance. This guide provides a detailed technical overview of the this compound transpeptidase mechanism, supported by quantitative data, experimental protocols, and visual diagrams.
The Structural Architecture of this compound
This compound is a membrane-anchored protein with its catalytic domain located in the periplasmic space. The overall structure consists of two principal domains: an N-terminal domain and a C-terminal transpeptidase (TP) domain.[1] The N-terminal domain is thought to be involved in protein-protein interactions and proper localization of the enzyme within the cell. The C-terminal TP domain houses the active site and is responsible for the catalytic activity.
The active site of the this compound transpeptidase domain is characterized by three highly conserved motifs common to most penicillin-interacting enzymes:
-
SXXK motif: This motif contains the catalytic serine residue (e.g., Ser310 in Neisseria gonorrhoeae this compound), which acts as the primary nucleophile in the acylation step of the transpeptidation reaction.[1]
-
SXN motif: This motif is also crucial for catalysis and contributes to the proper positioning of substrates and the stabilization of reaction intermediates.
-
KTG motif: This motif is involved in substrate binding and catalysis.
The Catalytic Mechanism of this compound Transpeptidase
The transpeptidation reaction catalyzed by this compound is a two-step, acyl-transfer process that results in the formation of a peptide cross-link between two adjacent peptidoglycan strands. The overall mechanism can be broken down into three key stages:
-
Formation of the Michaelis Complex: The enzyme first binds non-covalently to the donor peptide strand of a nascent peptidoglycan chain, which terminates in a D-alanyl-D-alanine (D-Ala-D-Ala) moiety. This initial binding forms the enzyme-substrate Michaelis complex.
-
Acylation (Acyl-Enzyme Intermediate Formation): The catalytic serine residue in the SXXK motif of the this compound active site launches a nucleophilic attack on the carbonyl carbon of the peptide bond between the two terminal D-alanine residues of the donor peptide. This results in the formation of a covalent acyl-enzyme intermediate, with the concomitant release of the terminal D-alanine.
-
Deacylation (Transpeptidation): The amino group of a neighboring acceptor peptide strand then attacks the carbonyl carbon of the acyl-enzyme intermediate. This leads to the formation of a new peptide bond, cross-linking the two glycan strands, and the regeneration of the free enzyme, which can then catalyze another round of transpeptidation.
This mechanism is effectively inhibited by β-lactam antibiotics, which act as substrate analogs. The strained β-lactam ring is highly susceptible to nucleophilic attack by the active site serine. This leads to the formation of a stable, long-lived acyl-enzyme complex, effectively inactivating the enzyme and halting cell wall synthesis.[2]
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical flow of the this compound-catalyzed transpeptidation reaction.
Quantitative Data on this compound Activity and Inhibition
The efficacy of this compound as an antibacterial target is underscored by the extensive quantitative data available on its interaction with various inhibitors, particularly β-lactam antibiotics. The following tables summarize key kinetic parameters and inhibitory concentrations for this compound from different bacterial species.
Table 1: IC50 Values of β-Lactam Antibiotics against this compound
| Antibiotic | Bacterial Species | This compound IC50 (mg/L) | Reference |
| Penicillin G | Neisseria gonorrhoeae ATCC 19424 | 0.02 | [3] |
| Penicillin G | Neisseria gonorrhoeae ATCC 49226 | >2 | [3] |
| Ampicillin | Neisseria gonorrhoeae ATCC 19424 | 0.03 | [3] |
| Ampicillin | Neisseria gonorrhoeae ATCC 49226 | >2 | [3] |
| Cefotaxime | Neisseria gonorrhoeae ATCC 19424 | 0.01 | [3] |
| Cefotaxime | Neisseria gonorrhoeae ATCC 49226 | 0.01 | [3] |
| Ceftriaxone | Neisseria gonorrhoeae ATCC 19424 | 0.01 | [3] |
| Ceftriaxone | Neisseria gonorrhoeae ATCC 49226 | 0.01 | [3] |
| Meropenem | Neisseria gonorrhoeae ATCC 19424 | 0.01 | [3] |
| Meropenem | Neisseria gonorrhoeae ATCC 49226 | 0.01 | [3] |
Note: IC50 (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Kinetic Parameters of this compound Inhibition
| Inhibitor | Bacterial Species | k2/K (M-1s-1) | Reference |
| Cefotaxime | Streptococcus pneumoniae | 58,000 - 128,000 | [1] |
| Imipenem | Streptococcus pneumoniae | 51,000 - 102,000 | [1] |
| Piperacillin | Streptococcus pneumoniae | 15,000 - 27,000 | [1] |
| Methicillin | Streptococcus pneumoniae | 4,000 - 8,000 | [1] |
| Cephalexin | Streptococcus pneumoniae | 160 - 300 | [1] |
Note: k2/K represents the second-order rate constant for enzyme acylation and is a measure of the inhibitor's efficiency.
Experimental Protocols
A variety of experimental techniques are employed to study the mechanism and inhibition of this compound transpeptidase activity. Below are detailed methodologies for key experiments.
Protocol 1: In Vitro this compound Activity Assay using Fluorescently Labeled Penicillin (Bocillin-FL)
This protocol is adapted from established methods for assessing PBP activity and inhibitor potency.
Objective: To determine the IC50 of an inhibitor against this compound.
Materials:
-
Bacterial membrane preparation containing this compound
-
Bocillin-FL (fluorescent penicillin derivative)
-
Test inhibitor compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Fluorescence gel scanner
Procedure:
-
Preparation of Reaction Mixtures:
-
Prepare serial dilutions of the test inhibitor in PBS.
-
In microcentrifuge tubes, mix the bacterial membrane preparation with the different concentrations of the inhibitor. Include a no-inhibitor control.
-
Incubate the mixtures for a defined period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to this compound.
-
-
Labeling with Bocillin-FL:
-
Add Bocillin-FL to each reaction tube to a final concentration of 10 µM.
-
Incubate for 15 minutes at 37°C to allow Bocillin-FL to bind to the remaining active this compound.
-
-
Sample Preparation for SDS-PAGE:
-
Stop the reaction by adding SDS-PAGE loading buffer to each tube and heating at 95°C for 5 minutes.
-
-
SDS-PAGE and Fluorescence Detection:
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by molecular weight.
-
After electrophoresis, visualize the fluorescently labeled PBPs using a fluorescence gel scanner.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the this compound band in each lane.
-
Plot the percentage of this compound inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Purification of Recombinant this compound
This is a general protocol for the expression and purification of His-tagged this compound from E. coli.
Objective: To obtain purified this compound for in vitro assays and structural studies.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with a this compound expression plasmid (with a His-tag)
-
Luria-Bertani (LB) medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Ni-NTA affinity chromatography column
-
Wash buffer (Lysis buffer with 20 mM imidazole)
-
Elution buffer (Lysis buffer with 250 mM imidazole)
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)
Procedure:
-
Protein Expression:
-
Inoculate a starter culture of the E. coli expression strain in LB medium with the appropriate antibiotic and grow overnight at 37°C.
-
The next day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Affinity Chromatography:
-
Equilibrate the Ni-NTA column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged this compound with elution buffer.
-
-
Dialysis and Concentration:
-
Dialyze the eluted protein against dialysis buffer to remove imidazole.
-
Concentrate the purified protein using a centrifugal filter unit.
-
Determine the protein concentration and assess purity by SDS-PAGE.
-
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for characterizing a novel this compound inhibitor.
Conclusion
The transpeptidase activity of this compound is a cornerstone of bacterial cell wall synthesis and a well-validated target for antibacterial therapy. A detailed understanding of its structure, catalytic mechanism, and interactions with inhibitors is paramount for the rational design of new drugs to overcome antibiotic resistance. This technical guide has provided a comprehensive overview of the this compound transpeptidase mechanism, supported by quantitative data and detailed experimental protocols. The continued investigation into the intricacies of this compound function will undoubtedly pave the way for the development of novel and effective antibacterial agents.
References
The Physiological Role of Penicillin-Binding Protein 2 (PBP2) in Bacterial Growth and Division: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Penicillin-Binding Protein 2 (PBP2) is a crucial transpeptidase enzyme and a core component of the bacterial cell elongation machinery, known as the elongasome or Rod complex. It plays an indispensable role in the synthesis and remodeling of the peptidoglycan cell wall, thereby maintaining the characteristic rod shape of many bacterial species. This compound's activity is tightly regulated through a network of protein-protein interactions, primarily with the glycosyltransferase RodA and the regulatory proteins MreC and MreD. This coordinated action ensures the fidelity of cell wall expansion during growth. Due to its essential function and its inhibition by the widely successful β-lactam class of antibiotics, this compound remains a high-value target for the development of novel antibacterial agents. This guide provides an in-depth overview of this compound's physiological functions, its regulatory network, quantitative data on its interactions, and detailed protocols for its study.
Introduction to this compound
The bacterial cell wall is a vital external structure composed primarily of peptidoglycan (PG), a mesh-like polymer of glycan strands cross-linked by short peptides. This structure is essential for maintaining cell shape and protecting against osmotic lysis. The final steps of PG synthesis—glycan chain polymerization (transglycosylation) and peptide cross-linking (transpeptidation)—are catalyzed by a family of enzymes known as Penicillin-Binding Proteins (PBPs).[1]
This compound is a high-molecular-weight, class B PBP. In most rod-shaped bacteria, such as Escherichia coli, this compound is the primary transpeptidase dedicated to cell elongation.[2][3] Its inactivation or inhibition leads to a morphological switch from a rod to a sphere and, frequently, cell death, underscoring its essentiality for bacterial viability.[4]
Core Functions and Enzymatic Activity of this compound
Transpeptidase Activity and Cell Shape Maintenance
The canonical function of this compound is its DD-transpeptidase activity. It catalyzes the formation of a peptide bond between a D-alanine residue from one PG stem peptide and a di-amino acid (e.g., meso-diaminopimelic acid or L-lysine) from an adjacent stem peptide. This cross-linking reaction provides the structural integrity and rigidity of the cell wall. This compound's activity is spatially directed to the cylindrical part of the cell, driving lateral wall growth and ensuring the maintenance of a consistent rod shape.[2][5]
Bifunctional Activity in Specific Species
While primarily known as a transpeptidase, in some bacteria like Staphylococcus aureus, this compound is a bifunctional enzyme possessing both transpeptidase (TPase) and transglycosylase (TGase) domains. The TGase domain catalyzes the polymerization of lipid II precursors into linear glycan strands, which are then cross-linked by the TPase domain.
This compound and the Elongasome: A Regulatory Network
This compound does not function in isolation but is a central component of the elongasome (or Rod complex), a multi-protein machine that moves circumferentially around the cell to insert new PG into the lateral wall.[2][6] The activity of this compound is exquisitely controlled by its interaction partners.
-
This compound-RodA Complex: this compound forms a stable and essential subcomplex with RodA, a member of the SEDS (Shape, Elongation, Division, and Sporulation) protein family and the primary glycosyltransferase of the elongasome. This compound conformation is critical for stimulating the glycan polymerase activity of RodA.[7][8][9] This coupling ensures that newly synthesized glycan chains are promptly cross-linked, preventing the accumulation of uncrosslinked and potentially toxic PG intermediates.[8]
-
Regulation by MreC and MreD: The activity of the this compound-RodA complex is modulated by two other elongasome proteins, MreC and MreD.[2][5][6]
-
MreC acts as an activator. It binds directly to this compound, inducing a conformational change that is thought to switch this compound to an "on," or active, state.[5][6][7]
-
MreD functions as a suppressor of MreC-mediated activation. By interacting with both this compound and MreC, MreD keeps the system in check, preventing runaway PG synthesis.[5][7] The balance between MreC and MreD levels is therefore critical for regulating the rate of cell elongation.[2][5][7]
-
-
Relationship with MreB: The actin-like cytoskeletal protein MreB was long thought to be the primary scaffold that directs the movement of the elongasome. However, recent studies suggest that this compound may initiate Rod complex formation by binding directly to the cell wall, and that an active this compound conformation subsequently promotes the formation of MreB filaments to orient the synthesis machinery.[8][9]
References
- 1. Penicillin - Wikipedia [en.wikipedia.org]
- 2. biorxiv.org [biorxiv.org]
- 3. MreC and MreD balance the interaction between the elongasome proteins this compound and RodA | Semantic Scholar [semanticscholar.org]
- 4. youtube.com [youtube.com]
- 5. MreC and MreD balance the interaction between the elongasome proteins this compound and RodA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MreC and MreD balance the interaction between the elongasome proteins this compound and RodA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MreC and MreD balance the interaction between the elongasome proteins this compound and RodA | PLOS Genetics [journals.plos.org]
- 8. A central role for this compound in the activation of peptidoglycan polymerization by the bacterial cell elongation machinery [ideas.repec.org]
- 9. (Open Access) A central role for this compound in the activation of peptidoglycan polymerization by the bacterial cell elongation machinery. (2018) | Patricia D. A. Rohs | 126 Citations [scispace.com]
The Crucial Link: A Technical Guide to the Discovery and History of Penicillin-Binding Proteins
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal discovery and rich history of penicillin-binding proteins (PBPs), the primary targets of β-lactam antibiotics. From the initial serendipitous observation of penicillin's antibacterial properties to the detailed molecular understanding of its mechanism of action, this document provides a comprehensive overview for professionals in the fields of microbiology, biochemistry, and pharmaceutical development. We will delve into the key experiments that unraveled the role of PBPs in bacterial cell wall synthesis, present detailed methodologies for their study, and offer a quantitative look at their interactions with various antibiotics.
A Historical Perspective: From a Chance Discovery to a Molecular Target
The story of penicillin-binding proteins is intrinsically linked to the discovery of penicillin itself. In 1928, Alexander Fleming's observation of a mold, Penicillium notatum, inhibiting the growth of Staphylococcus aureus marked the dawn of the antibiotic era.[1] However, the molecular basis for this inhibition remained a mystery for decades.
It was the pioneering work of James Park and Jack Strominger in the 1950s and 1960s that laid the conceptual groundwork for the discovery of PBPs. They observed that in the presence of penicillin, bacterial cells accumulated a cell wall precursor, UDP-N-acetylmuramyl-pentapeptide.[2] A crucial insight came from their proposal that the structure of penicillin mimicked the D-alanyl-D-alanine terminus of the peptidoglycan precursor, suggesting that penicillin acts by inhibiting the enzyme responsible for the final cross-linking step of cell wall synthesis.[1]
The definitive identification of the specific proteins that penicillin binds to came in the 1970s through the work of Peter Spratt . Using a technique involving radiolabeled penicillin, he was able to identify and separate multiple distinct proteins in the inner membrane of Escherichia coli that covalently bound to penicillin.[3][4] These were aptly named "penicillin-binding proteins." This discovery transformed our understanding of β-lactam antibiotic action from a general inhibition of cell wall synthesis to a specific interaction with a family of dedicated enzymes.
The Central Role of PBPs in Bacterial Physiology
Penicillin-binding proteins are a group of bacterial enzymes, primarily transpeptidases and carboxypeptidases, that are essential for the final steps of peptidoglycan biosynthesis. Peptidoglycan is a rigid polymer that forms the bacterial cell wall, providing structural integrity and protection against osmotic lysis.
PBPs catalyze the cross-linking of adjacent glycan chains by forming peptide bridges between them. This process is vital for the expansion and division of the bacterial cell. Inhibition of these enzymes by β-lactam antibiotics disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.[5]
Bacteria typically possess multiple PBPs, which can be broadly classified into high-molecular-weight (HMW) and low-molecular-weight (LMW) categories. HMW PBPs are often bifunctional, possessing both transglycosylase (for glycan chain elongation) and transpeptidase (for cross-linking) activity, and are generally essential for cell viability. LMW PBPs are typically monofunctional carboxypeptidases or endopeptidases involved in peptidoglycan maturation and recycling.
Quantitative Analysis of PBP-Antibiotic Interactions
The affinity of different β-lactam antibiotics for various PBPs is a key determinant of their antibacterial spectrum and efficacy. This is typically quantified by the 50% inhibitory concentration (IC50), which is the concentration of an antibiotic required to inhibit the binding of a radiolabeled or fluorescent penicillin analog to a specific PBP by 50%.
Table 1: Binding Affinities (IC50 in µg/mL) of β-Lactams for PBPs in Staphylococcus aureus
| Antibiotic | PBP1 | PBP2 | PBP3 | PBP4 | PBP2a (MRSA) |
| Ceftaroline | 0.03 | 0.03 | 0.01 | 1 | 0.12 |
| Cefotaxime | 0.25 | 4 | 0.5 | 64 | >256 |
| Ceftriaxone | 0.5 | 8 | 1 | 128 | >256 |
Data sourced from studies on various S. aureus strains, including methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) isolates.[6]
Table 2: Binding Affinities (IC50 in mg/L) of β-Lactams for PBPs in Klebsiella pneumoniae
| Antibiotic | PBP1a/b | This compound | PBP3 | PBP4 |
| Imipenem | <0.0075 | <0.0075 | 0.03 | <0.0075 |
| Meropenem | <0.0075 | <0.0075 | 0.015 | <0.0075 |
| Ceftazidime | 4 | 64 | 0.06-0.25 | 128 |
| Aztreonam | >256 | >256 | 0.06-0.12 | >256 |
| Mecillinam | >128 | <0.0075 | >128 | >128 |
Data represents findings from K. pneumoniae strains ATCC 43816 and ATCC 13883.[7]
Table 3: Binding Affinities (IC50 in µg/mL) of β-Lactams for PBPs in Escherichia coli
| Antibiotic | PBP1a | PBP1b | This compound | PBP3 | PBP4 |
| Ceftobiprole | 2 | 2 | 0.6 | 2 | 0.6 |
| Ceftriaxone | 2 | 0.6 | 0.6 | 2 | 0.6 |
| Cefepime | 10 | 10 | 0.6 | 10 | 10 |
| Ceftazidime | >30 | >30 | 0.6 | >30 | >30 |
| Imipenem | 0.03 | 0.03 | 0.03 | 0.03 | 0.03 |
Data obtained from studies on E. coli MC4100.[8]
Key Experimental Protocols
The identification and characterization of PBPs have been made possible by a set of core biochemical techniques. Below are detailed methodologies for these key experiments.
Radiolabeled Penicillin Binding Assay
This foundational assay is used to identify and quantify PBPs based on their ability to covalently bind penicillin.
Methodology:
-
Membrane Preparation:
-
Grow bacterial cells to mid-logarithmic phase.
-
Harvest cells by centrifugation and wash with a suitable buffer (e.g., 10 mM Tris-HCl, pH 8.0).[9]
-
Resuspend cells in the same buffer and lyse them using a French press or sonication.[9]
-
Perform a low-speed centrifugation to remove unbroken cells and large debris.[9]
-
Collect the supernatant and subject it to high-speed ultracentrifugation to pellet the cell membranes.[9]
-
Wash the membrane pellet and resuspend in a storage buffer (e.g., 10 mM Tris-HCl, pH 8.0) and store at -70°C.[9]
-
-
Binding Reaction:
-
Incubate a defined amount of membrane protein with a radiolabeled penicillin, such as [³H]benzylpenicillin or [¹⁴C]penicillin G, at a specific concentration (e.g., ~5 µCi) for 10-30 minutes at 25-30°C.[9][10]
-
To determine non-specific binding, a parallel reaction is set up with a large excess (e.g., 1000-fold) of unlabeled penicillin added before the radiolabeled penicillin.[9]
-
Stop the reaction by adding a large excess of cold penicillin.[9]
-
-
Detection and Analysis:
-
Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9][10]
-
For fluorography, incubate the gel in a scintillant like 1 M sodium salicylate for 30 minutes.[9]
-
Dry the gel under vacuum at 80°C for 2 hours.[9]
-
Expose the dried gel to X-ray film for a period ranging from days to weeks to visualize the radiolabeled PBP bands.[9]
-
Affinity Chromatography for PBP Purification
This technique allows for the purification of PBPs from a complex mixture of membrane proteins.
Methodology:
-
Affinity Matrix Preparation:
-
Protein Binding:
-
Solubilize the bacterial membrane preparation using a non-ionic detergent (e.g., Triton X-100 or Nonidet P-40).[11][12]
-
Pass the solubilized membrane protein solution through the affinity column. PBPs will covalently bind to the immobilized β-lactam.
-
Wash the column extensively with a buffer containing detergent to remove non-specifically bound proteins.[13]
-
-
Elution:
-
Elute the covalently bound PBPs using a solution that can cleave the penicilloyl-enzyme bond, such as a neutral hydroxylamine solution (e.g., 1 M hydroxylamine).[11][12] This step reverses the covalent bond and releases the active PBP.
-
Alternatively, a change in pH (e.g., pH 10.5) can be used for elution, although this may be denaturing.[11]
-
-
Analysis:
-
Analyze the eluted fractions for purity using SDS-PAGE and confirm the identity of the PBPs by radiolabeled penicillin binding or Western blotting.[14]
-
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is a fundamental technique used to separate proteins based on their molecular weight.
Methodology:
-
Sample Preparation:
-
Mix the protein sample (e.g., membrane preparation or purified PBPs) with an SDS-PAGE loading buffer. This buffer typically contains SDS (to denature proteins and impart a uniform negative charge), a reducing agent like dithiothreitol (DTT) or β-mercaptoethanol (to break disulfide bonds), glycerol (to increase sample density), and a tracking dye like bromophenol blue.[15]
-
Heat the samples at 95-100°C for 5-10 minutes to ensure complete denaturation.
-
-
Electrophoresis:
-
Load the prepared samples into the wells of a polyacrylamide gel.
-
Place the gel in an electrophoresis chamber filled with running buffer.
-
Apply an electric current to the chamber. The negatively charged proteins will migrate through the gel towards the positive electrode.[16]
-
Smaller proteins will move more quickly through the gel matrix than larger proteins, resulting in separation by size.[16]
-
-
Visualization:
-
After electrophoresis, visualize the separated protein bands. Common methods include:
-
Coomassie Brilliant Blue Staining: A general protein stain that binds to most proteins.[16]
-
Silver Staining: A more sensitive method for detecting low abundance proteins.
-
Fluorography: For detecting radiolabeled proteins, as described in the penicillin binding assay.[15]
-
Western Blotting: Transferring the proteins to a membrane and probing with specific antibodies.[17]
-
-
Visualizing the Molecular Landscape
To better understand the processes described, the following diagrams illustrate key pathways and workflows.
Caption: Peptidoglycan biosynthesis pathway and points of PBP inhibition.
Caption: Experimental workflow for the identification and purification of PBPs.
Conclusion: An Enduring Target in an Era of Resistance
The discovery of penicillin-binding proteins was a landmark achievement in microbiology and medicine. It provided a rational basis for the action of β-lactam antibiotics and paved the way for the development of new and improved drugs. The experimental techniques developed to study PBPs have become cornerstones of antibiotic research. As we face the growing challenge of antibiotic resistance, a deep understanding of the history, function, and biochemistry of PBPs remains more critical than ever for the design of novel therapeutic strategies to combat bacterial infections.
References
- 1. Penicillin’s Discovery and Antibiotic Resistance: Lessons for the Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Penicillin-binding proteins and cell shape in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. Penicillin - Wikipedia [en.wikipedia.org]
- 6. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. pnas.org [pnas.org]
- 13. conductscience.com [conductscience.com]
- 14. researchgate.net [researchgate.net]
- 15. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. journals.asm.org [journals.asm.org]
PBP2 Homologues in Different Bacterial Species: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Penicillin-binding proteins (PBPs) are crucial enzymes in bacterial cell wall biosynthesis and are the primary targets of β-lactam antibiotics. Among these, PBP2 homologues play a pivotal role in bacterial physiology and the development of antibiotic resistance. This technical guide provides a comprehensive overview of this compound homologues across various clinically relevant bacterial species, including Neisseria gonorrhoeae, Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecium, and Pseudomonas aeruginosa. We delve into the structural and functional characteristics of these proteins, the molecular mechanisms of resistance associated with their alteration, and the quantitative impact of these changes on antibiotic susceptibility. Detailed experimental protocols for studying this compound homologues are provided, along with visualizations of key pathways and experimental workflows to aid in research and drug development efforts.
Introduction to Penicillin-Binding Protein 2 (this compound) Homologues
Penicillin-binding proteins are a diverse group of bacterial enzymes essential for the synthesis and remodeling of the peptidoglycan cell wall. They catalyze the final steps of peptidoglycan assembly, specifically the transglycosylation and transpeptidation reactions that give the cell wall its structural integrity. This compound homologues are a critical subclass of these enzymes, primarily involved in cell shape determination and elongation.
The nomenclature of this compound homologues can be confusing as it varies between bacterial species. For instance, in Escherichia coli, this compound is involved in cell elongation, while PBP3 is involved in cell division. In contrast, in Neisseria gonorrhoeae, this compound is the essential transpeptidase for cell division. In Staphylococcus aureus, the native this compound is a bifunctional enzyme with both transglycosylase and transpeptidase activity. Furthermore, the acquisition of a novel PBP homologue, PBP2a (encoded by the mecA gene), is the hallmark of methicillin-resistant S. aureus (MRSA)[1][2][3]. This guide will clarify the roles and designations of this compound homologues in key pathogenic bacteria.
The clinical significance of this compound homologues lies in their role as the primary targets for a vast array of β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems. The efficacy of these antibiotics is directly linked to their ability to acylate a serine residue in the active site of PBPs, thereby inhibiting their enzymatic activity and leading to cell lysis. However, the widespread use of β-lactams has driven the evolution of resistance mechanisms, many of which involve alterations to this compound homologues that reduce their affinity for these drugs.
This compound Homologues and Antibiotic Resistance Across Bacterial Species
Alterations in this compound homologues are a major mechanism of β-lactam resistance in numerous bacterial pathogens. These alterations can arise from point mutations, insertions, or the acquisition of entirely new, low-affinity PBP genes.
Neisseria gonorrhoeae
In Neisseria gonorrhoeae, this compound (encoded by the penA gene) is the primary lethal target of penicillin and cephalosporins[4]. Resistance to these antibiotics is primarily mediated by alterations in this compound. These alterations often involve the insertion of an aspartic acid residue at position 345a and other substitutions that remodel the active site to decrease the acylation efficiency by β-lactams without significantly compromising the enzyme's essential transpeptidase function. The emergence of "mosaic" penA alleles, which are chimeras of penA genes from different Neisseria species, has led to high-level resistance to third-generation cephalosporins.
Staphylococcus aureus
Methicillin-resistant Staphylococcus aureus (MRSA) is a major public health threat, and its resistance to nearly all β-lactam antibiotics is conferred by the acquisition of the mecA gene, which encodes PBP2a[1][2][3]. PBP2a is a low-affinity PBP that can continue to synthesize the cell wall even when the native S. aureus PBPs are inhibited by β-lactams. The native S. aureus this compound, a bifunctional enzyme, plays a cooperative role with PBP2a in the expression of high-level methicillin resistance.
Streptococcus pneumoniae
In Streptococcus pneumoniae, resistance to penicillin and other β-lactams is associated with alterations in several high-molecular-weight PBPs, including PBP2x, PBP2b, and PBP1a. These altered PBPs, which arise from mutations and interspecies recombination events, exhibit reduced affinity for β-lactams. The stepwise accumulation of mutations in these PBPs leads to progressively higher levels of resistance.
Enterococcus faecium
Ampicillin resistance in Enterococcus faecium is primarily mediated by the intrinsic low-affinity PBP5. Different alleles of the pbp5 gene, designated pbp5-S (susceptible) and pbp5-R (resistant), are associated with different levels of ampicillin resistance[5]. Strains carrying the pbp5-R allele, which encodes a PBP5 with an even lower affinity for ampicillin, typically exhibit higher minimum inhibitory concentrations (MICs). Overproduction of PBP5 can also contribute to increased resistance.
Pseudomonas aeruginosa
Pseudomonas aeruginosa possesses multiple PBPs, with PBP3 being a key target for many antipseudomonal β-lactams, particularly cephalosporins. Resistance can emerge through mutations in the ftsI gene encoding PBP3, leading to reduced drug affinity.
Quantitative Data on this compound Homologues and Antibiotic Susceptibility
The following tables summarize key quantitative data on the impact of this compound homologue alterations on antibiotic susceptibility and the kinetics of PBP-antibiotic interactions.
Minimum Inhibitory Concentrations (MICs)
Table 1: MIC Values of β-Lactam Antibiotics for Bacterial Strains with Different this compound Homologue Variants
| Bacterial Species | This compound Homologue Variant | Antibiotic | MIC (µg/mL) | Reference(s) |
| Neisseria gonorrhoeae | Wild-type this compound | Penicillin G | ≤ 0.06 | |
| This compound with non-mosaic mutations | Penicillin G | 0.125 - 1.0 | ||
| This compound with mosaic allele | Ceftriaxone | ≥ 0.25 | ||
| This compound with A501V substitution | Ceftriaxone | Increased | [6] | |
| This compound with A501P substitution | Ceftriaxone | Increased | [6] | |
| Streptococcus pneumoniae | Wild-type PBP2x | Penicillin G | ≤ 0.06 | [7] |
| PBP2x with mutations | Penicillin G | 0.12 - 2.0 | [7] | |
| PBP2x T338A mutant | Oxacillin | Increased | [8] | |
| PBP2x T338G mutant | Oxacillin | Increased | [8] | |
| Staphylococcus aureus | Methicillin-susceptible (mecA negative) | Oxacillin | ≤ 2 | [2] |
| Methicillin-resistant (mecA positive) | Oxacillin | ≥ 4 | [2] | |
| Enterococcus faecium | PBP5-S | Ampicillin | ≤ 2 | [5][9] |
| PBP5-R | Ampicillin | ≥ 16 | [5][9] | |
| PBP5-S/R | Ampicillin | 0.5 - 128 | [5][9] |
Kinetic Data of PBP-Antibiotic Interactions
Table 2: Kinetic Parameters for the Interaction of β-Lactam Antibiotics with this compound Homologues
| PBP Homologue | Bacterial Species | Antibiotic | Kd (mM) | k2 (s-1) | k2/Kd (M-1s-1) | Reference(s) |
| PBP2a | Staphylococcus aureus | Benzylpenicillin | 13.3 | 0.22 | 16.5 | [10] |
| Staphylococcus aureus | Methicillin | 16.9 | 0.0083 | 0.49 | [10] | |
| Staphylococcus aureus | Cephalosporin Compound 1 | 0.22 | 0.39 | 1750 | [10] | |
| PBP2x (susceptible) | Streptococcus pneumoniae | Penicillin G | 0.9 | 180 | 200,000 | |
| PBP2x (resistant) | Streptococcus pneumoniae | Penicillin G | 4 | 0.56 | 137 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound homologues.
Protein Expression and Purification of this compound Homologues
This protocol describes the overexpression and purification of a soluble, truncated form of a this compound homologue from E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with an expression vector containing the this compound homologue gene.
-
Luria-Bertani (LB) broth supplemented with the appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Ni-NTA affinity chromatography column.
-
SDS-PAGE reagents.
Procedure:
-
Inoculate a starter culture of the transformed E. coli in LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate a larger volume of LB broth with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
Harvest the cells by centrifugation at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged this compound homologue with elution buffer.
-
Analyze the purified protein fractions by SDS-PAGE to assess purity and concentration.
-
Dialyze the purified protein against a suitable storage buffer and store at -80°C.
Antibiotic Susceptibility Testing: Broth Microdilution for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of an antibiotic against a bacterial strain using the broth microdilution method.
Materials:
-
Bacterial isolate to be tested.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Antibiotic stock solution.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
Procedure:
-
Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells of the microtiter plate.
-
Prepare serial two-fold dilutions of the antibiotic in CAMHB in the wells of the 96-well plate.
-
Inoculate each well containing the antibiotic dilutions and a growth control well (no antibiotic) with the prepared bacterial suspension. Include a sterility control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
Determine the MIC by visually inspecting the plates for the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
PBP Binding Assay using a Fluorescent Penicillin Analogue
This competitive binding assay measures the affinity of a test compound for a PBP by competing with the binding of a fluorescently labeled penicillin derivative.
Materials:
-
Purified this compound homologue.
-
Bocillin FL (a fluorescent penicillin analogue).
-
Test compound (e.g., a new β-lactam antibiotic).
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Fluorometer or plate reader capable of measuring fluorescence polarization or intensity.
Procedure:
-
In a microplate, add a fixed concentration of the purified this compound homologue to each well.
-
Add varying concentrations of the test compound to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the test compound to bind to the PBP.
-
Add a fixed, low concentration of Bocillin FL to all wells.
-
Incubate for a further period (e.g., 10-15 minutes) to allow Bocillin FL to bind to any unbound PBP.
-
Measure the fluorescence intensity or fluorescence polarization. The signal will be inversely proportional to the amount of test compound bound to the PBP.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the Bocillin FL binding. This can be used to determine the binding affinity (Ki) of the test compound.
Visualizing this compound-Related Pathways and Workflows
Signaling Pathway: Activation of the Rod System in E. coli
The following diagram illustrates the proposed activation pathway of the cell elongation machinery (Rod system) in E. coli, where this compound plays a central role.
Experimental Workflow: Investigating this compound-Mediated Antibiotic Resistance
This diagram outlines a typical experimental workflow for characterizing the role of this compound mutations in antibiotic resistance.
Conclusion
This compound homologues remain a critical area of study in the ongoing battle against antibiotic resistance. Understanding the diversity of these enzymes, the molecular details of their interactions with β-lactam antibiotics, and the mechanisms by which they evolve to confer resistance is paramount for the development of new therapeutic strategies. This guide provides a foundational resource for researchers in this field, offering a synthesis of current knowledge, quantitative data for comparative analysis, and detailed protocols to facilitate further investigation. The continued exploration of this compound homologues will undoubtedly uncover new vulnerabilities that can be exploited to design novel inhibitors and preserve the efficacy of our antibiotic arsenal.
References
- 1. Alterations in penicillin binding protein gene of Streptococcus pneumoniae and their correlation with susceptibility patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S-EPMC5031915 - Heterogeneous oxacillin-resistant phenotypes and production of PBP2A by oxacillin-susceptible/mecA-positive MRSA strains from Africa. - OmicsDI [omicsdi.org]
- 3. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification, properties, and kinetics of enzymatic acylation with beta-lactams of soluble penicillin-binding protein 2a. A major factor in methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. karger.com [karger.com]
- 8. An Important Site in PBP2x of Penicillin-Resistant Clinical Isolates of Streptococcus pneumoniae: Mutational Analysis of Thr338 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enterococcus faecium PBP5-S/R, the Missing Link between PBP5-S and PBP5-R - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Penicillin-binding protein 2a from methicillin-resistant Staphylococcus aureus: kinetic characterization of its interactions with beta-lactams using electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of Penicillin-Binding Protein 2 in Peptidoglycan Cross-Linking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial cell wall is a vital extracellular layer that provides structural integrity and protection from osmotic stress. In most bacteria, this essential barrier is composed of peptidoglycan (PG), a complex polymer of glycan strands cross-linked by short peptides. The biosynthesis and remodeling of peptidoglycan are orchestrated by a family of enzymes known as penicillin-binding proteins (PBPs). Among these, PBP2, a class B high-molecular-weight PBP, plays a critical and specialized role in the elongation of the bacterial cell wall. This technical guide provides an in-depth exploration of the core functions of this compound in peptidoglycan cross-linking, its interplay with other cellular machinery, and its significance as a target for antimicrobial agents. We will delve into the enzymatic activity of this compound, its integral position within the elongasome complex, and the experimental methodologies used to elucidate its function.
This compound: A Key Transpeptidase in Peptidoglycan Synthesis
This compound is a monofunctional transpeptidase, meaning its primary enzymatic activity is to catalyze the formation of peptide cross-links between adjacent glycan strands. This cross-linking reaction is the final and essential step in peptidoglycan synthesis, providing the necessary rigidity and strength to the cell wall. The active site of this compound contains a conserved serine residue that acts as a nucleophile, attacking the D-Ala-D-Ala moiety of a peptidoglycan precursor stem peptide to form a transient acyl-enzyme intermediate. This intermediate is then resolved by the nucleophilic attack of an amino group from a neighboring stem peptide, resulting in the formation of a cross-link and the release of the terminal D-alanine.
The transpeptidase activity of this compound is crucial for the lateral expansion of the cell wall during bacterial growth and elongation.[1] Inhibition or dysfunction of this compound leads to defects in cell shape, ultimately resulting in cell lysis and death.[1]
The Elongasome: A Coordinated Machinery for Cell Elongation
In rod-shaped bacteria, cell elongation is a highly organized process driven by a multiprotein complex known as the elongasome or Rod system.[2] This complex moves circumferentially around the cell, synthesizing and inserting new peptidoglycan into the lateral wall. This compound is a core component of the elongasome, where it works in concert with other essential proteins, most notably the glycosyltransferase RodA and the cytoskeletal protein MreB.
The this compound-RodA Partnership
RodA is a member of the SEDS (Shape, Elongation, Division, and Sporulation) family of proteins and functions as the primary glycosyltransferase of the elongasome.[2] It polymerizes the glycan strands from lipid II precursors. This compound forms a tight complex with RodA, and this interaction is fundamental for the coordinated synthesis of peptidoglycan.[2] Structural and biochemical studies have revealed that this compound and RodA form a 1:1 stoichiometric complex, ensuring that the newly synthesized glycan strands are immediately available for cross-linking by this compound.[3] This close association prevents the accumulation of un-cross-linked and potentially toxic peptidoglycan intermediates.
Regulation by MreB and Other Factors
The actin-like MreB cytoskeleton forms filamentous structures beneath the cytoplasmic membrane and is thought to provide a scaffold for the elongasome, guiding its circumferential movement. While the precise nature of the interaction is still under investigation, MreB is believed to play a role in organizing and localizing the this compound-RodA complex to sites of active cell wall synthesis. Other proteins, such as MreC and MreD, are also involved in regulating the activity of the elongasome, likely by modulating the interaction between this compound and RodA.
Quantitative Analysis of this compound Activity
Understanding the enzymatic kinetics and binding affinities of this compound is crucial for elucidating its mechanism of action and for the development of effective inhibitors.
Kinetic Parameters of this compound Transpeptidase Activity
The transpeptidase activity of this compound can be characterized by Michaelis-Menten kinetics. The following table summarizes key kinetic parameters for this compound from different bacterial species. It is important to note that experimental conditions can significantly influence these values.
| Bacterial Species | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Staphylococcus aureus | Lipid II | 0.004 ± 0.001 | 0.015 ± 0.001 | 3.4 x 103 | [4] |
| Streptococcus pneumoniae (penicillin-sensitive) | Penicillin G | 0.9 | 180 | 2.0 x 105 | [5] |
| Streptococcus pneumoniae (penicillin-resistant) | Penicillin G | 4 | 0.56 | 1.4 x 102 | [5] |
| Neisseria gonorrhoeae (wild-type) | [14C]penicillin G | - | - | 63,700 | [6] |
| Neisseria gonorrhoeae (resistant) | [14C]penicillin G | - | - | 4,000 | [6] |
Note: The kinetic parameters for penicillin G reflect its interaction as an inhibitor that forms a stable acyl-enzyme intermediate, providing insights into the acylation efficiency of the active site.
Binding Affinities of this compound Interactions
The interaction of this compound with its partners in the elongasome and with inhibitors is characterized by dissociation constants (Kd) or inhibition constants (Ki or IC50).
| Interacting Partner / Inhibitor | Bacterial Species | Method | Kd / Ki / IC50 (µM) | Reference |
| Penicillin V | Streptococcus pneumoniae (S-PBP2x) | Radiolabeled binding | 0.11 | [7] |
| Penicillin V | Streptococcus pneumoniae (R-PBP2x) | Radiolabeled binding | 1.28 | [7] |
| Ceftriaxone | Staphylococcus aureus | Competition anisotropy | - | [8] |
| Cefotaxime | Staphylococcus aureus | Competition anisotropy | - | [8] |
| Ertapenem | Staphylococcus aureus | Competition anisotropy | - | [8] |
| Cefepime | Staphylococcus aureus | Competition anisotropy | - | [8] |
| FPI-1465 | Escherichia coli | PBP binding competition | 1.0 ± 0.6 µg/mL | [9] |
Experimental Protocols for Studying this compound Function
A variety of experimental techniques are employed to investigate the structure, function, and interactions of this compound.
Purification of Recombinant this compound
Objective: To obtain pure, active this compound for in vitro biochemical and structural studies.
General Protocol:
-
Cloning and Expression:
-
The gene encoding this compound is cloned into an appropriate expression vector, often with an affinity tag (e.g., His-tag) for purification.
-
The construct is transformed into a suitable expression host, such as Escherichia coli BL21(DE3).
-
Protein expression is induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG).[10]
-
-
Cell Lysis and Membrane Preparation:
-
Bacterial cells are harvested by centrifugation and resuspended in a suitable buffer.
-
Cells are lysed using methods such as sonication or French press.
-
The membrane fraction, containing this compound, is isolated by ultracentrifugation.
-
-
Solubilization and Affinity Chromatography:
-
Membrane proteins are solubilized using detergents (e.g., Triton X-100, DDM).
-
The solubilized protein is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).
-
The column is washed to remove non-specifically bound proteins.
-
This compound is eluted using a competitor (e.g., imidazole for His-tagged proteins).[10]
-
-
Size-Exclusion Chromatography:
-
Further purification and buffer exchange are performed using size-exclusion chromatography to obtain a homogenous and active protein sample.
-
In Vitro Peptidoglycan Cross-Linking Assay
Objective: To measure the transpeptidase activity of this compound in a controlled in vitro environment.
General Protocol:
-
Substrate Preparation:
-
Lipid II, the peptidoglycan precursor, is synthesized or purified. Often, a fluorescently or radioactively labeled version is used for detection.
-
-
Enzymatic Reaction:
-
Purified this compound is incubated with a glycosyltransferase (e.g., a catalytically inactive PBP1a that can still polymerize glycan strands) and Lipid II in a suitable reaction buffer.[11]
-
The reaction is allowed to proceed for a defined period at an optimal temperature.
-
-
Product Analysis:
-
The reaction products (cross-linked peptidoglycan) are separated from the unreacted substrate.
-
Separation and quantification can be achieved using techniques such as SDS-PAGE followed by fluorography or phosphorimaging (for labeled substrates) or by High-Performance Liquid Chromatography (HPLC) analysis of muropeptides after enzymatic digestion of the peptidoglycan.[11]
-
Förster Resonance Energy Transfer (FRET) for Protein Interaction Analysis
Objective: To study the interaction between this compound and other proteins (e.g., RodA) in living cells.
General Protocol:
-
Fluorophore Fusion Constructs:
-
The genes for the proteins of interest (e.g., this compound and RodA) are fused to genes encoding a FRET pair of fluorescent proteins (e.g., CFP as the donor and YFP as the acceptor).
-
-
Expression in Bacteria:
-
The fusion constructs are co-expressed in the bacterium of interest.
-
-
Microscopy and Image Acquisition:
-
Live bacterial cells are imaged using a fluorescence microscope equipped for FRET imaging.
-
Images are acquired in the donor, acceptor, and FRET channels.
-
-
FRET Analysis:
-
The FRET efficiency is calculated from the fluorescence intensities in the different channels. An increase in FRET efficiency indicates that the two proteins are in close proximity (typically <10 nm), suggesting a direct interaction.[2]
-
Bacterial Two-Hybrid (BACTH) System
Objective: To screen for and confirm protein-protein interactions involving this compound in a bacterial host.
General Protocol:
-
Vector Construction:
-
Co-transformation:
-
Interaction-Mediated Reporter Gene Expression:
-
If the two proteins of interest interact, the T18 and T25 fragments of adenylate cyclase are brought into close proximity, reconstituting the enzyme's activity.
-
The restored adenylate cyclase activity leads to the production of cyclic AMP (cAMP).
-
-
Detection of Interaction:
Visualizing this compound-Mediated Processes
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental workflows involving this compound.
Peptidoglycan Cross-Linking Pathway
Caption: The enzymatic pathway of peptidoglycan cross-linking catalyzed by this compound.
This compound in the Elongasome Complex
Caption: Interactions of this compound within the bacterial elongasome complex.
Experimental Workflow for Bacterial Two-Hybrid Assay
Caption: A simplified workflow for the Bacterial Two-Hybrid (BACTH) system to study this compound interactions.
This compound as a Drug Target
The essential role of this compound in bacterial viability makes it an attractive target for the development of new antibiotics. Beta-lactam antibiotics, such as penicillins and cephalosporins, function by forming a stable, covalent adduct with the active site serine of PBPs, thereby inactivating the enzyme.[1] The specificity of certain beta-lactams for this compound is a key determinant of their antibacterial spectrum and efficacy. For instance, mecillinam exhibits a high specificity for this compound in E. coli, leading to the formation of spherical cells that eventually lyse.
The emergence of antibiotic resistance, often through mutations in PBP genes that reduce their affinity for beta-lactams, is a major public health concern.[5][6] Therefore, a detailed understanding of the structure and function of this compound is paramount for the rational design of novel inhibitors that can overcome existing resistance mechanisms.
Conclusion
This compound is a central player in the intricate process of bacterial cell wall elongation. Its transpeptidase activity, which is responsible for the critical cross-linking of peptidoglycan strands, is tightly integrated with the glycosyltransferase activity of its partner protein, RodA, within the dynamic elongasome complex. The essential nature of this compound for bacterial survival has rightfully positioned it as a key target for some of our most important antibiotics. As we face the growing challenge of antibiotic resistance, a continued and in-depth investigation into the molecular mechanisms governing this compound function and inhibition will be indispensable for the development of the next generation of antibacterial therapies. The experimental approaches outlined in this guide provide a framework for researchers to further unravel the complexities of this vital bacterial enzyme.
References
- 1. Role of Penicillin-Binding Protein 2 (this compound) in the Antibiotic Susceptibility and Cell Wall Cross-Linking of Staphylococcus aureus: Evidence for the Cooperative Functioning of this compound, PBP4, and PBP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. PBP Target Profiling by β-Lactam and β-Lactamase Inhibitors in Intact Pseudomonas aeruginosa: Effects of the Intrinsic and Acquired Resistance Determinants on the Periplasmic Drug Availability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic Characterization of the Glycosyltransferase Module of Staphylococcus aureus this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Crystal Structures of Penicillin-binding Protein 2 from Penicillin-susceptible and -resistant Strains of Neisseria gonorrhoeae Reveal an Unexpectedly Subtle Mechanism for Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. β-Lactam Antibiotics with a High Affinity for this compound Act Synergistically with the FtsZ-Targeting Agent TXA707 against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. static.igem.org [static.igem.org]
- 11. Substitutions in PBP2b from β-Lactam-resistant Streptococcus pneumoniae Have Different Effects on Enzymatic Activity and Drug Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Bacterial Adenylate Cyclase-Based Two-Hybrid System Compatible with Gateway® Cloning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. zenodo.org [zenodo.org]
The Core of Bacterial Elongation: An In-depth Technical Guide to the Interactions of PBP2 with Cell Wall Synthesis Proteins
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide detailing the intricate protein interactions central to bacterial cell wall elongation has been released today. This guide, targeted at researchers, scientists, and drug development professionals, provides a deep dive into the molecular interplay of Penicillin-Binding Protein 2 (PBP2), a crucial enzyme in peptidoglycan synthesis. The document offers a thorough examination of this compound's interactions with other key proteins in the elongasome complex, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular processes.
The guide meticulously summarizes the current understanding of how this compound, in concert with its partners, orchestrates the synthesis of the bacterial cell wall, a vital process for bacterial survival and a key target for antibiotics. The core of this machinery involves a stable complex between this compound and the glycosyltransferase RodA, with their activities being modulated by the accessory proteins MreC and MreD.
Quantitative Analysis of this compound Interactions
The guide presents key quantitative data from foundational studies that have dissected the interactions within the elongasome. This data, primarily derived from in vivo Förster Resonance Energy Transfer (FRET) microscopy and in vitro biophysical techniques, provides a quantitative framework for understanding the dynamic nature of these protein complexes.
FRET Efficiency of Elongasome Protein Interactions
The following table summarizes the acceptor FRET efficiencies (EfA) between key elongasome proteins in Escherichia coli, providing insights into their proximity and conformational changes upon interaction.
| Interacting Proteins | Condition | Mean Acceptor FRET Efficiency (EfA) (%) |
| mCh-RodA + mKO-PBP2 | Wild-type | 8.8 ± 1.1 |
| mCh-RodA + mKO-PBP2 | + MreC | 4.9 ± 0.6 |
| mCh-RodA + mKO-PBP2 | + MreC + MreD | 9.2 ± 1.5 |
| mCh-MreC + mKO-PBP2 | - | 5.1 ± 1.2 |
| mCh-MreD + mKO-PBP2 | - | 4.3 ± 1.1 |
| mCh-MreC + mKO-PBP2 | + MreD | 3.3 ± 0.5 |
Data sourced from Liu et al., 2020.[1][2][3][4]
Biophysical Measurement of this compound-MreC Interaction
Isothermal titration calorimetry (ITC) has been employed to determine the binding affinity between this compound and MreC from Helicobacter pylori.
| Interacting Proteins | Technique | Dissociation Constant (K_D) |
| This compound and MreC | Isothermal Titration Calorimetry (ITC) | 0.4 µM |
Data sourced from Contreras-Martel et al., 2017.[5]
Visualizing the this compound Interaction Network
To elucidate the complex relationships and regulatory mechanisms governing this compound function, the following diagrams, generated using the DOT language, provide a clear visual representation of the key pathways and experimental workflows.
Detailed Experimental Protocols
This guide provides detailed methodologies for key experiments cited in the study of this compound interactions, offering a practical resource for researchers.
Co-Immunoprecipitation (Co-IP) of this compound and Interacting Partners from E. coli
This protocol is designed for the isolation and identification of proteins that interact with this compound in the native membrane environment of E. coli.
1. Cell Lysis and Membrane Protein Extraction:
-
Grow E. coli cells expressing a tagged version of this compound (e.g., His-tag or FLAG-tag) to mid-log phase.
-
Harvest cells by centrifugation and resuspend in a lysis buffer containing a mild non-ionic detergent (e.g., 1% Triton X-100 or 0.5% NP-40), protease inhibitors, and DNase I.
-
Lyse cells by sonication on ice.
-
Centrifuge the lysate at high speed to pellet cell debris. The supernatant contains the solubilized membrane proteins.
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific to the tag on this compound overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-antigen complexes.
3. Washing and Elution:
-
Pellet the beads by centrifugation and wash several times with a wash buffer containing a lower concentration of detergent to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using an elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).
4. Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners (e.g., RodA, MreC).
-
For unbiased identification of interacting partners, the eluate can be subjected to mass spectrometry analysis.[6]
Bacterial Two-Hybrid (BACTH) System for this compound Interactions
The BACTH system is a powerful in vivo method to screen for and confirm protein-protein interactions in a bacterial host.[7][8]
1. Plasmid Construction:
-
Clone the coding sequences of this compound and its potential interacting partner (e.g., RodA or MreC) into two different BACTH vectors. One vector expresses the protein of interest fused to the T18 fragment of adenylate cyclase, and the other expresses the partner protein fused to the T25 fragment.
2. Transformation:
-
Co-transform an E. coli cya- reporter strain (lacking endogenous adenylate cyclase) with the two recombinant plasmids.
3. Interaction Screening:
-
Plate the transformed cells on selective media containing a fermentable sugar (e.g., lactose or maltose) and an indicator dye (e.g., X-gal).
-
If this compound and its partner interact, the T18 and T25 fragments of adenylate cyclase are brought into proximity, reconstituting enzyme activity. This leads to the production of cAMP, which in turn activates the expression of the reporter genes (e.g., lacZ).
-
Positive interactions are identified by the formation of colored colonies (e.g., blue on X-gal plates).
4. Quantitative Analysis:
-
To quantify the strength of the interaction, perform a β-galactosidase assay using a liquid culture of the co-transformants. The level of β-galactosidase activity is proportional to the strength of the protein-protein interaction.[9]
Förster Resonance Energy Transfer (FRET) Microscopy
FRET microscopy is a technique used to measure the distance between two fluorescently labeled proteins in living cells, providing evidence for direct interaction.[10][11][12][13]
1. Strain Construction:
-
Construct E. coli strains that express this compound fused to a donor fluorophore (e.g., mKO) and the interacting partner fused to an acceptor fluorophore (e.g., mCherry).
2. Sample Preparation:
-
Grow the bacterial strains to the desired growth phase.
-
Immobilize the cells on an agarose pad for microscopy.
3. Image Acquisition:
-
Use a fluorescence microscope equipped for FRET imaging.
-
Acquire images in three channels: the donor channel (excitation and emission of the donor), the acceptor channel (excitation and emission of the acceptor), and the FRET channel (excitation of the donor and emission of the acceptor).
4. Data Analysis:
-
After correcting for background fluorescence and spectral bleed-through, calculate the FRET efficiency (the fraction of energy transferred from the donor to the acceptor).
-
A high FRET efficiency indicates that the two proteins are in close proximity (typically within 1-10 nm), suggesting a direct interaction.
This in-depth guide serves as a critical resource for the scientific community, providing the necessary tools and knowledge to further investigate the intricate mechanisms of bacterial cell wall synthesis and to develop novel strategies to combat antibiotic resistance. The detailed protocols and quantitative data presented herein are expected to accelerate research in this vital field.
References
- 1. Purification of penicillin-binding protein 2 of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surfactant-free purification of membrane protein complexes from bacteria: application to the staphylococcal penicillin-binding protein complex this compound/PBP2a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MreC and MreD balance the interaction between the elongasome proteins this compound and RodA | bioRxiv [biorxiv.org]
- 4. MreC and MreD balance the interaction between the elongasome proteins this compound and RodA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular architecture of the this compound–MreC core bacterial cell wall synthesis complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Membrane Protein Interactions with a Bacterial Adenylate Cyclase-Based Two-Hybrid (BACTH) Technique - Research - Institut Pasteur [research.pasteur.fr]
- 8. researchgate.net [researchgate.net]
- 9. A Simple Quantitative Assay for Measuring β-Galactosidase Activity Using X-Gal in Yeast-Based Interaction Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
The Critical Consequences of PBP2 Inhibition on Bacterial Morphology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Penicillin-Binding Protein 2 (PBP2) is a crucial enzyme in bacterial cell wall biosynthesis, playing a pivotal role in cell elongation and the maintenance of rod-shape morphology. Its inhibition by β-lactam antibiotics and other targeted compounds leads to distinct and often lethal changes in bacterial structure. This technical guide provides an in-depth analysis of the morphological consequences of this compound inhibition, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways. Understanding these consequences is paramount for the development of novel antimicrobial strategies that can effectively combat bacterial infections, including those caused by antibiotic-resistant strains.
Introduction: The Role of this compound in Bacterial Cell Wall Synthesis
The bacterial cell wall is a dynamic structure essential for maintaining cell shape, providing structural integrity, and protecting against osmotic lysis.[1] Its primary component is peptidoglycan (PG), a complex polymer of glycan strands cross-linked by short peptides.[1][2] The final steps of PG synthesis are catalyzed by a group of enzymes known as penicillin-binding proteins (PBPs).[3][4]
This compound, a class B high-molecular-weight PBP, is a key component of the "elongasome," a protein complex dedicated to cell elongation in rod-shaped bacteria such as Escherichia coli and Pseudomonas aeruginosa.[5][6] It functions as a transpeptidase, catalyzing the cross-linking of peptide side chains of adjacent glycan strands.[4] This activity is spatially and temporally coordinated with the glycan polymerization activity of RodA and the cytoskeletal protein MreB, which forms helical filaments that guide the synthesis of the new cell wall material along the cylindrical part of the cell.[7][8] Inhibition of this compound disrupts this coordinated process, leading to significant and predictable alterations in bacterial morphology.[9]
Morphological Consequences of this compound Inhibition
The primary and most well-documented consequence of this compound inhibition is the loss of rod shape and the formation of spherical or ovoid cells.[9][10] This morphological shift is a direct result of the cessation of lateral cell wall synthesis, while septal (division-related) cell wall synthesis may continue, leading to cell rounding.
Quantitative Analysis of Morphological Changes
The following table summarizes quantitative data from studies investigating the morphological effects of this compound inhibition in various bacterial species.
| Bacterial Species | This compound Inhibitor | Concentration | Morphological Change | Quantitative Observations | Reference(s) |
| Escherichia coli | Mecillinam | 2 µg/ml | Rod-to-sphere transition | Cells become spherical. | [11] |
| Pseudomonas aeruginosa | Mecillinam | Up to 2000 mg/L | Spherical morphology | Cells grow with a spherical morphology but remain viable. | [10] |
| Escherichia coli | Overexpression of this compound (or inactive variants) | - | Rod-to-sphere transition, eventual lysis | Cells changed from typical rods into enlarged spheres. | [6] |
Molecular Pathways and Mechanisms
The morphological changes induced by this compound inhibition are a result of the disruption of the delicate balance of peptidoglycan synthesis and hydrolysis required for cell elongation. This compound is a central player in a larger molecular machinery, the Rod system.
The Rod System Signaling Pathway
The Rod system, or elongasome, is a multi-protein complex responsible for cylindrical cell wall synthesis. Its core components include the cytoskeletal protein MreB, the membrane proteins MreC and MreD, the glycosyltransferase RodA, and the transpeptidase this compound. MreB filaments are thought to act as a scaffold, guiding the movement of the synthetic machinery along the cell periphery. This compound's transpeptidase activity is coupled with the polymerase activity of RodA to ensure the coordinated insertion of new peptidoglycan.
Diagram of the Rod system pathway and the effect of this compound inhibition.
Experimental Protocols
Investigating the morphological consequences of this compound inhibition requires specific experimental techniques. Below are detailed protocols for key experiments.
Protocol for Assessing Morphological Changes via Microscopy
This protocol outlines the steps for visualizing bacterial morphology changes following treatment with a this compound inhibitor.
Materials:
-
Bacterial culture (e.g., E. coli)
-
This compound inhibitor (e.g., mecillinam)
-
Growth medium (e.g., Luria-Bertani broth)
-
Microscope slides and coverslips
-
Phase-contrast or fluorescence microscope
-
Staining dyes (optional, e.g., Gram stain, DAPI)
Procedure:
-
Culture Preparation: Grow a liquid culture of the desired bacterial strain to the mid-logarithmic phase.
-
Inhibitor Treatment: Add the this compound inhibitor at the desired concentration to the bacterial culture. An untreated culture should be maintained as a negative control.
-
Incubation: Incubate the treated and control cultures under appropriate growth conditions for a specified period (e.g., 2-4 hours).
-
Sample Preparation for Microscopy:
-
Withdraw a small aliquot of the culture.
-
Place a drop of the culture onto a clean microscope slide.
-
Gently place a coverslip over the drop.
-
-
Microscopic Observation:
-
Observe the samples under a phase-contrast microscope at high magnification (e.g., 1000x).
-
Capture images of multiple fields of view for both treated and control samples.
-
-
Image Analysis:
-
Quantify cell dimensions (length, width, aspect ratio) using image analysis software.
-
Compare the morphology of treated cells to the control cells.
-
Experimental Workflow for this compound Inhibition Studies
The following diagram illustrates a typical workflow for studying the effects of this compound inhibition.
Workflow for investigating this compound inhibition effects.
Implications for Drug Development
The distinct morphological changes induced by this compound inhibition make it an attractive target for the development of new antibiotics.[3] Strategies for new drug discovery could include:
-
High-throughput screening of compound libraries to identify novel this compound inhibitors.
-
Structure-based drug design to develop compounds with high specificity and affinity for the this compound active site.
-
Combination therapies that pair this compound inhibitors with other antibiotics to create synergistic effects and combat resistance.[12]
The viability of some bacterial species, such as P. aeruginosa, even after this compound inhibition and conversion to a spherical form, highlights the complexity of bacterial cell wall biology and the need for a deeper understanding of the compensatory mechanisms that may arise.[10]
Conclusion
Inhibition of this compound leads to a clear and consistent morphological consequence in rod-shaped bacteria: a transition from a bacillary to a coccoid form. This is a direct result of the disruption of the elongasome and the cessation of lateral cell wall synthesis. The study of these morphological changes, through detailed microscopic analysis and quantitative measurements, provides valuable insights into the fundamental processes of bacterial growth and division. For drug development professionals, this compound remains a validated and promising target for novel antibacterial therapies aimed at disrupting the integrity of the bacterial cell wall. Further research into the intricate regulation of the Rod system and the downstream effects of its disruption will undoubtedly uncover new avenues for antibiotic discovery.
References
- 1. Penicillin - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. What are Penicillin binding protein 2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. academic.oup.com [academic.oup.com]
- 6. journals.asm.org [journals.asm.org]
- 7. A central role for this compound in the activation of peptidoglycan polymerization by the bacterial cell elongation machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A central role for this compound in the activation of peptidoglycan polymerization by the bacterial cell elongation machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of antibiotics on bacterial cell morphology and their physiological origins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of penicillin-binding protein 2a (PBP2a) in methicillin resistant Staphylococcus aureus (MRSA) by combination of ampicillin and a bioactive fraction from Duabanga grandiflora - PMC [pmc.ncbi.nlm.nih.gov]
PBP2 as a Therapeutic Target for Novel Antibiotics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the exploration of novel therapeutic targets and strategies. Among the most validated and enduring targets is the bacterial cell wall synthesis machinery, specifically the Penicillin-Binding Proteins (PBPs). PBP2, a key enzyme in the peptidoglycan (PG) synthesis pathway, has emerged as a critical target for the development of new antibiotics to combat resistant pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides an in-depth overview of this compound as a therapeutic target, summarizing key data, detailing experimental protocols, and visualizing complex biological and experimental workflows.
The Critical Role of this compound in Bacterial Cell Wall Synthesis
This compound is a bifunctional enzyme, possessing both transglycosylase (TG) and transpeptidase (TP) activity, making it essential for the elongation and cross-linking of the peptidoglycan chains that form the bacterial cell wall.[1] This rigid structure is vital for maintaining cell shape and protecting the bacterium from osmotic stress. Inhibition of this compound's enzymatic activity disrupts the integrity of the cell wall, ultimately leading to cell lysis and bacterial death.[2]
In many bacteria, including Escherichia coli, this compound is a core component of the "elongasome," a protein complex responsible for cell elongation.[3] In Staphylococcus aureus, this compound is one of the four native PBPs susceptible to inhibition by β-lactam antibiotics.[4]
PBP2a: The Key to Methicillin Resistance
The emergence of MRSA is primarily due to the acquisition of the mecA gene, which encodes for a modified PBP known as PBP2a (or this compound').[4] PBP2a has a low affinity for most β-lactam antibiotics, allowing it to continue synthesizing the cell wall even when other PBPs are inhibited.[5][6] This makes PBP2a a prime target for novel antibiotics aimed at overcoming methicillin resistance.
Therapeutic Strategies Targeting this compound
Both traditional β-lactam antibiotics and novel non-β-lactam inhibitors are being developed to target this compound and its resistant variant, PBP2a.
-
β-Lactam Antibiotics: This class of antibiotics, which includes penicillins and cephalosporins, acts by acylating the active site serine of PBPs, irreversibly inhibiting their transpeptidase activity.[4] Newer generation cephalosporins, such as ceftaroline and ceftobiprole, have been specifically designed to have a higher affinity for PBP2a.[4]
-
Non-β-Lactam Inhibitors: To circumvent β-lactamase-mediated resistance and the inherent low affinity of PBP2a for many β-lactams, researchers are actively pursuing non-β-lactam inhibitors. Promising classes include:
-
Oxadiazoles: Discovered through in silico screening, these compounds have demonstrated bactericidal activity against MRSA by inhibiting PBP2a.[3]
-
Boronic Acids: These compounds act as transition-state analogs and have shown potent inhibition of PBPs.[5]
-
Diazabicyclooctanes (DBOs): Initially developed as β-lactamase inhibitors, some DBOs, like avibactam and relebactam, also exhibit inhibitory activity against this compound.[7]
-
Data Presentation: Efficacy of Novel this compound Inhibitors
The following tables summarize the in vitro efficacy of selected novel β-lactam and non-β-lactam inhibitors targeting this compound/PBP2a.
Table 1: In Vitro Activity of Novel β-Lactam Antibiotics against MRSA
| Antibiotic | Target PBP(s) | MIC Range (μg/mL) against MRSA | IC50 for PBP2a (μg/mL) | Reference(s) |
| Ceftaroline | PBP1, this compound, PBP3, PBP2a | 0.5 - 1 | <1 | [4] |
| Ceftobiprole | PBP1, this compound, PBP3, PBP2a | 0.5 - 4 | <1 | [4] |
Table 2: In Vitro Activity of Novel Non-β-Lactam PBP2a Inhibitors
| Compound Class | Example Compound(s) | MIC Range (μg/mL) against MRSA | IC50 for PBP2a (μg/mL) | Reference(s) |
| Oxadiazoles | Antibiotic 2, Antibiotic 3 | 1 - 2 | 4, 8 | [3] |
| Boronic Acids | Compound 16 | 0.06 - 0.12 (against N. gonorrhoeae) | Not Reported | [5] |
| 4-Quinolones | Derivatives 43-50 | No antimicrobial activity | Ki: 26-250 µM (for this compound) | [8] |
| Naphthalene Sulfonamides | Compound 62 | Poor | Micromolar range | [9] |
| Anthranilic Acids | Compound 63 | Not Reported | Micromolar range | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of this compound inhibitors.
Antimicrobial Susceptibility Testing
4.1.1. Kirby-Bauer Disk Diffusion Method
This method determines the susceptibility of a bacterial isolate to a range of antibiotics.
-
Principle: A standardized inoculum of bacteria is spread on a Mueller-Hinton agar plate. Paper disks impregnated with a specific concentration of an antibiotic are placed on the agar surface. The antibiotic diffuses into the agar, creating a concentration gradient. If the bacteria are susceptible, a zone of inhibition (no growth) will appear around the disk. The diameter of this zone is measured and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant.[1][5][7][9][10]
-
-
Prepare a bacterial inoculum by suspending several colonies from a pure culture in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time.
-
Allow the plate to dry for 3-5 minutes.
-
Using sterile forceps or a disk dispenser, place antibiotic disks onto the agar surface, ensuring they are at least 24 mm apart.
-
Gently press each disk to ensure complete contact with the agar.
-
Invert the plates and incubate at 35°C ± 2°C for 16-24 hours in ambient air. For MRSA, a full 24 hours of incubation is recommended.[1]
-
After incubation, measure the diameter of the zones of complete inhibition to the nearest millimeter.
-
4.1.2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
-
Principle: Serial twofold dilutions of the antibiotic are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. After incubation, the wells are examined for visible bacterial growth. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
Procedure:
-
Prepare serial dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Inoculate each well with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35°C for 16-20 hours.
-
The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism, as detected by the unaided eye.
-
PBP2a Inhibition Assays
4.2.1. PBP2a Binding Assay using a Fluorescent Penicillin (BOCILLIN-FL)
This competitive binding assay measures the ability of a test compound to inhibit the binding of a fluorescently labeled penicillin to PBP2a.
-
Principle: Recombinant PBP2a is incubated with a test compound. A fluorescent penicillin derivative, such as BOCILLIN-FL, is then added. If the test compound binds to PBP2a, it will prevent or reduce the binding of BOCILLIN-FL. The amount of bound BOCILLIN-FL is quantified by measuring fluorescence after separation of the PBP2a-BOCILLIN-FL complex from the unbound probe. The IC50 value (the concentration of inhibitor that reduces BOCILLIN-FL binding by 50%) can then be calculated.[3]
-
Procedure (adapted from a noncontinuous assay): [3]
-
Incubate purified recombinant PBP2a with various concentrations of the test inhibitor in an appropriate buffer for a defined period (e.g., 15 minutes at room temperature).
-
Add a fixed concentration of BOCILLIN-FL to the mixture and incubate for another defined period (e.g., 10 minutes at room temperature) to allow binding to any available PBP2a.
-
Stop the reaction (e.g., by adding a surplus of unlabeled penicillin G).
-
Separate the PBP2a-BOCILLIN-FL complex from unbound BOCILLIN-FL using methods like SDS-PAGE or size-exclusion chromatography.
-
Quantify the fluorescence of the PBP2a-BOCILLIN-FL complex using a fluorescence scanner or plate reader.
-
Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value.
-
4.2.2. PBP2a Transpeptidase Activity Assay
This assay directly measures the enzymatic activity of PBP2a's transpeptidase domain.
-
Principle: The transpeptidase activity of PBP2a can be measured using a synthetic substrate that mimics the natural peptidoglycan precursor. The cleavage of this substrate by PBP2a releases a product that can be detected, often through a chromogenic or fluorogenic reaction. The effect of an inhibitor is determined by measuring the reduction in product formation.
-
Procedure (Conceptual):
-
Purify recombinant PBP2a.
-
In a microtiter plate, add the purified PBP2a to a reaction buffer containing a synthetic transpeptidase substrate (e.g., a peptide with a C-terminal D-Ala-D-Ala motif linked to a reporter molecule).
-
Add various concentrations of the test inhibitor.
-
Initiate the reaction and incubate at a specific temperature for a set time.
-
Stop the reaction and measure the amount of product formed using a spectrophotometer or fluorometer.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 or Ki value.
-
Visualizing Key Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the this compound signaling pathway, a typical antibiotic discovery workflow, and the logical relationship between this compound inhibition and bacterial cell death.
This compound-Mediated Peptidoglycan Synthesis Pathway
Caption: this compound's role in the final stages of peptidoglycan synthesis.
Experimental Workflow for this compound Inhibitor Discovery
Caption: A streamlined workflow for the discovery of novel this compound inhibitors.
Logical Relationship: this compound Inhibition to Bacterial Lysis
Caption: The cascade of events from this compound inhibition to cell death.
Conclusion and Future Directions
This compound, and particularly its resistant form PBP2a, remains a highly attractive target for the development of novel antibiotics. The discovery of non-β-lactam inhibitors offers promising avenues to combat resistance. Future research should focus on optimizing the potency and pharmacokinetic properties of these novel scaffolds. Furthermore, a deeper understanding of the allosteric regulation of PBP2a may unveil new strategies for inhibitor design. The continued application of high-throughput screening, coupled with structure-based drug design, will be instrumental in populating the antibiotic pipeline with effective this compound-targeted therapies.
References
- 1. Properties of a Novel PBP2A Protein Homolog from Staphylococcus aureus Strain LGA251 and Its Contribution to the β-Lactam-resistant Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Review on Five and Six-Membered Heterocyclic Compounds Targeting the Penicillin-Binding Protein 2 (PBP2A) of Methicillin-Resistant Staphylococcus aureus (MRSA)[v1] | Preprints.org [preprints.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Natural Substrates and Ligands of Penicillin-Binding Protein 2 (PBP2)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Penicillin-Binding Protein 2 (PBP2) is a crucial bacterial enzyme involved in the final stages of peptidoglycan (PG) biosynthesis, making it a prime target for antibacterial therapies.[1][2] This bifunctional protein, in many key pathogens, possesses both transglycosylase (TG) and transpeptidase (TP) activity, contributing to the elongation and cross-linking of the bacterial cell wall.[3] In rod-shaped bacteria like Escherichia coli, this compound is a core component of the elongasome, or "Rod complex," responsible for cell elongation.[4][5] In cocci such as Staphylococcus aureus, it plays an essential role in cell division and is a critical factor in methicillin resistance.[3][6] Understanding the natural substrates and ligands of this compound is paramount for the development of novel antibiotics to combat the growing threat of antimicrobial resistance. This guide provides a comprehensive overview of this compound's substrates and ligands, detailed experimental protocols for their study, and a summary of quantitative binding data.
Natural Substrates of this compound
The primary natural substrate for this compound is the nascent peptidoglycan polymer, specifically the lipid-linked precursor known as Lipid II .[2][7][8][9][10] Lipid II consists of a disaccharide-pentapeptide unit (N-acetylglucosamine-N-acetylmuramic acid-pentapeptide) linked to a C55-isoprenoid lipid carrier, undecaprenyl pyrophosphate.[2][10]
This compound utilizes Lipid II in a two-step process:
-
Transglycosylation: The glycosyltransferase domain of this compound catalyzes the polymerization of the glycan strands by adding the disaccharide-pentapeptide from Lipid II to the growing peptidoglycan chain.[1][3][7]
-
Transpeptidation: The transpeptidase domain of this compound then catalyzes the formation of peptide cross-links between adjacent glycan strands. This reaction involves the cleavage of the terminal D-alanine from a pentapeptide stem of one strand and the formation of a new peptide bond with the amino group of a di-amino acid in the third position of a neighboring peptide stem.[1] The D-Ala-D-Ala moiety of the pentapeptide is the key recognition site for the transpeptidase domain.[11][12]
The precise structure of the pentapeptide stem of Lipid II can vary between bacterial species. For instance, in S. aureus, the pentapeptide is L-Ala-γ-D-Glu-L-Lys(Gly)₅-D-Ala-D-Ala.[12]
Ligands of this compound
The ligands of this compound can be broadly categorized into natural substrates (as discussed above) and synthetic inhibitors.
Synthetic Ligands: β-Lactam Antibiotics
The most well-known and clinically significant ligands of this compound are the β-lactam antibiotics .[1][13] These compounds, which include penicillins, cephalosporins, carbapenems, and monobactams, are structural analogs of the D-Ala-D-Ala terminus of the peptidoglycan stem peptide.[1][11][12] By mimicking the natural substrate, β-lactams bind to the active site of the this compound transpeptidase domain. The strained β-lactam ring then acylates a conserved serine residue in the active site, forming a stable, covalent adduct.[1][2] This irreversible inhibition of the transpeptidase activity disrupts cell wall synthesis, leading to cell lysis and bacterial death.[2][13]
Other Synthetic Ligands
In addition to β-lactams, other classes of molecules have been investigated as this compound inhibitors. These include diazabicyclooctanes like avibactam, which are not β-lactams but can also acylate the active site serine.[14][15] Furthermore, non-covalent inhibitors are being explored, with compounds like 4-quinolones and quinazolinones showing binding affinity for this compound.[13]
Quantitative Data on this compound Ligand Binding
The affinity of various ligands for this compound is typically quantified by the 50% inhibitory concentration (IC₅₀), the inhibition constant (Kᵢ), or the second-order rate constant (k₂/K or kᵢₙₐ꜀ₜ/Kᵢ). Lower values indicate higher affinity or inhibitory potency. The following tables summarize publicly available data for this compound from key bacterial pathogens.
Table 1: IC₅₀ Values of β-Lactam Antibiotics for this compound in Staphylococcus aureus
| β-Lactam Antibiotic | IC₅₀ (µM) | Reference |
| Ceftriaxone | < 3 | [16] |
| Cefotaxime | < 3 | [16] |
| Ertapenem | < 3 | [16] |
| Cefepime | < 3 | [16] |
| Cefdinir | 3 - 10 | [16] |
| Oxacillin | 3 - 10 | [16] |
| Ticarcillin | 3 - 10 | [16] |
| Imipenem | < 3 | [16] |
| Cefradine | > 100 | [16] |
| Cephalexin | > 100 | [16] |
Table 2: IC₅₀ Values of β-Lactam Antibiotics for this compound in Escherichia coli
| β-Lactam Antibiotic | IC₅₀ (µg/mL) | Reference |
| Mecillinam | < 0.01 | [4] |
| Cefsulodin | 0.04 | [4] |
| Cephalexin | 0.4 | [4] |
| Piperacillin | 0.5 | [4] |
| Ampicillin | 0.8 | [4] |
| Cefoxitin | 2 | [4] |
| Amoxicillin | 10 | [4] |
Table 3: IC₅₀ Values of β-Lactams and β-Lactamase Inhibitors for this compound in Klebsiella pneumoniae
| Compound | IC₅₀ (mg/L) | Reference |
| Meropenem | < 0.0075 | [14] |
| Imipenem | < 0.0075 | [14] |
| Doripenem | < 0.0075 | [14] |
| Ertapenem | < 0.0075 | [14] |
| Mecillinam | < 0.0075 | [14] |
| Avibactam | 2 | [14] |
Experimental Protocols
Protocol 1: Determination of IC₅₀ Values using a Competitive Binding Assay with Bocillin FL
This protocol describes a common method to determine the binding affinity of a test compound for this compound by measuring its ability to compete with a fluorescently labeled penicillin, Bocillin FL.
Materials:
-
Bacterial strain of interest
-
Growth medium (e.g., Luria-Bertani broth)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds (β-lactams or other inhibitors) at various concentrations
-
Bocillin FL (fluorescent penicillin V)
-
Cell lysis buffer
-
SDS-PAGE equipment
-
In-gel fluorescence scanner
Methodology:
-
Cell Culture and Harvesting: Grow the bacterial strain to the mid-exponential phase. Harvest the cells by centrifugation and wash the pellet with PBS.[17]
-
Incubation with Test Compound: Resuspend the cells in PBS containing various concentrations of the test compound. Incubate for a defined period (e.g., 30 minutes) at room temperature to allow the compound to bind to the PBPs.[4][12]
-
Labeling with Bocillin FL: Add Bocillin FL to the cell suspension at a concentration known to saturate the PBPs (e.g., 5 µg/mL) and incubate for a shorter period (e.g., 10 minutes) at room temperature. Bocillin FL will bind to the PBP active sites that are not occupied by the test compound.[4][17]
-
Cell Lysis and Protein Quantification: Wash the cells to remove unbound Bocillin FL. Lyse the cells to release the membrane proteins. Quantify the total protein concentration in the lysates.
-
SDS-PAGE and Fluorescence Detection: Separate the membrane proteins by SDS-PAGE. Visualize the fluorescently labeled PBPs using an in-gel fluorescence scanner.[17]
-
Data Analysis: Quantify the fluorescence intensity of the this compound band for each concentration of the test compound. Plot the fluorescence intensity against the logarithm of the test compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of the test compound that reduces the Bocillin FL binding by 50%.[4][16]
Protocol 2: In Vitro Reconstitution of Peptidoglycan Synthesis
This protocol allows for the direct assessment of this compound's enzymatic activity and its inhibition by test compounds.
Materials:
-
Purified this compound enzyme
-
Reaction buffer (e.g., HEPES buffer with MgCl₂)
-
Test compounds
-
Mutanolysin or other muramidase
-
LC/MS system
Methodology:
-
Enzyme-Substrate Reaction: Incubate purified this compound with Lipid II in the reaction buffer at an optimal temperature (e.g., 37°C) for a defined period.[8]
-
Inhibition Assay: To test for inhibition, pre-incubate this compound with various concentrations of the test compound before adding Lipid II.[8]
-
Product Digestion: Stop the reaction and digest the resulting peptidoglycan polymer into its constituent muropeptides using mutanolysin.[8]
-
LC/MS Analysis: Analyze the digested products by liquid chromatography-mass spectrometry (LC/MS). Identify and quantify the monomeric, dimeric, and trimeric muropeptides. The presence of cross-linked muropeptides (dimers and trimers) is indicative of transpeptidase activity.[8]
-
Data Analysis: Determine the extent of inhibition by comparing the amount of cross-linked products in the presence and absence of the inhibitor.
Visualizations
Caption: Peptidoglycan synthesis pathway and the central role of this compound.
Caption: Workflow for a competitive this compound binding assay.
Caption: Regulation of this compound activity within the E. coli Rod complex.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. med.upenn.edu [med.upenn.edu]
- 4. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A central role for this compound in the activation of peptidoglycan polymerization by the bacterial cell elongation machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MreC and MreD balance the interaction between the elongasome proteins this compound and RodA | Semantic Scholar [semanticscholar.org]
- 7. Kinetic Characterization of the Glycosyltransferase Module of Staphylococcus aureus this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid II overproduction allows direct assay of transpeptidase inhibition by β-lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Bacterial Cell Wall: From Lipid II Flipping to Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Streptococcus pneumoniae D39 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. First Penicillin-Binding Protein Occupancy Patterns of β-Lactams and β-Lactamase Inhibitors in Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structural Basis for E. coli Penicillin Binding Protein (PBP) 2 Inhibition, a Platform for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. β-Lactam Antibiotics with a High Affinity for this compound Act Synergistically with the FtsZ-Targeting Agent TXA707 against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
The Evolution of PBP2 and its Role in Antibiotic Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Penicillin-Binding Protein 2 (PBP2) in the evolution of antibiotic resistance. As bacteria continue to develop mechanisms to evade the action of β-lactam antibiotics, a thorough understanding of the molecular basis of resistance is paramount for the development of novel therapeutic strategies. This document provides a comprehensive overview of this compound's function, the evolutionary pathways leading to resistance, quantitative data on the impact of this compound mutations, and detailed experimental protocols for studying these phenomena.
The Central Role of this compound in Bacterial Cell Wall Synthesis and as a β-Lactam Target
Penicillin-binding proteins (PBPs) are a group of bacterial enzymes essential for the biosynthesis of peptidoglycan, the major component of the bacterial cell wall. Peptidoglycan provides structural integrity to the bacterial cell, protecting it from osmotic lysis. PBPs catalyze the final steps of peptidoglycan synthesis, specifically the transpeptidation reaction that cross-links adjacent peptide side chains, forming a rigid, mesh-like structure.
β-lactam antibiotics, including penicillins and cephalosporins, exert their bactericidal effect by acting as structural analogs of the D-Ala-D-Ala terminus of the peptidoglycan precursor. They form a stable, covalent acyl-enzyme complex with the active site serine of PBPs, thereby inactivating the enzyme and inhibiting cell wall synthesis. This disruption of peptidoglycan synthesis leads to cell wall weakening and ultimately, bacterial cell death.
This compound is a crucial high-molecular-weight PBP that plays a key role in cell elongation. Its inactivation by β-lactam antibiotics is a lethal event for many bacteria. Consequently, alterations in this compound that reduce its affinity for these antibiotics are a primary mechanism of resistance.
Evolutionary Trajectories of this compound-Mediated Resistance
Bacteria have evolved sophisticated mechanisms to circumvent the action of β-lactam antibiotics targeting this compound. The two most prominent examples are found in Neisseria gonorrhoeae and Staphylococcus aureus.
Mosaic penA Alleles in Neisseria gonorrhoeae
In Neisseria gonorrhoeae, resistance to cephalosporins, such as ceftriaxone, is primarily mediated by alterations in the penA gene, which encodes this compound. The evolution of resistance involves the acquisition of mosaic penA alleles through horizontal gene transfer from other commensal Neisseria species. These mosaic alleles contain numerous amino acid substitutions that remodel the active site of this compound, significantly reducing its affinity for cephalosporins while maintaining its essential transpeptidase activity. This allows the bacterium to continue synthesizing its cell wall even in the presence of the antibiotic. The accumulation of specific mutations within these mosaic alleles correlates with increasing minimum inhibitory concentrations (MICs) of cephalosporins.
PBP2a and Methicillin-Resistant Staphylococcus aureus (MRSA)
Methicillin-resistant Staphylococcus aureus (MRSA) has emerged as a major global health threat. The primary mechanism of resistance in MRSA is the acquisition of the mecA gene, which is carried on a mobile genetic element called the staphylococcal cassette chromosome mec (SCCmec). The mecA gene encodes a unique PBP, PBP2a (or this compound'), which has an intrinsically low affinity for all β-lactam antibiotics.
In the presence of β-lactams, the native staphylococcal PBPs, including this compound, are inhibited. However, PBP2a is able to take over the transpeptidation function, allowing for the continued synthesis of the cell wall and conferring resistance to a broad range of β-lactam antibiotics. The expression of PBP2a is often inducible by the presence of β-lactams.
Quantitative Data on this compound Alterations and Antibiotic Resistance
The evolution of antibiotic resistance is a quantitative process, where specific mutations in this compound lead to measurable increases in the MICs of β-lactam antibiotics. The following tables summarize key quantitative data from published studies.
Table 1: Association of penA (this compound) Allele Patterns with Ceftriaxone and Cefixime MICs in Neisseria gonorrhoeae
| This compound (penA) Pattern | Predominant Amino Acid Alterations | Ceftriaxone MIC Range (μg/mL) | Cefixime MIC Range (μg/mL) |
| Wild-Type/Near Wild-Type | - | ≤ 0.016 | ≤ 0.016 |
| Non-mosaic (e.g., Pattern I) | A501V, G542S | 0.0005 - 0.016 | 0.0005 - 0.016 |
| Mosaic (e.g., Pattern X) | Multiple substitutions | 0.015 - 0.25 | 0.03 - 0.125 |
| Mosaic (e.g., Pattern XXXIV) | Multiple substitutions | 0.06 | 0.125 |
Data compiled from published literature.[1][2][3] MIC ranges can vary based on the specific combination of mutations and the genetic background of the strain.
Table 2: Impact of this compound and PBP2a on Oxacillin MIC in Staphylococcus aureus
| Strain Type | This compound Status | PBP2a (mecA) Status | Oxacillin MIC (μg/mL) |
| Methicillin-Susceptible S. aureus (MSSA) | Wild-Type | Absent | ≤ 2 |
| Methicillin-Resistant S. aureus (MRSA) | Wild-Type | Present | ≥ 4 |
| Borderline Oxacillin-Resistant S. aureus (BORSA) | Point mutations/overexpression | Absent | 2 - 8 |
This table provides a general overview. Specific MIC values can be influenced by the genetic background of the strain and the presence of other resistance mechanisms.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of this compound in antibiotic resistance.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solutions of antibiotics
-
Multichannel pipette
-
Plate reader (optional, for automated reading)
Procedure:
-
Prepare Antibiotic Dilutions: a. Prepare a 2-fold serial dilution of the antibiotic in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. b. The range of concentrations should bracket the expected MIC of the organism. c. Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).
-
Prepare Bacterial Inoculum: a. From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: a. Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL per well.
-
Incubation: a. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: a. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. b. Growth is indicated by turbidity or a pellet at the bottom of the well. c. The growth control well should show distinct turbidity. The sterility control well should remain clear.
Competitive PBP Binding Assay with Fluorescent Penicillin
This assay measures the ability of a test antibiotic to compete with a fluorescently labeled penicillin derivative (e.g., Bocillin-FL) for binding to PBPs.
Materials:
-
Bacterial cells grown to mid-logarithmic phase
-
Phosphate-buffered saline (PBS)
-
Bocillin-FL (fluorescent penicillin)
-
Test antibiotic (unlabeled)
-
SDS-PAGE equipment
-
Fluorescence gel scanner
Procedure:
-
Cell Preparation: a. Grow bacterial cells to an OD₆₀₀ of 0.3-0.5. b. Harvest the cells by centrifugation and wash them with PBS.
-
Competition Reaction: a. Resuspend the cell pellet in PBS. b. Aliquot the cell suspension into microcentrifuge tubes. c. To each tube, add varying concentrations of the unlabeled test antibiotic. Include a control with no test antibiotic. d. Incubate for 10-15 minutes at 37°C to allow the test antibiotic to bind to the PBPs.
-
Fluorescent Labeling: a. Add a fixed, subsaturating concentration of Bocillin-FL to each tube. b. Incubate for a further 10 minutes at 37°C in the dark.
-
Cell Lysis and Membrane Preparation: a. Pellet the cells by centrifugation and discard the supernatant. b. Lyse the cells using a suitable method (e.g., sonication or enzymatic lysis). c. Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.
-
SDS-PAGE and Fluorescence Detection: a. Resuspend the membrane pellets in SDS-PAGE sample buffer. b. Separate the proteins by SDS-PAGE. c. Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.
-
Data Analysis: a. The intensity of the fluorescent band corresponding to a specific PBP will decrease as the concentration of the competing unlabeled antibiotic increases. b. The IC₅₀ value (the concentration of the test antibiotic that inhibits 50% of Bocillin-FL binding) can be determined by densitometry.
Genetic Analysis of the penA (this compound) Gene
This protocol outlines the steps for sequencing the penA gene to identify mutations associated with resistance.
Materials:
-
Bacterial genomic DNA extraction kit
-
Primers specific for the penA gene
-
PCR reagents (Taq polymerase, dNTPs, buffer)
-
Thermocycler
-
Agarose gel electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing service or in-house sequencer
Procedure:
-
Genomic DNA Extraction: a. Extract high-quality genomic DNA from the bacterial isolate using a commercial kit according to the manufacturer's instructions.
-
PCR Amplification: a. Set up a PCR reaction using primers that flank the entire coding sequence of the penA gene. It may be necessary to use multiple overlapping primer pairs to cover the entire gene. b. Perform PCR using a standard protocol with an annealing temperature optimized for the specific primers.
-
Verification of PCR Product: a. Run a small aliquot of the PCR product on an agarose gel to confirm that a band of the expected size has been amplified.
-
Purification of PCR Product: a. Purify the remaining PCR product using a commercial kit to remove primers, dNTPs, and other reaction components.
-
Sanger Sequencing: a. Send the purified PCR product and the corresponding sequencing primers to a sequencing facility. b. Alternatively, perform Sanger sequencing in-house if the necessary equipment is available.
-
Sequence Analysis: a. Assemble the sequencing reads to obtain the complete sequence of the penA gene. b. Align the obtained sequence with a wild-type reference sequence from a susceptible strain to identify any nucleotide and corresponding amino acid changes.
Visualizing the Molecular Landscape of Resistance
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and concepts related to this compound and antibiotic resistance.
Caption: Peptidoglycan synthesis and the mechanism of β-lactam antibiotic action.
Caption: Major evolutionary pathways of this compound-mediated antibiotic resistance.
Caption: Experimental workflow for analyzing this compound-mediated antibiotic resistance.
Conclusion and Future Perspectives
The evolution of this compound is a paradigm of bacterial adaptation to the selective pressure of antibiotics. The development of mosaic penA alleles in N. gonorrhoeae and the acquisition of mecA in S. aureus highlight the genetic plasticity of bacteria and their ability to acquire resistance through both modification of existing genes and the acquisition of new ones. For researchers and drug development professionals, a deep understanding of these mechanisms is essential for the design of novel therapeutic strategies.
Future efforts in combating this compound-mediated resistance should focus on:
-
Development of novel β-lactams: Designing antibiotics that can effectively bind to and inhibit resistant this compound variants, including PBP2a.
-
This compound inhibitors that are not β-lactams: Exploring new chemical scaffolds that can inhibit this compound through different mechanisms.
-
Combination therapies: Combining existing β-lactams with β-lactamase inhibitors or other agents that can restore their activity against resistant strains.
-
Surveillance and diagnostics: Continuous monitoring of the evolution of this compound mutations in clinical isolates and the development of rapid diagnostic tests to guide therapeutic choices.
By integrating molecular biology, genetics, and biochemistry, the scientific community can continue to develop effective countermeasures against the ever-evolving threat of antibiotic resistance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Diversity of penA Alterations and Subtypes in Neisseria gonorrhoeae Strains from Sydney, Australia, That Are Less Susceptible to Ceftriaxone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetics of Chromosomally Mediated Intermediate Resistance to Ceftriaxone and Cefixime in Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PBP2 Expression and Purification from E. coli
Audience: Researchers, scientists, and drug development professionals.
Introduction
Penicillin-Binding Protein 2 (PBP2) is a crucial enzyme involved in the synthesis of the peptidoglycan layer of the bacterial cell wall, making it a key target for the development of novel β-lactam antibiotics.[1] The production of pure, active this compound is essential for structural studies, enzymatic assays, and high-throughput screening of potential inhibitors. This document provides detailed protocols for the expression and purification of a soluble, recombinant form of E. coli this compound.
Overexpression of full-length this compound in Escherichia coli can be toxic, leading to morphological changes and cell lysis.[2][3][4] To circumvent these issues, the following protocols describe the expression of a truncated, soluble variant of this compound (sthis compound) that lacks the N-terminal transmembrane anchor. This variant is more amenable to high-level expression and purification. The purification strategy employs a multi-step chromatographic process, beginning with Immobilized Metal Affinity Chromatography (IMAC) for the capture of His-tagged sthis compound, followed by ion-exchange and size-exclusion chromatography for polishing.
Data Presentation
Table 1: Summary of Expression and Purification Parameters
| Parameter | Recommended Conditions | Notes |
| Expression Host | E. coli BL21(DE3) | A common strain for T7 promoter-based expression.[5][6] |
| Expression Vector | pET series vector (e.g., pET-28a) | Provides a T7 promoter and an N-terminal His-tag. |
| Culture Medium | Luria-Bertani (LB) Broth with appropriate antibiotic | Standard medium for E. coli growth.[7] |
| Induction | 0.1 - 0.5 mM IPTG | A range to optimize expression levels and solubility.[8][9] |
| Induction Temp. | 16-25°C | Lower temperatures often improve protein solubility.[9][10] |
| Induction Time | 16-20 hours (overnight) | Allows for sufficient protein expression at lower temperatures.[9] |
| Affinity Resin | Ni-NTA Agarose | For purification of His-tagged proteins.[11][12] |
| Ion-Exchange Resin | Q-Sepharose (Anion Exchange) or CM-Sepharose (Cation Exchange) | Choice depends on the pI of the sthis compound construct. |
| Size-Exclusion Resin | Superdex 75 or Superdex 200 | Choice depends on the expected size of the sthis compound construct. |
Table 2: Buffer Compositions
| Buffer | Composition | pH | Use |
| Lysis Buffer | 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF, 1 mg/mL Lysozyme, 10 µg/mL DNase I | 8.0 | Cell Resuspension and Lysis |
| Wash Buffer | 50 mM Tris-HCl, 300 mM NaCl, 20-40 mM Imidazole | 8.0 | IMAC Wash Step |
| Elution Buffer | 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM Imidazole | 8.0 | IMAC Elution Step |
| IEX Buffer A | 20 mM Sodium Phosphate | 6.0 | Ion-Exchange Equilibration (Cation Exchange Example) |
| IEX Buffer B | 20 mM Sodium Phosphate, 1 M NaCl | 6.0 | Ion-Exchange Elution (Cation Exchange Example) |
| SEC Buffer | 20 mM HEPES, 150 mM NaCl | 7.5 | Size-Exclusion Chromatography |
Experimental Protocols
Protocol 1: Expression of Soluble His-tagged this compound (sthis compound)
This protocol details the expression of a truncated, soluble form of this compound in E. coli.
-
Transformation: Transform a pET vector containing the gene for N-terminally His-tagged sthis compound into competent E. coli BL21(DE3) cells. Plate the transformed cells on an LB agar plate containing the appropriate antibiotic and incubate overnight at 37°C.[7]
-
Starter Culture: Inoculate a single colony into 50 mL of LB broth with the selective antibiotic. Incubate overnight at 37°C with shaking at 200 rpm.[13]
-
Large-Scale Culture: Inoculate 1 L of LB broth (in a 2 L baffled flask) with the overnight starter culture. Incubate at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.[7][9]
-
Induction: Cool the culture to the desired induction temperature (e.g., 18°C). Add IPTG to a final concentration of 0.2 mM to induce protein expression.[7][8]
-
Expression: Continue to incubate the culture at 18°C for 16-20 hours with shaking.
-
Harvesting: Harvest the cells by centrifugation at 6,000 x g for 20 minutes at 4°C.[13] Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.
Protocol 2: Purification of His-tagged sthis compound
This protocol outlines a three-step chromatography procedure for purifying sthis compound.
Step 1: Cell Lysis and Clarification
-
Resuspend the cell pellet from 1 L of culture in 30 mL of ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes to allow for lysozyme activity.
-
Lyse the cells by sonication on ice. Use short pulses (e.g., 10 seconds on, 20 seconds off) for a total of 5-10 minutes of sonication time, or until the suspension is no longer viscous.[7][13]
-
Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C to pellet cell debris.[13]
-
Carefully collect the supernatant, which contains the soluble sthis compound. Filter the supernatant through a 0.45 µm syringe filter.[13]
Step 2: Immobilized Metal Affinity Chromatography (IMAC)
-
Equilibrate a 5 mL Ni-NTA agarose column with 10 column volumes (CV) of Lysis Buffer (without lysozyme and DNase).
-
Load the clarified lysate onto the column at a flow rate of 1 mL/min.
-
Wash the column with 10 CV of Wash Buffer to remove non-specifically bound proteins.
-
Elute the bound sthis compound with 5 CV of Elution Buffer. Collect 1 mL fractions.
-
Analyze the fractions by SDS-PAGE to identify those containing the purified sthis compound. Pool the purest fractions.
Step 3: Ion-Exchange Chromatography (IEX)
The choice of IEX (anion or cation exchange) depends on the calculated isoelectric point (pI) of the sthis compound construct. The following is an example for cation exchange, assuming the protein is positively charged at the buffer pH.
-
Buffer Exchange: Exchange the buffer of the pooled IMAC fractions into IEX Buffer A using a desalting column or dialysis.
-
Equilibrate a 5 mL CM-Sepharose column with 10 CV of IEX Buffer A.
-
Load the buffer-exchanged sample onto the column.
-
Wash the column with 5 CV of IEX Buffer A.
-
Elute the bound protein using a linear gradient of 0-100% IEX Buffer B over 20 CV.[14] Collect fractions.
-
Analyze fractions by SDS-PAGE and pool those containing sthis compound.
Step 4: Size-Exclusion Chromatography (SEC)
-
Concentrate the pooled IEX fractions to a volume of 1-2 mL using a centrifugal filter unit.
-
Equilibrate a Superdex 75 or 200 column (pre-packed, e.g., HiLoad 16/600) with 2 CV of SEC Buffer.[15]
-
Inject the concentrated sample onto the column.
-
Elute the protein with SEC Buffer at a flow rate appropriate for the column (e.g., 1 mL/min). Collect fractions.
-
Analyze fractions by SDS-PAGE. Pool the fractions containing pure sthis compound.
-
Determine the protein concentration, aliquot, flash-freeze in liquid nitrogen, and store at -80°C.
Visualizations
References
- 1. Penicillin - Wikipedia [en.wikipedia.org]
- 2. Overproduction of penicillin-binding protein 2 and its inactive variants causes morphological changes and lysis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. google.com [google.com]
- 8. nbinno.com [nbinno.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. conductscience.com [conductscience.com]
- 15. cytivalifesciences.com [cytivalifesciences.com]
Determining the Binding Affinity of Beta-Lactams for Penicillin-Binding Protein 2 (PBP2): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for various methods used to determine the binding affinity of beta-lactam antibiotics for Penicillin-Binding Protein 2 (PBP2). Understanding this interaction is crucial for the development of new and effective antibacterial agents. The following sections detail the principles and step-by-step procedures for key assays, accompanied by data presentation guidelines and workflow visualizations.
Introduction
Penicillin-Binding Proteins (PBPs) are essential bacterial enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. Beta-lactam antibiotics, such as penicillins and cephalosporins, exert their bactericidal effect by acylating the active site of PBPs, thereby inhibiting cell wall formation and leading to cell lysis. This compound is a key transpeptidase in many bacterial species, making it a primary target for a wide range of beta-lactams. The affinity of a beta-lactam for this compound is a critical determinant of its antibacterial potency. This document outlines several robust methods to quantify this binding affinity.
I. Fluorescence Polarization/Anisotropy (FP/FA) Competition Assay
Application Note:
Fluorescence Polarization (FP) or Fluorescence Anisotropy (FA) is a high-throughput, homogeneous assay ideal for screening and characterizing inhibitors of this compound. The principle relies on the change in the rotational speed of a fluorescently labeled beta-lactam (a tracer, such as BOCILLIN™ FL) upon binding to the much larger this compound molecule. In a competition assay format, a test beta-lactam competes with the fluorescent tracer for binding to this compound. A potent unlabeled beta-lactam will displace the tracer, leading to a decrease in the FP/FA signal. This method allows for the determination of the 50% inhibitory concentration (IC50), which can be used to calculate the inhibition constant (Ki).
Experimental Protocol:
1. Materials and Reagents:
-
Purified this compound protein
-
BOCILLIN™ FL (fluorescent penicillin V)
-
Test beta-lactam compounds
-
Assay Buffer: e.g., 100 mM potassium phosphate (pH 7.4) with 100 µg/ml bovine gamma globulin (BGG)[1] or 100 mM Tris-HCl (pH 7.4), 250 mM NaCl, and 5% (v/v) glycerol.[2]
-
Black, non-treated microplates (384- or 96-well)
-
Plate reader with fluorescence polarization capabilities
2. Procedure:
- Reagent Preparation: Prepare stock solutions of purified this compound, BOCILLIN™ FL, and test beta-lactams in the appropriate assay buffer. Create a serial dilution of the test beta-lactam compounds.
- Assay Setup: In a microplate, combine the reagents in the following order (example for a 200 µL final volume):
- 50 µL of BOCILLIN™ FL (final concentration of ~2 nM)[1]
- 50 µL of the test beta-lactam at various concentrations (e.g., ranging from 0.01 to 10,000 nM)[1]
- 100 µL of purified this compound (final concentration of ~1.3 nM)[1]
- Incubation: Shake the plate for 1 minute and then incubate at room temperature for a set period, for example, 2 hours, to allow the binding reaction to reach equilibrium.[1]
- Measurement: Measure the fluorescence polarization of each well using a plate reader. Excitation and emission wavelengths for BOCILLIN™ FL are typically around 485 nm and 530 nm, respectively.
3. Data Analysis:
- Plot the fluorescence polarization values against the logarithm of the test beta-lactam concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent tracer.
- The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km) Where [S] is the concentration of the fluorescent tracer and Km is the Michaelis-Menten constant of the tracer for this compound.[3][4]
Workflow Diagram:
References
- 1. BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Lactam Antibiotics with a High Affinity for this compound Act Synergistically with the FtsZ-Targeting Agent TXA707 against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. courses.edx.org [courses.edx.org]
Application Notes and Protocols for PBP2 Activity Assay Using Fluorescent Penicillin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penicillin-Binding Proteins (PBPs) are crucial bacterial enzymes involved in the final steps of peptidoglycan synthesis, an essential component of the bacterial cell wall.[1][2] These enzymes are the primary targets of β-lactam antibiotics, such as penicillins and cephalosporins.[3] The emergence of antibiotic resistance, often through mutations in PBPs that reduce their affinity for β-lactams, has created a pressing need for robust methods to study PBP-antibiotic interactions.[1][2] Assays utilizing fluorescently labeled penicillin, such as Bocillin™ FL, provide a sensitive, rapid, and non-radioactive method for characterizing PBP activity, determining binding affinities, and screening for novel inhibitors.[1][2][4]
This document provides detailed application notes and protocols for performing PBP2 activity assays using fluorescent penicillin, focusing on two common methodologies: SDS-PAGE with fluorescence detection and fluorescence polarization.
Principle of the Assay
The assay relies on the covalent binding of a fluorescently labeled penicillin derivative, such as Bocillin FL (a derivative of penicillin V), to the active site of PBPs.[1][2][5][6] This binding can be detected and quantified in two primary ways:
-
SDS-PAGE and In-Gel Fluorescence Detection: Labeled PBPs are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The fluorescent signal from the labeled PBP band can then be visualized and quantified using a fluorescence imager.[1][2][7] This method is particularly useful for visualizing PBP profiles in bacterial lysates and for competition assays to determine the binding affinity of unlabeled inhibitors.[1][2]
-
Fluorescence Polarization (FP): This technique measures the change in the polarization of fluorescent light emitted by Bocillin FL upon binding to a PBP.[1][5] A small, unbound fluorescent molecule tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a much larger PBP molecule, its rotation slows significantly, leading to an increase in fluorescence polarization.[5] This homogenous assay is well-suited for high-throughput screening of PBP inhibitors in a microplate format.[1][8]
Key Applications
-
Determination of PBP Profiles: Rapidly characterize the PBP expression profiles of different bacterial strains.[1][2]
-
Antibiotic Affinity and IC50 Determination: Quantify the binding affinity of novel and existing β-lactam antibiotics to specific PBPs by measuring their ability to compete with the fluorescent penicillin for binding.[1][4]
-
High-Throughput Screening: Screen compound libraries for novel PBP inhibitors using the fluorescence polarization format.
-
Monitoring PBP Purification: Track the presence and activity of a specific PBP during purification processes.[1][4]
-
Investigating Resistance Mechanisms: Study how mutations in PBPs affect their binding affinity for β-lactam antibiotics.[1][5]
Experimental Protocols
Protocol 1: PBP Labeling and IC50 Determination using SDS-PAGE
This protocol describes the labeling of a purified this compound with Bocillin FL and the determination of the 50% inhibitory concentration (IC50) of a test compound.
Materials:
-
Purified this compound enzyme
-
Bocillin FL (e.g., from Thermo Fisher Scientific)
-
Test antibiotic/inhibitor (e.g., penicillin G)
-
Reaction Buffer: 25 mM Potassium Phosphate, pH 7.5
-
SDS-PAGE sample buffer (5x)
-
SDS-PAGE gels and electrophoresis apparatus
-
Fluorescence gel imager (e.g., LI-COR Odyssey Fc, FluorImager)[1][7]
Procedure:
-
Prepare a dilution series of the test antibiotic.
-
In individual microcentrifuge tubes, prepare reaction mixtures containing the purified this compound protein and varying concentrations of the test antibiotic in the reaction buffer.
-
Incubate the mixtures at 35°C for 15 minutes to allow the unlabeled antibiotic to bind to the PBP.[1]
-
Add Bocillin FL to each reaction mixture to a final concentration of 10 µM.[1]
-
Incubate the reactions at 35°C for an additional 15 minutes to allow the fluorescent penicillin to label any unbound PBP.[1]
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBP bands using a fluorescence imager. The Bocillin FL signal can typically be detected at an excitation wavelength of around 504 nm and an emission of 511 nm.[2][7]
-
Quantify the fluorescence intensity of each PBP band using densitometry software.
-
Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Quantitative Data Summary (SDS-PAGE based IC50):
| Parameter | Value | Reference |
| PBP2x Protein Concentration | 3 µg per reaction | [1] |
| Bocillin FL Concentration | 10 µM | [1] |
| Incubation Temperature | 35°C | [1] |
| Pre-incubation with Inhibitor | 15 min | [1] |
| Incubation with Bocillin FL | 15 min | [1] |
| Reaction Buffer | 25 mM Potassium Phosphate, pH 7.5 | [1] |
Protocol 2: PBP Binding Assay using Fluorescence Polarization
This protocol outlines a competitive fluorescence polarization assay to determine the IC50 of a test compound for this compound.
Materials:
-
Purified this compound enzyme
-
Bocillin FL
-
Test antibiotic/inhibitor
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.4, containing 100 µg/ml bovine gamma globulin (BGG)[1]
-
Black, low-volume 384-well microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare all reagents in the assay buffer. Prepare a serial dilution of the test antibiotic.
-
To the wells of a 384-well microplate, add the assay components in the following order:
-
Include control wells:
-
Maximum Binding (High Signal): this compound + Bocillin FL (no inhibitor)
-
Minimum Binding (Low Signal): Bocillin FL only (no enzyme)
-
-
Shake the plate for 1 minute and then incubate at room temperature for 2 hours.[1]
-
Measure the fluorescence polarization on a suitable microplate reader (e.g., Excitation: 485 nm, Emission: 520 nm).[8]
-
Calculate the IC50 value by plotting the millipolarization (mP) units against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve.
Quantitative Data Summary (Fluorescence Polarization based IC50):
| Parameter | Value | Reference |
| PBP2x Enzyme Concentration | 1.3 nM | [1] |
| Bocillin FL Concentration | 2 nM | [1] |
| Inhibitor Concentration Range | 0.01 - 10,000 nM | [1] |
| Incubation Time | 2 hours | [1] |
| Incubation Temperature | Room Temperature | [1] |
| Assay Buffer | 100 mM Potassium Phosphate (pH 7.4), 100 µg/ml BGG | [1] |
Data Presentation
Table 1: Comparison of IC50 Values for Penicillin G against Penicillin-Sensitive and -Resistant PBP2x from S. pneumoniae
| PBP2x Variant | Assay Method | IC50 for Penicillin G | Reference |
| Penicillin-Sensitive | Gel-based | 22 µM | [1] |
| Penicillin-Resistant | Gel-based | 312 µM | [1] |
| Penicillin-Sensitive | Fluorescence Polarization | 7.9 nM | [1] |
Table 2: IC50 Values of Various β-Lactams against Penicillin-Sensitive PBP2x from S. pneumoniae (Determined by Fluorescence Polarization)
| β-Lactam Antibiotic | IC50 (nM) | Reference |
| Cefotaxime | 4.4 | [1] |
| Imipenem | 5.1 | [1] |
| Penicillin G | 7.9 | [1] |
| Piperacillin | 17 | [1] |
| Methicillin | 59 | [1] |
| Cefaclor | 294 | [1] |
| Cephalexin | 1,627 | [1] |
Visualizations
Caption: Experimental workflows for this compound activity assays.
Caption: Principle of the fluorescence polarization assay.
References
- 1. BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BOCILLIN FL, a sensitive and commercially available reagent for detection of penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. researchgate.net [researchgate.net]
- 7. 4.5. Bocillin-FL Binding Assay [bio-protocol.org]
- 8. mdpi.com [mdpi.com]
Application Notes: Rapid Detection of MRSA using PBP2' Latex Agglutination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat in both healthcare and community settings, necessitating rapid and accurate identification for effective patient management and infection control.[1][2] The primary mechanism of methicillin resistance in S. aureus is the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein, PBP2' (also known as PBP2a).[1][3] This altered protein has a low affinity for beta-lactam antibiotics, rendering them ineffective. The this compound' latex agglutination test is a rapid, slide-based assay designed for the qualitative detection of this compound' in S. aureus isolates, providing a reliable method for identifying MRSA.[1][4][5] This test offers a significant time advantage over traditional susceptibility testing methods.
Principle of the Assay
The this compound' latex agglutination test is a type of reverse passive agglutination.[5] The core principle involves latex particles that are coated with monoclonal antibodies specific to this compound'. When a bacterial extract containing this compound' is mixed with the sensitized latex particles, the antibodies bind to the this compound' antigen. This interaction leads to the cross-linking of the latex particles, resulting in visible clumping or agglutination. If this compound' is not present in the bacterial extract, no agglutination will occur, and the suspension will remain smooth. This rapid visual determination allows for a clear positive or negative result.
Materials and Reagents
While specific kit components may vary by manufacturer (e.g., Oxoid™, MRSA-Screen™), a typical this compound' latex agglutination test kit includes:
-
Test Latex: Latex particles sensitized with monoclonal antibodies against this compound'.
-
Control Latex: Latex particles without the specific monoclonal antibodies (serves as a negative control to rule out non-specific agglutination).
-
Extraction Reagents (1 and 2): Reagents for the lysis of bacterial cells to release this compound'.
-
Positive Control: A preparation containing a known concentration of this compound'.
-
Negative Control: A preparation known to be free of this compound'.
-
Test Cards: Disposable cards with reaction circles.
-
Mixing Sticks: For mixing the reagents and sample on the test card.
Materials required but not provided:
-
Microbiological loops
-
Boiling water bath or heat block
-
Micropipettes
-
Timer
-
Vortex mixer
-
Microcentrifuge tubes
-
Centrifuge
Experimental Protocol
The following is a generalized protocol for performing the this compound' latex agglutination test. Users should always refer to the specific manufacturer's instructions for the kit being used.
1. Specimen Preparation and Inoculum:
-
The test should be performed on isolated colonies of Staphylococcus species grown on non-selective agar media.[1]
-
For coagulase-negative staphylococci, induction of this compound' production may be necessary by exposing the isolate to a methicillin or oxacillin disk prior to testing.[6]
2. This compound' Extraction:
-
Using a microbiological loop, collect a sufficient amount of bacterial culture (typically 2-5 colonies).
-
Suspend the bacterial cells in the provided Extraction Reagent 1 in a microcentrifuge tube.
-
Lyse the cells by boiling the suspension for a specified time (e.g., 3 minutes).[6][7]
-
After boiling, cool the tube to room temperature.
-
Add Extraction Reagent 2 to the lysate and mix thoroughly.[6]
-
Centrifuge the mixture to pellet the cellular debris.[6]
-
The supernatant contains the extracted this compound' antigen and is used for the agglutination test.
3. Agglutination Test Procedure:
-
Bring all reagents to room temperature before use.
-
Dispense one drop of the Test Latex into a designated circle on the test card.
-
In a separate circle, dispense one drop of the Control Latex.
-
Add a specified volume (e.g., 50 µL) of the prepared bacterial extract (supernatant) to each of the latex drops.[6]
-
Using a clean mixing stick for each circle, mix the bacterial extract and the latex suspension.
-
Rock the test card gently for a specified period (e.g., 3 minutes) and observe for agglutination.[6]
4. Interpretation of Results:
-
Positive Result: Visible agglutination or clumping of the latex particles in the test circle, with no agglutination in the control circle. This indicates the presence of this compound' and is presumptive evidence of MRSA.
-
Negative Result: No visible agglutination in either the test or control circles. The suspension remains smooth and milky. This indicates the absence of detectable this compound'.
-
Invalid Result: Agglutination is observed in the control circle. This indicates non-specific agglutination, and the test should be repeated.
Quality Control
-
A known MRSA strain (e.g., ATCC 33591) should be used as a positive control.
-
A known methicillin-susceptible S. aureus (MSSA) strain (e.g., ATCC 25923) should be used as a negative control.
-
These controls should be run with each new batch of tests or as specified by the laboratory's quality control procedures.
Performance Characteristics
The performance of this compound' latex agglutination tests has been evaluated in numerous studies. The sensitivity and specificity can vary depending on the specific kit, the bacterial isolates tested, and the growth conditions. A summary of performance data from various studies is presented below.
| Test Kit | Comparison Method | No. of Isolates | Sensitivity | Specificity | Reference |
| MRSA-Screen | mecA PCR | 200 (S. aureus) | 100% | 99.2% | [4] |
| MRSA-Screen | mecA PCR | 90 MRSA, 106 MSSA | 97% | 100% | [6] |
| Oxoid this compound' Test | NCCLS Methods | 201 (S. aureus) | 100% | 99-100% | [1] |
| Oxoid this compound' Test | NCCLS Methods | 724 (S. aureus) | 98.5% | 100% | [1] |
| Direct from Blood Culture | Oxacillin Screen Agar | 70 (S. aureus) | 18% | 100% | [1][3] |
Workflow Diagram
Caption: Workflow of the this compound' latex agglutination test for MRSA detection.
Limitations
-
The test should only be performed on isolates identified as Staphylococcus.[6]
-
Some strains of MRSA may not express detectable levels of this compound' without induction, potentially leading to false-negative results.[6]
-
The test is not intended for the direct detection of MRSA from clinical specimens such as blood cultures, where it has shown poor sensitivity.[1][3]
-
As with any diagnostic test, results should be interpreted in conjunction with the patient's clinical history and other laboratory findings.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Staphylococcus aureus - Wikipedia [en.wikipedia.org]
- 3. Evaluation of Penicillin Binding Protein 2a Latex Agglutination Assay for Identification of Methicillin-Resistant Staphylococcus aureus Directly from Blood Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. DR0900A [thermofisher.com]
- 6. Rapid Detection of Methicillin Resistance in Staphylococcus aureus Isolates by the MRSA-Screen Latex Agglutination Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Generating PBP2 Mutants for Functional Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Penicillin-binding proteins (PBPs) are crucial enzymes involved in the final stages of peptidoglycan synthesis, a vital component of the bacterial cell wall.[1] In many pathogenic bacteria, such as Staphylococcus aureus, alterations in PBPs, particularly PBP2 and its variant PBP2a in Methicillin-Resistant S. aureus (MRSA), are a primary mechanism of resistance to β-lactam antibiotics.[2] The generation of specific this compound mutants is a fundamental approach to understanding the structure-function relationships of these enzymes, elucidating mechanisms of antibiotic resistance, and developing novel antimicrobial agents.[1]
These application notes provide detailed protocols for the generation of this compound mutants using site-directed mutagenesis and their subsequent functional characterization through antibiotic susceptibility testing and binding affinity assays.
Data Presentation: Functional Consequences of PBP2a Mutations
The following table summarizes the impact of specific mutations in PBP2a on the minimum inhibitory concentrations (MICs) of ceftaroline, a fifth-generation cephalosporin with activity against MRSA.[3]
| PBP2a Mutation(s) | Location | Ceftaroline MIC (mg/L) | Fold Change vs. Wild-Type | Reference Strain Background |
| Wild-Type | - | 0.125 - 1 | - | MRSA |
| N146K | Non-penicillin-binding domain (nPBD) | 1 - 2 | 1-2 | MRSA |
| A228V | nPBD | 1 - 2 | 1-2 | MRSA |
| L357I | Penicillin-binding domain (PBD) | 1 - 2 | 1-2 | MRSA |
| I563T | PBD | 1 - 2 | 1-2 | MRSA |
| N146K + L357I | nPBD + PBD | 2 - 4 | 2-4 | MRSA |
| A228V + I563T | nPBD + PBD | 2 - 4 | 2-4 | MRSA |
| N146K + L357I + I563T | nPBD + PBD | 2 - 4 | 2-4 | MRSA |
| N104K + V117I + E447K + I563T + S649A | nPBD + PBD | 4 or 16 | 4-16 | MRSA |
| Y446N | PBD | 1.5 | ~1.5 | MRSA |
| Y446N + E447K | PBD | > 32 | > 32 | MRSA |
Data compiled from clinical isolates and laboratory studies.[4][5]
The following table presents binding affinity data of β-lactam antibiotics to wild-type PBP2a, highlighting the intrinsically low affinity of this enzyme for many conventional β-lactams.
| β-Lactam Antibiotic | IC50 (μM) for PBP2a | Kinetic Parameter | Value |
| Ceftaroline | 1.5 | - | - |
| Benzylpenicillin | - | Kd | 13.3 mM |
| Benzylpenicillin | - | k2 | 0.22 s⁻¹ |
| Benzylpenicillin | - | k2/Kd | 16.5 M⁻¹s⁻¹ |
| Methicillin | - | Kd | 16.9 mM |
| Methicillin | - | k2 | 0.0083 s⁻¹ |
| Methicillin | - | k2/Kd | 0.49 M⁻¹s⁻¹ |
IC50 and kinetic data for wild-type PBP2a.[5][6]
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of this compound Gene
This protocol outlines the generation of specific mutations in the this compound gene (or its homolog mecA encoding PBP2a) cloned into an expression vector.
1. Primer Design:
-
Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation at the center.
-
The primers should have a GC content of at least 40% and terminate in one or more G or C bases.
-
The melting temperature (Tm) should be ≥ 78°C, calculated using the formula: Tm = 81.5 + 0.41(%GC) - 675/(primer length) - %mismatch.
2. PCR Amplification:
-
Set up the PCR reaction as follows:
-
5 µL of 10x reaction buffer
-
1 µL of dNTP mix (10 mM each)
-
1.25 µL of forward primer (10 µM)
-
1.25 µL of reverse primer (10 µM)
-
1 µL of plasmid DNA template (5-50 ng)
-
1 µL of high-fidelity DNA polymerase (e.g., PfuUltra)
-
Add nuclease-free water to a final volume of 50 µL.
-
-
Use the following cycling parameters:
-
Initial denaturation: 95°C for 30 seconds
-
18 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final extension: 68°C for 7 minutes
-
3. Digestion of Parental DNA:
-
Add 1 µL of DpnI restriction enzyme to the PCR product.
-
Incubate at 37°C for 1 hour to digest the methylated, non-mutated parental plasmid DNA.
4. Transformation:
-
Transform competent E. coli cells with 1-2 µL of the DpnI-treated PCR product.
-
Plate the transformed cells on an appropriate selective agar medium (e.g., LB agar with ampicillin).
-
Incubate overnight at 37°C.
5. Verification of Mutation:
-
Select several colonies and isolate plasmid DNA.
-
Confirm the presence of the desired mutation by DNA sequencing.
Protocol 2: Protein Expression and Purification of this compound Mutants
1. Expression:
-
Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the verified mutant plasmid.
-
Grow a 1 L culture in LB broth with the appropriate antibiotic to an OD600 of 0.6-0.8 at 37°C.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.
-
Harvest the cells by centrifugation.
2. Purification (for His-tagged proteins):
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (lysis buffer with 20 mM imidazole).
-
Elute the protein with elution buffer (lysis buffer with 250 mM imidazole).
-
Dialyze the purified protein against a suitable storage buffer.
-
Assess purity by SDS-PAGE.
Protocol 3: Antibiotic Susceptibility Testing (MIC Determination)
1. Broth Microdilution Method:
-
Prepare a 96-well microtiter plate with serial two-fold dilutions of the desired β-lactam antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Prepare an inoculum of the bacterial strain expressing the this compound mutant, adjusted to a final concentration of 5 x 10^5 CFU/mL in each well.
-
Incubate the plate at 35°C for 16-20 hours.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
Protocol 4: PBP Binding Affinity Assay (Competition Assay)
1. Membrane Preparation:
-
Grow the bacterial strain expressing the this compound mutant to the late exponential phase.
-
Harvest cells and resuspend in a suitable buffer.
-
Lyse the cells and prepare membrane fractions by ultracentrifugation.
2. Competition Binding:
-
Incubate a fixed amount of membrane protein with increasing concentrations of the unlabeled β-lactam antibiotic for 10-30 minutes at 30°C.
-
Add a saturating concentration of a labeled β-lactam probe (e.g., [14C]benzylpenicillin or a fluorescently tagged penicillin like Bocillin-FL).
-
Incubate for an additional 10-30 minutes.
-
Stop the reaction by adding an excess of unlabeled penicillin and placing on ice.
3. Detection and Analysis:
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled this compound by autoradiography (for radiolabeled probes) or fluorescence imaging.
-
Quantify the band intensity to determine the concentration of the unlabeled antibiotic required to inhibit 50% of the probe binding (IC50).
Mandatory Visualization
Caption: Workflow for generating and characterizing this compound mutants.
Caption: Impact of this compound mutations on antibiotic resistance.
References
- 1. Binding affinity for penicillin-binding protein 2a correlates with in vivo activity of beta-lactam antibiotics against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Determinants of β-Lactam Resistance in Methicillin-Resistant Staphylococcus aureus (MRSA): An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. PBP2a Mutations Causing High-Level Ceftaroline Resistance in Clinical Methicillin-Resistant Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Crystallization of Penicillin-Binding Protein 2 (PBP2) for Structural Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Penicillin-Binding Proteins (PBPs) are crucial bacterial enzymes involved in the final steps of peptidoglycan synthesis, a vital component of the bacterial cell wall.[1][2] As the primary targets of β-lactam antibiotics, the structural elucidation of PBPs is paramount for understanding the mechanisms of antibiotic resistance and for the rational design of novel antimicrobial agents. PBP2, a key transpeptidase, is of particular interest in many pathogenic bacteria. This document provides detailed protocols and application notes for the crystallization of this compound, focusing on recombinant protein expression, purification, and crystallization methodologies that have successfully yielded high-quality crystals for X-ray crystallographic analysis. The protocols are based on published methodologies for this compound from various bacterial species, offering a comprehensive guide for researchers in this field.
Data Presentation: this compound Crystallization Success Cases
The following tables summarize the quantitative data from successful crystallization experiments for different this compound orthologs, providing a comparative overview of the key parameters.
Table 1: Protein Expression and Purification Summary
| Parameter | S. pneumoniae PBP2B (Transpeptidase Domain) | L. monocytogenes PBPD2 |
| Expression Host | E. coli | E. coli B834(DE3)RIL |
| Protein Construct | Selenomethionyl (SeMet) substituted transpeptidase domain | Full-length protein with cleavable N-terminal His-tag |
| Purification Steps | Limited proteolysis, followed by chromatography | Nickel-affinity chromatography, TEV protease cleavage, Anion-exchange chromatography, Gel-filtration chromatography |
| Final Protein Concentration | 4.7 mg/ml | Not specified, but yielded ~22 mg per liter of culture |
| Purity | Not explicitly stated, but sufficient for crystallization | >98% |
Table 2: Crystallization Conditions and Data Collection
| Parameter | S. pneumoniae PBP2B (Transpeptidase Domain)[3] | L. monocytogenes PBPD2[4] |
| Crystallization Method | Sitting-drop vapor diffusion[3] | Sitting-drop vapor diffusion |
| Temperature | 293 K (20°C)[3] | 295 K (22°C) |
| Reservoir Solution | 1.5 M ammonium sulfate, 15% (w/v) glycerol, 0.1 M Tris-HCl pH 8.5, 10 mM DTT[3] | 0.2 M KCl, 20% (w/v) PEG 3350 |
| Protein:Reservoir Ratio | 0.4 µl : 0.4 µl[3] | Not specified |
| Crystal Growth Time | A few days[3] | Within 7 days |
| Cryoprotectant | Reservoir solution with gradually increased glycerol to 25% (w/v)[3] | Reservoir solution supplemented with 20% glycerol |
| Space Group | P43212[3] | P212121 |
| Unit Cell Parameters | a = b = 86.39 Å, c = 143.27 Å[3] | a = 37.7 Å, b = 74.7 Å, c = 75.1 Å |
| Resolution | 2.4 Å[3] | 1.55 Å |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant this compound
This protocol provides a generalized workflow for obtaining highly pure this compound for crystallization trials. Specific buffer compositions and chromatography resins may need to be optimized for the this compound ortholog of interest.
-
Gene Cloning and Expression Vector Construction:
-
The gene encoding the target this compound (or a soluble domain thereof) is amplified by PCR from the genomic DNA of the source organism.
-
The amplified gene is cloned into a suitable E. coli expression vector, such as the pET series, which allows for the production of a fusion protein with a purification tag (e.g., N-terminal Hexa-histidine tag) and a protease cleavage site (e.g., TEV protease).
-
-
Transformation and Protein Expression:
-
The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3) or Rosetta(DE3) for proteins with rare codons).
-
A starter culture is grown overnight and used to inoculate a larger volume of Luria-Bertani (LB) or Terrific Broth (TB) medium containing the appropriate antibiotic.
-
The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
The culture is then incubated at a lower temperature (e.g., 16-20°C) overnight to enhance protein solubility and proper folding.
-
-
Cell Lysis and Clarification:
-
The bacterial cells are harvested by centrifugation.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and a small amount of DNase I).
-
The cells are lysed by sonication or by using a French press.
-
The cell lysate is clarified by ultracentrifugation to remove cell debris.
-
-
Affinity Chromatography:
-
The clarified lysate is loaded onto a column packed with a resin suitable for the affinity tag used (e.g., Ni-NTA agarose for His-tagged proteins).
-
The column is washed with a buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
The target protein is eluted with a buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Tag Removal and Further Purification:
-
The eluted protein fraction is dialyzed against a buffer compatible with the protease used for tag cleavage (e.g., TEV protease).
-
The affinity tag is cleaved by incubation with the protease, often overnight at 4°C.
-
A second affinity chromatography step (subtractive IMAC) is performed to remove the cleaved tag and the tagged protease.
-
For higher purity, the protein is subjected to further purification steps such as ion-exchange chromatography and/or size-exclusion chromatography (gel filtration).
-
-
Protein Concentration and Storage:
-
The final purified protein is concentrated using a centrifugal filter device.
-
The protein concentration is determined using a spectrophotometer or a protein assay.
-
The purified protein is flash-frozen in liquid nitrogen and stored at -80°C.
-
Protocol 2: Crystallization of this compound by Vapor Diffusion
This protocol describes the setup of crystallization trials using the sitting-drop vapor diffusion method, which has been successful for this compound crystallization.[3]
-
Preparation of Crystallization Plates:
-
Set up 96-well sitting-drop crystallization plates.
-
Pipette 100 µl of the reservoir solution from a commercial or custom-made crystallization screen into the reservoir of each well.
-
-
Setting up the Drops:
-
In the sitting-drop post, mix a small volume of the purified this compound protein solution with an equal volume of the reservoir solution from the corresponding well (e.g., 0.4 µl of protein + 0.4 µl of reservoir solution).[3]
-
Carefully seal the plates to allow for vapor equilibration.
-
-
Incubation and Crystal Monitoring:
-
Incubate the plates at a constant temperature (e.g., 20°C or 22°C).[3]
-
Regularly inspect the drops for crystal growth using a microscope over a period of several days to weeks.
-
-
Crystal Optimization:
-
Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the pH, precipitant concentration, and protein concentration around the initial hit condition.
-
The use of additives from commercial screens can also be explored to improve crystal quality.
-
-
Crystal Harvesting and Cryo-protection:
-
Once diffraction-quality crystals are obtained, they need to be harvested and flash-cooled in liquid nitrogen for X-ray data collection.
-
Before flash-cooling, the crystals are typically soaked in a cryoprotectant solution to prevent ice formation. The cryoprotectant is often the reservoir solution supplemented with a cryo-agent like glycerol or ethylene glycol.
-
For the transpeptidase domain of S. pneumoniae PBP2B, the glycerol concentration was gradually increased to 25% (w/v) in the drop before flash-cooling.[3] For L. monocytogenes PBPD2, crystals were transferred to the reservoir solution containing 20% glycerol before cooling.
-
Visualizations
Experimental Workflow for this compound Crystallization
References
- 1. academic.oup.com [academic.oup.com]
- 2. Crystal Structures of Bifunctional Penicillin-Binding Protein 4 from Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystallization and preliminary crystallographic analysis of the transpeptidase domain of penicillin-binding protein 2B from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for BOCILLIN™ FL Binding Assay for PBP2a Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat due to its resistance to most β-lactam antibiotics. This resistance is primarily mediated by the expression of Penicillin-Binding Protein 2a (PBP2a), encoded by the mecA gene.[1][2][3] PBP2a is a transpeptidase with a low affinity for β-lactams, allowing it to continue cell wall synthesis even in the presence of these antibiotics, rendering them ineffective.[1][2][4] The development of new antimicrobial agents targeting PBP2a is a critical area of research.
The BOCILLIN™ FL binding assay is a robust and sensitive method used to identify and characterize inhibitors of PBP2a. BOCILLIN™ FL is a fluorescently labeled penicillin derivative that covalently binds to the active site of PBPs. In a competitive assay format, the ability of a test compound to inhibit the binding of BOCILLIN™ FL to PBP2a is measured, providing a quantitative assessment of the compound's inhibitory activity.[5] This document provides detailed protocols for both a gel-based and a fluorescence polarization-based BOCILLIN™ FL binding assay for PBP2a inhibition, along with supporting data and visualizations.
Principle of the Assay
The BOCILLIN™ FL binding assay for PBP2a inhibition is a competitive binding assay. The fundamental principle relies on the competition between a test compound (potential inhibitor) and the fluorescent probe, BOCILLIN™ FL, for binding to the active site of the PBP2a enzyme.
The extent of BOCILLIN™ FL binding is inversely proportional to the affinity and concentration of the test inhibitor. By measuring the amount of fluorescently labeled PBP2a, the inhibitory potency of the test compound, typically expressed as the half-maximal inhibitory concentration (IC50), can be determined.
Data Presentation
The following table summarizes quantitative data for the inhibition of PBP2a by various compounds, as determined by BOCILLIN™ FL binding assays and other methods. This data is essential for comparing the potency of new chemical entities against known inhibitors.
| Compound | Assay Type | IC50 / Kᵢ (µM) | Organism/Enzyme Source |
| Ceftobiprole | Microtiter Plate Assay | Kᵢ app ~1.5 | MRSA PBP2a |
| Meropenem | Micrototer Plate Assay | Kᵢ app = 480 ± 70 | MRSA PBP2a |
| Biotinylated Ampicillin | Microtiter Plate Assay | Kₘ app = 1.6 ± 0.4 | MRSA PBP2a |
| Biotinylated Cephalexin | Microtiter Plate Assay | Kₘ app = 13.6 ± 0.8 | MRSA PBP2a |
| Penicillin G | Fluorescence Polarization | IC50 = 7.9 nM | S. pneumoniae PBP2x |
| Cefotaxime | Fluorescence Polarization | IC50 = 4.4 nM | S. pneumoniae PBP2x |
| Imipenem | Fluorescence Polarization | IC50 = 5.1 nM | S. pneumoniae PBP2x |
| Piperacillin | Fluorescence Polarization | IC50 = 17 nM | S. pneumoniae PBP2x |
| Methicillin | Fluorescence Polarization | IC50 = 59 nM | S. pneumoniae PBP2x |
Note: Data presented is a compilation from various sources for illustrative purposes. IC50 and Kᵢ values can vary based on experimental conditions.
Signaling Pathway and Experimental Workflow Visualizations
To facilitate a deeper understanding of the underlying biological and experimental processes, the following diagrams have been generated.
Caption: Regulation of PBP2a expression in MRSA.
Caption: Experimental workflow for the BOCILLIN™ FL binding assay.
Experimental Protocols
Two primary formats for the BOCILLIN™ FL binding assay are detailed below: a gel-based method and a fluorescence polarization method.
Protocol 1: Gel-Based Competitive Binding Assay
This protocol is suitable for visualizing the inhibition of BOCILLIN™ FL binding to PBP2a and other PBPs by SDS-PAGE.
Materials:
-
Purified recombinant PBP2a
-
BOCILLIN™ FL (1 mg/mL stock in DMSO)
-
Test inhibitors (stock solutions in a suitable solvent, e.g., DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
SDS-PAGE loading buffer (4x)
-
Tris-Glycine SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Purified PBP2a (final concentration, e.g., 1 µM)
-
Test inhibitor at various concentrations (e.g., 0.1x to 100x expected IC50)
-
PBS to a final volume of 45 µL.
-
Include a "no inhibitor" control (with solvent vehicle) and a "no PBP2a" control.
-
-
Pre-incubation: Incubate the reaction mixtures at 37°C for 15 minutes to allow the inhibitor to bind to PBP2a.
-
BOCILLIN™ FL Labeling: Add 5 µL of a 100 µM BOCILLIN™ FL solution (final concentration 10 µM) to each reaction tube. Mix gently.
-
Labeling Incubation: Incubate the tubes at 37°C for an additional 15 minutes in the dark.
-
Quenching the Reaction: Stop the reaction by adding 15 µL of 4x SDS-PAGE loading buffer.
-
Denaturation: Heat the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a Tris-Glycine SDS-PAGE gel and run the electrophoresis until adequate separation is achieved.
-
Visualization: Scan the gel using a fluorescence scanner with appropriate excitation and emission wavelengths for the fluorophore on BOCILLIN™ FL (e.g., excitation ~488 nm, emission ~520 nm).
-
Data Analysis: Quantify the fluorescence intensity of the PBP2a band in each lane. Plot the percentage of inhibition (relative to the "no inhibitor" control) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay
This high-throughput method is performed in a microplate format and measures the change in polarization of the fluorescent probe upon binding to PBP2a.
Materials:
-
Purified recombinant PBP2a
-
BOCILLIN™ FL (stock solution in DMSO)
-
Test inhibitors
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4, 0.01% Triton X-100)
-
Black, flat-bottom 96- or 384-well microplates
-
Microplate reader capable of fluorescence polarization measurements
Procedure:
-
Assay Plate Preparation:
-
Add 50 µL of assay buffer to all wells.
-
Add serial dilutions of the test inhibitor to the appropriate wells. Include a "no inhibitor" control (maximum polarization) and a "no PBP2a" control (minimum polarization).
-
-
Enzyme Addition: Add 50 µL of PBP2a in assay buffer to each well (final concentration, e.g., 1.3 nM).
-
BOCILLIN™ FL Addition: Add 50 µL of BOCILLIN™ FL in assay buffer to each well (final concentration, e.g., 2 nM).[5]
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light. The plate may be shaken briefly at the beginning of the incubation.[5]
-
Measurement: Read the fluorescence polarization of each well using a microplate reader. The excitation and emission wavelengths should be set according to the specifications of BOCILLIN™ FL.
-
Data Analysis:
-
The raw millipolarization (mP) values are used for analysis.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) where mP_sample is the polarization of the well with the inhibitor, mP_min is the average polarization of the "no PBP2a" control, and mP_max is the average polarization of the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Conclusion
The BOCILLIN™ FL binding assay is a versatile and powerful tool for the discovery and characterization of PBP2a inhibitors. The choice between the gel-based and fluorescence polarization formats will depend on the specific application, with the FP assay being more amenable to high-throughput screening. By following these detailed protocols, researchers can obtain reliable and reproducible data to advance the development of novel therapeutics against MRSA.
References
- 1. mecA - Wikipedia [en.wikipedia.org]
- 2. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Determinants of β-Lactam Resistance in Methicillin-Resistant Staphylococcus aureus (MRSA): An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence for the evolutionary steps leading to mecA-mediated β-lactam resistance in staphylococci | PLOS Genetics [journals.plos.org]
- 5. BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cloning, Expression, and Purification of PBP2b
Introduction
Penicillin-Binding Proteins (PBPs) are essential bacterial enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.[1] Specifically, PBP2b (encoded by the pbpB gene) is a class B high-molecular-weight PBP that functions as a transpeptidase, responsible for cross-linking peptidoglycan strands during peripheral cell wall synthesis.[2][3] Its essential role in bacterial viability and its function as a primary target for β-lactam antibiotics make it a protein of significant interest for antimicrobial drug development.[1][2]
These application notes provide a comprehensive protocol for the cloning of the pbpB gene into the pET-28a(+) expression vector, followed by the expression and subsequent purification of the recombinant PBP2b protein from Escherichia coli.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for cloning and expression, and the biological role of PBP2b.
References
Techniques for Solubilizing Membrane-Bound PBP2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the solubilization of membrane-bound Penicillin-Binding Protein 2 (PBP2), a critical target in antibacterial drug development. The focus is on providing actionable methods for researchers to obtain stable and functional this compound for downstream applications such as structural biology, inhibitor screening, and biophysical characterization.
Introduction
Penicillin-Binding Protein 2 (this compound) is an essential bacterial enzyme involved in the synthesis of the peptidoglycan cell wall. As a membrane-anchored protein, its extraction and purification in a functionally active state present significant challenges. The hydrophobic nature of its transmembrane domain necessitates the disruption of the lipid bilayer while preserving the protein's native conformation. This guide details two primary approaches for this compound solubilization: traditional detergent-based methods and emerging detergent-free techniques using styrene-maleic acid (SMA) copolymers.
Section 1: Detergent-Based Solubilization of this compound
Detergents are amphipathic molecules that can partition into the cell membrane, surrounding the hydrophobic transmembrane domains of proteins and extracting them into soluble detergent micelles.[1][] The choice of detergent is critical and often requires empirical screening to identify one that effectively solubilizes the target protein while maintaining its stability and activity.[3][4] Triton X-100 is a non-ionic detergent that has been successfully used for the solubilization and subsequent purification of E. coli PBPs.[5]
Experimental Workflow: Detergent-Based Solubilization
Caption: Workflow for detergent-based solubilization and purification of this compound.
Protocol 1: this compound Solubilization using Triton X-100
This protocol is adapted from methods used for the purification of E. coli PBPs and can be optimized for this compound from other bacterial sources.[5]
Materials:
-
Cell paste from this compound-expressing E. coli
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail
-
Solubilization Buffer: 10 mM Tris-maleate pH 6.8, 10 mM MgCl₂, 150 mM NaCl, 2% (w/v) Triton X-100[5]
-
Wash Buffer: Solubilization buffer with 0.1% (w/v) Triton X-100
-
Ultracentrifuge
Procedure:
-
Membrane Preparation: a. Resuspend cell paste in ice-cold Lysis Buffer. b. Lyse cells using a French press or sonicator on ice. c. Centrifuge at 10,000 x g for 20 minutes at 4°C to remove unlysed cells and debris. d. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes. e. Discard the supernatant (cytosolic fraction). Wash the membrane pellet by resuspending in Lysis Buffer and repeating the ultracentrifugation step.
-
Solubilization: a. Resuspend the washed membrane pellet in Solubilization Buffer at a protein concentration of approximately 10-20 mg/mL.[5] b. Incubate for 1-2 hours at 4°C with gentle agitation (e.g., on a rotator). c. Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.[1]
-
Purification: a. Carefully collect the supernatant, which contains the solubilized this compound in detergent micelles. b. Proceed immediately to affinity chromatography. Moenomycin-agarose or ampicillin-sepharose can be effective for purifying PBPs.[5] The column should be pre-equilibrated with Wash Buffer. c. After binding and washing, elute the purified this compound according to the specific affinity resin protocol.
Section 2: Detergent-Free Solubilization using SMA Copolymers
Styrene-maleic acid (SMA) copolymers are an innovative alternative to detergents.[6] These amphipathic polymers can directly extract sections of the native lipid bilayer, forming nanoscale discs (SMALPs) with the membrane protein encapsulated in its local lipid environment.[7][8] This approach avoids the harsh stripping of native lipids by detergents, which can improve the stability and functional integrity of the purified protein.[6] This technique has been successfully applied to the purification of the staphylococcal this compound/PBP2a complex directly from viable bacteria.[9]
Experimental Workflow: SMA-Based Solubilization (SMALP Formation)
Caption: Workflow for SMA-copolymer based solubilization of this compound into SMALPs.
Protocol 2: this compound Solubilization using SMA Copolymers
This protocol is based on the successful extraction of the this compound/PBP2a complex from S. aureus.[9]
Materials:
-
Cell paste or isolated membranes from this compound-expressing bacteria.
-
SMA Buffer: 20 mM Tris-HCl pH 8.0, 300 mM NaCl.[3]
-
SMA Stock Solution: 2.5% (w/v) hydrolyzed SMA copolymer (e.g., SMA 2000 or SMA 3000) in SMA Buffer.
-
Ultracentrifuge.
Procedure:
-
Cell/Membrane Preparation: a. If starting with whole cells, wash the cell paste with SMA Buffer and resuspend to a desired density. b. If starting with isolated membranes (prepared as in Protocol 1, Step 1), resuspend the membrane pellet in SMA Buffer.
-
Solubilization (SMALP Formation): a. Add the 2.5% SMA stock solution to the cell or membrane suspension.[9] The final concentration of SMA may need optimization but a 1:1 (v/v) ratio is a good starting point. b. Incubate with gentle stirring or rotation. Incubation can be performed overnight at 4°C or for 1-2 hours at room temperature.[10] The optimal time and temperature should be determined empirically. c. Monitor solubilization by measuring the decrease in optical density (scattering) of the suspension.
-
Purification: a. Centrifuge the mixture at 100,000 x g for 1 hour at 4°C to pellet un-solubilized membranes, cell debris, and other large aggregates.[10] b. The clear supernatant contains the this compound-SMALPs. c. This supernatant can be directly applied to an affinity chromatography column (e.g., His-tag, Strep-tag) for purification. The buffer system should be maintained at a pH above 6.5 to ensure the stability of the SMALPs.[11]
Section 3: Quantitative Data and Comparison
Obtaining quantitative data on solubilization efficiency is crucial for optimizing protocols. Efficiency is typically assessed by measuring the yield and purity of the target protein in the soluble fraction. While direct, side-by-side comparative studies for this compound are not extensively published, the following table summarizes key parameters and provides a qualitative comparison based on available literature. The yield of this compound/PBP2a complex solubilized using SMA is reported to be comparable to that extracted by 2% Triton X-100.[9]
| Solubilization Technique | Agent | Typical Concentration | Key Parameters to Measure | Advantages | Disadvantages |
| Detergent Micelles | Triton X-100 | 1-2% (w/v) | - Yield: (mg of soluble this compound / mg of total membrane protein) x 100- Purity: SDS-PAGE, Western Blot- Activity: Penicillin-binding assay | - Well-established method- Wide variety of detergents available | - May strip essential lipids, leading to instability or inactivation[3]- Detergent can interfere with downstream assays- Requires extensive screening[3] |
| Polymer Nanodiscs | SMA Copolymer | 1-2.5% (w/v) | - Yield: (mg of this compound in SMALPs / mg of total membrane protein) x 100- Purity: SDS-PAGE, Western Blot- Activity: Penicillin-binding assay | - Preserves native lipid environment[6]- Can improve protein stability and function- Detergent-free[3] | - Sensitive to divalent cations and low pH[11]- Can be challenging to remove the polymer- May have lower yields for protein-dense membrane regions[3] |
Note on Quantitative Analysis: To perform a quantitative analysis, the total protein concentration in the initial membrane fraction and the final solubilized fraction should be determined (e.g., using a BCA assay). The amount of this compound can then be quantified using methods like quantitative Western blotting or, if a specific activity assay is available, by measuring the total activity units in each fraction.
Conclusion
The choice between detergent-based and SMA-based solubilization depends on the specific research goal. Detergents offer a conventional and often effective method, but may require extensive optimization to preserve protein function. SMA copolymers provide a powerful alternative that maintains the native lipid environment, which is often crucial for the structural and functional integrity of membrane proteins like this compound. For drug development applications where a functional and near-native protein is paramount, the SMA-based approach is a highly promising strategy. Researchers are encouraged to start with the protocols provided and systematically optimize parameters such as agent concentration, temperature, and incubation time to achieve the best results for their specific this compound construct and expression system.
References
- 1. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 3. Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detergents for the stabilization and crystallization of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Membrane solubilisation by styrene-maleic acid copolymers - Institute of Biomembranes [biomembranes.nl]
- 7. Molecular Model for the Solubilization of Membranes into Nanodisks by Styrene Maleic Acid Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. publications.aston.ac.uk [publications.aston.ac.uk]
Application Notes and Protocols for Computational Modeling of PBP2-Inhibitor Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Penicillin-binding proteins (PBPs) are essential bacterial enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.[1][2][3] PBP2, in particular, is a key transpeptidase that plays a crucial role in bacterial cell wall elongation and maintenance of cell shape.[4] Inhibition of this compound disrupts cell wall synthesis, leading to bacterial cell death, making it a prime target for the development of novel antibiotics.[3][4] This is especially critical in the face of rising antibiotic resistance, where bacteria have evolved mechanisms to evade the action of conventional β-lactam antibiotics, often through mutations in PBPs that reduce drug affinity.[1][2][5]
Computational modeling has emerged as a powerful tool in the discovery and design of novel this compound inhibitors.[6] These in silico methods allow for the rapid screening of large compound libraries, prediction of binding affinities, and elucidation of the molecular interactions that govern inhibitor potency and selectivity.[7][8][9] This document provides detailed application notes and protocols for the computational modeling of this compound-inhibitor interactions, covering key techniques such as virtual screening, molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) analysis.
I. Virtual Screening for Novel this compound Inhibitors
Virtual screening is a computational technique used to search large libraries of chemical compounds for potential drug candidates that are likely to bind to a drug target, such as this compound.[1][5] This approach significantly narrows down the number of compounds that need to be tested experimentally, saving time and resources. A common workflow involves a hierarchical screening process, starting with less computationally intensive methods like pharmacophore mapping and progressing to more rigorous molecular docking simulations for the most promising candidates.[1][5]
Experimental Protocol: Hierarchical Virtual Screening
-
Library Preparation:
-
Pharmacophore Modeling and Screening:
-
Develop a pharmacophore model based on known active and inactive this compound inhibitors.[5] This model represents the essential 3D arrangement of chemical features required for binding.
-
Screen the prepared compound library against the pharmacophore model to identify molecules that match the key features.
-
-
Molecular Docking:
-
Retrieve the 3D structure of the target this compound protein from the Protein Data Bank (PDB) or build a homology model if an experimental structure is unavailable.[1][5]
-
Prepare the protein structure by adding hydrogen atoms, assigning charges, and defining the binding site.
-
Dock the compounds that passed the pharmacophore screen into the defined binding site of this compound using a docking program (e.g., FlexX, Glide, AutoDock).[5][10]
-
Score and rank the docked compounds based on their predicted binding affinity.
-
-
Hit Selection and Experimental Validation:
II. Molecular Docking of this compound-Inhibitor Complexes
Molecular docking is a computational method that predicts the preferred orientation of a ligand (inhibitor) when bound to a receptor (this compound) to form a stable complex.[12] It is a powerful tool for understanding the binding mode of inhibitors and for structure-based drug design.
Experimental Protocol: Molecular Docking
-
Protein and Ligand Preparation:
-
Protein: Obtain the 3D structure of this compound. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges using software like Schrödinger's Protein Preparation Wizard or UCSF Chimera.
-
Ligand: Prepare the 3D structure of the inhibitor. Assign bond orders, add hydrogens, and generate a low-energy conformation using tools like LigPrep.
-
-
Grid Generation:
-
Define the binding site on the this compound structure. This is typically the active site cavity where the natural substrate or known inhibitors bind.
-
Generate a receptor grid that encompasses the defined binding site. The grid pre-calculates the properties of the binding pocket to speed up the docking process.
-
-
Ligand Docking:
-
Scoring and Analysis:
-
The docking program calculates a score for each pose, which estimates the binding affinity.
-
Analyze the top-scoring poses to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and this compound.[10] Visualization software like PyMOL or VMD is essential for this step.
-
III. Molecular Dynamics Simulations of this compound-Inhibitor Complexes
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a protein-ligand complex over time.[10][13] This method can be used to assess the stability of the docked complex, refine the binding pose, and calculate binding free energies.[10][13][14]
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup:
-
Start with the docked this compound-inhibitor complex from the molecular docking step.
-
Place the complex in a periodic box of a suitable solvent (e.g., water).
-
Add counter-ions to neutralize the system.
-
-
Minimization and Equilibration:
-
Perform energy minimization to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) while restraining the protein and ligand.
-
Run a short equilibration simulation under constant temperature and pressure (NPT ensemble) to allow the solvent to relax around the complex.
-
-
Production Simulation:
-
Trajectory Analysis:
-
Analyze the trajectory to assess the stability of the complex by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).[10][12]
-
Analyze the interactions between the protein and ligand over time, such as hydrogen bond occupancy.
-
Calculate the binding free energy using methods like MM/GBSA or MM/PBSA to estimate the binding affinity.[10]
-
IV. Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[7][8][9] For this compound inhibitors, a QSAR model can be used to predict the inhibitory activity of new, untested compounds and to guide the optimization of lead compounds.[7][15]
Experimental Protocol: QSAR Modeling
-
Data Collection and Preparation:
-
Collect a dataset of compounds with experimentally measured inhibitory activity against this compound (e.g., IC50 values).
-
Ensure that the biological data is consistent and measured under the same experimental conditions.
-
Draw the 2D or 3D structures of the compounds in the dataset.
-
-
Descriptor Calculation:
-
Model Development:
-
Divide the dataset into a training set and a test set.
-
Use a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical model that correlates the molecular descriptors (independent variables) with the biological activity (dependent variable) for the training set.[15]
-
-
Model Validation:
-
Validate the predictive power of the QSAR model using the test set.
-
Internal validation techniques like cross-validation (e.g., leave-one-out) are also employed.[15]
-
A good QSAR model should have high statistical significance and good predictive ability for external compounds.
-
Data Presentation
Table 1: Examples of Computationally Identified this compound Inhibitors and their Properties
| Compound ID | Target PBP | Computational Method | Predicted Binding Affinity / Score | Experimental Validation (IC50 / KD) | Reference |
| ZINC59376795 | PBP2B (S. pneumoniae) | Molecular Docking & MD | - | - | [10] |
| ZINC60175365 | PBP2B (S. pneumoniae) | Molecular Docking & MD | - | - | [10] |
| ZINC36922620 | PBP2B (S. pneumoniae) | Molecular Docking & MD | - | - | [10] |
| Hit 2 | PBP2a (S. aureus) | Virtual Screening & Docking | - | KD = 1.29 x 10-7 M | [11] |
| Hit 3 | PBP2a (S. aureus) | Virtual Screening & Docking | - | - | [11] |
| Hit 10 | PBP2a (S. aureus) | Virtual Screening & Docking | - | - | [11] |
| FPI-1523 | This compound (E. coli) | - | - | IC50 = 3.2 ± 0.4 µM | [16] |
| FPI-1602 | This compound (E. coli) | - | - | IC50 = 3.6 ± 0.3 µM | [16] |
| FPI-1465 | This compound (E. coli) | - | - | IC50 = 15 ± 1 µM | [16] |
| Avibactam | This compound (E. coli) | - | - | IC50 = 63 ± 6 µM | [16] |
| Naringin | PBP2a (MRSA) | Molecular Docking & MD | - | - | [12] |
| Hesperidin | PBP2a (MRSA) | Molecular Docking & MD | - | - | [12] |
| Neohesperidin | PBP2a (MRSA) | Molecular Docking & MD | - | - | [12] |
| Didymin | PBP2a (MRSA) | Molecular Docking & MD | - | - | [12] |
| Icariin | PBP2a (MRSA) | Molecular Docking & MD | - | - | [12] |
Note: "-" indicates that the specific value was not provided in the referenced search result.
Conclusion
Computational modeling is an indispensable tool in modern drug discovery for identifying and optimizing inhibitors of this compound. The protocols outlined in this document provide a framework for employing virtual screening, molecular docking, molecular dynamics simulations, and QSAR analysis to accelerate the discovery of novel antibacterial agents. By integrating these computational approaches with experimental validation, researchers can more efficiently navigate the complex landscape of antibiotic development and contribute to overcoming the challenge of antimicrobial resistance.
References
- 1. Discovery of new inhibitors of resistant Streptococcus pneumoniae penicillin binding protein (PBP) 2x by structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What are Penicillin binding protein 2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Computational Modeling as a Tool to Investigate PPI: From Drug Design to Tissue Engineering [frontiersin.org]
- 7. jocpr.com [jocpr.com]
- 8. Quantitative structure–activity relationship-based computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Molecular Dynamics Simulations of Novel Potential Inhibitors for Penicillin Binding Protein 2B of the Resistant 5204 Strain of Streptococcus Pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of novel Staphylococcus aureus penicillin binding protein 2a inhibitors by multistep virtual screening and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative structure-activity relationship and quantitative structure-pharmacokinetics relationship of 1,4-dihydropyridines and pyridines as multidrug resistance modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PBP2 Purification using Moenomycin Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penicillin-Binding Protein 2 (PBP2) is a crucial bacterial enzyme involved in the final stages of peptidoglycan synthesis, a process essential for maintaining the integrity of the bacterial cell wall. As a bifunctional enzyme, it possesses both transglycosylase and transpeptidase activity. Its essential role in bacterial survival and its function as a primary target for β-lactam antibiotics make it a significant subject of study in the development of novel antibacterial agents. Moenomycin, a phosphoglycolipid antibiotic, is a potent and specific inhibitor of the transglycosylase activity of PBPs. This high-affinity interaction can be leveraged for the purification of this compound using affinity chromatography.
These application notes provide a detailed protocol for the purification of this compound using a moenomycin-based affinity matrix. This method offers high selectivity and can yield highly purified, active this compound suitable for structural and functional studies, as well as for high-throughput screening of potential inhibitors.
Principle of Moenomycin Affinity Chromatography
Moenomycin affinity chromatography is a powerful technique for the selective isolation of PBPs. The principle lies in the specific and reversible binding of the transglycosylase domain of this compound to moenomycin that has been immobilized on a solid support, typically agarose beads. A cell lysate containing this compound is passed through the moenomycin-coupled resin. This compound binds to the immobilized moenomycin, while other cellular proteins are washed away. The bound this compound is then eluted by altering the buffer conditions to disrupt the moenomycin-PBP2 interaction, yielding a purified protein sample.
Experimental Protocols
Preparation of Moenomycin Affinity Resin
Note: The following protocol is a suggested method based on the known chemistry of moenomycin and standard ligand immobilization techniques. Optimization may be required. This procedure involves the derivatization of moenomycin to introduce a primary amine, followed by coupling to an NHS-activated agarose resin.
Materials:
-
Moenomycin A
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Ethylenediamine
-
NHS-activated Sepharose 4 Fast Flow (or similar)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Dialysis tubing (MWCO 1,000)
-
Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3
-
Blocking Buffer: 1 M ethanolamine-HCl, pH 8.0
-
Wash Buffer A: 0.1 M acetate buffer, 0.5 M NaCl, pH 4.0
-
Wash Buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0
Procedure:
Part A: Derivatization of Moenomycin A
-
Dissolve Moenomycin A in anhydrous DMF.
-
Add a 1.5-fold molar excess of both EDC and NHS to activate the carboxylic acid group of moenomycin.
-
Stir the reaction at room temperature for 4 hours.
-
Add a 10-fold molar excess of ethylenediamine to the reaction mixture to introduce a primary amine.
-
Add a 2-fold molar excess of TEA to the reaction to act as a base.
-
Stir the reaction overnight at room temperature.
-
Remove the solvent under vacuum.
-
Redissolve the residue in a minimal amount of DMF and purify the amino-derivatized moenomycin by preparative HPLC.
-
Confirm the structure of the derivatized moenomycin by mass spectrometry.
Part B: Coupling of Derivatized Moenomycin to NHS-activated Sepharose
-
Wash 10 mL of NHS-activated Sepharose 4 Fast Flow with 10 volumes of ice-cold 1 mM HCl.
-
Immediately wash the resin with 10 volumes of ice-cold Coupling Buffer.
-
Dissolve the amino-derivatized moenomycin in Coupling Buffer and immediately add it to the washed resin.
-
Gently mix the resin slurry on a rotator for 4 hours at room temperature or overnight at 4°C.
-
Collect the resin by centrifugation and save the supernatant to determine coupling efficiency by measuring the absorbance at the appropriate wavelength for moenomycin.
-
Wash the resin with 10 volumes of Coupling Buffer.
-
Block any remaining active groups by incubating the resin with Blocking Buffer for 2 hours at room temperature.
-
Wash the resin with 5 volumes of Wash Buffer A, followed by 5 volumes of Wash Buffer B. Repeat this wash cycle three times.
-
Finally, wash the resin with 10 volumes of a neutral buffer (e.g., PBS) and store at 4°C in a buffer containing a bacteriostatic agent (e.g., 20% ethanol).
Expression and Solubilization of this compound
Materials:
-
E. coli strain overexpressing this compound (e.g., from Staphylococcus aureus)
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, and protease inhibitors.
-
Solubilization Buffer: Lysis Buffer containing 1% (w/v) n-dodecyl-β-D-maltoside (DDM) or 0.5% Sarkosyl.
Procedure:
-
Grow the E. coli culture expressing this compound to mid-log phase and induce protein expression (e.g., with IPTG).
-
Harvest the cells by centrifugation and resuspend the cell pellet in Lysis Buffer.
-
Lyse the cells by sonication or using a French press.
-
Centrifuge the lysate at 10,000 x g for 30 minutes at 4°C to remove cell debris.
-
Collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Solubilization Buffer.
-
Stir gently for 1 hour at 4°C to solubilize the membrane proteins.
-
Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.
-
The supernatant containing the solubilized this compound is now ready for affinity chromatography.
Moenomycin Affinity Chromatography of this compound
Materials:
-
Moenomycin affinity resin
-
Binding/Wash Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.1% (w/v) DDM
-
Elution Buffer: 50 mM Tris-HCl, pH 7.5, 1 M NaCl, 0.1% (w/v) DDM, and 10 mM moenomycin (or a high concentration of a competitive inhibitor)
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Pack the moenomycin affinity resin into a chromatography column.
-
Equilibrate the column with 10 column volumes (CV) of Binding/Wash Buffer.
-
Load the solubilized this compound sample onto the column at a flow rate of approximately 0.5 mL/min.
-
Wash the column with 20 CV of Binding/Wash Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elute the bound this compound with 5 CV of Elution Buffer.
-
Collect fractions and immediately neutralize the pH if a pH-based elution is used.
-
Analyze the fractions for protein content (e.g., Bradford assay) and purity (SDS-PAGE).
-
Pool the fractions containing purified this compound.
-
Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% DDM, 10% glycerol) and store at -80°C.
Regeneration of the Moenomycin Affinity Column
Procedure:
-
Wash the column with 10 CV of a high salt buffer (e.g., 50 mM Tris-HCl, pH 7.5, 2 M NaCl).
-
Wash with 10 CV of a low pH buffer (e.g., 0.1 M glycine-HCl, pH 2.5), followed immediately by neutralization with 10 CV of a high pH buffer (e.g., 0.1 M Tris-HCl, pH 8.5).
-
Re-equilibrate the column with 10 CV of the Binding/Wash Buffer.
-
For long-term storage, wash the column with 10 CV of water followed by 5 CV of 20% ethanol.
Data Presentation
The following tables provide a template for summarizing the quantitative data from a typical this compound purification experiment. The example data is based on the purification of recombinant Staphylococcus aureus this compound using Ni2+ column chromatography and can serve as a benchmark.[1]
Table 1: Purification of Staphylococcus aureus this compound
| Purification Step | Total Protein (mg) | This compound Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purity (%) |
| Cell Lysate | 500 | 1000 | 2 | 100 | ~5 |
| Solubilized Membranes | 150 | 900 | 6 | 90 | ~15 |
| Moenomycin Affinity Eluate | 10 | 800 | 80 | 80 | >85 |
Note: this compound activity can be determined by various methods, such as a transglycosylase assay monitoring the incorporation of radiolabeled lipid II substrate into peptidoglycan.[1]
Table 2: Characterization of Purified S. aureus this compound
| Parameter | Value | Reference |
| Yield | 20 mg/liter of culture | [1] |
| Purity | >85% | [1] |
| Km (for Lipid II) | (4.0 ± 1.0) x 10⁻⁶ M | [1] |
| kcat | (1.5 ± 0.1) x 10⁻² s⁻¹ | [1] |
| kcat/Km | 3.4 x 10³ M⁻¹ s⁻¹ | [1] |
Visualizations
The following diagrams illustrate the key workflows and concepts described in these application notes.
Caption: Experimental workflow for this compound purification.
Caption: Principle of this compound binding to moenomycin resin.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing PBP2 Expression in E. coli BL21
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with Penicillin-Binding Protein 2 (PBP2) expression in E. coli BL21 cells.
Troubleshooting Guides
This section addresses common problems encountered during this compound expression, offering potential causes and solutions in a question-and-answer format.
Question 1: I am observing very low or no this compound expression after IPTG induction. What are the possible causes and how can I troubleshoot this?
Answer:
Low or no expression of this compound is a frequent issue, often linked to the inherent toxicity of the protein to E. coli or suboptimal expression conditions. Here are the primary factors to investigate:
-
Protein Toxicity: Overexpression of this compound can be toxic to E. coli, leading to growth arrest and cell lysis shortly after induction.[1][2] Basal (leaky) expression from the T7 promoter before the addition of IPTG can also contribute to plasmid instability and poor cell health.[3][4]
-
Codon Rarity: The this compound gene, especially from a non-bacterial source, may contain codons that are rarely used by E. coli.[5] This can slow down or terminate protein translation.
-
Suboptimal Induction Conditions: The concentration of IPTG, the temperature, and the duration of induction are critical parameters that significantly impact protein yield.
Troubleshooting Steps:
-
Control Basal Expression:
-
Use a Tightly Regulated Strain: Standard BL21(DE3) strains can have high basal expression.[3] Switch to a strain with tighter control over T7 RNA polymerase, such as BL21(DE3)pLysS, which constitutively expresses the T7 RNA polymerase inhibitor, T7 lysozyme.[6] Alternatively, BL21-AI strains, where the T7 RNA polymerase is under the control of the tightly regulated araBAD promoter, can be used.[7][8]
-
Add Glucose to Media: Supplementing your growth media with 1% glucose can help suppress basal expression from the lacUV5 promoter.[3]
-
-
Optimize Induction Conditions:
-
Lower Induction Temperature: Inducing expression at a lower temperature (e.g., 18-25°C) can reduce the rate of protein synthesis, which can be beneficial for toxic proteins and may also improve protein solubility.[5][8]
-
Vary IPTG Concentration: While a concentration of 1 mM IPTG is often used as a starting point, this can be too high for a toxic protein, leading to rapid cell death.[9][10] It is recommended to test a range of IPTG concentrations from 0.1 mM to 1 mM.[10][11]
-
Optimize Induction Duration: For toxic proteins, a shorter induction time might be necessary to harvest cells before significant lysis occurs. Perform a time-course experiment (e.g., taking samples at 1, 2, 4, and 6 hours post-induction) to determine the optimal harvest time.
-
-
Address Codon Bias:
-
Use a Codon-Optimized Gene: Synthesize the this compound gene with codons optimized for expression in E. coli. This can significantly enhance translational efficiency.[12][13][14]
-
Use a Strain with Extra tRNAs: Strains like Rosetta(DE3), which carry a plasmid expressing tRNAs for rare codons, can improve the expression of genes with high codon bias.[5][15]
-
Question 2: My this compound protein is expressed, but it's insoluble and forms inclusion bodies. How can I improve its solubility?
Answer:
Inclusion body formation is a common consequence of overexpressing a foreign protein, particularly a membrane protein like this compound, at high levels and temperatures.
Troubleshooting Steps:
-
Modify the this compound Construct:
-
Express a Soluble Domain: this compound is a membrane-associated protein.[16] A common strategy to improve solubility is to express a truncated, water-soluble form of the protein. For this compound, this has been successfully achieved by removing the N-terminal hydrophobic segment that anchors it to the membrane.[16]
-
-
Optimize Expression Conditions:
-
Lower Induction Temperature: This is one of the most effective methods to improve protein solubility. Reducing the temperature to 16-20°C slows down protein synthesis, allowing more time for proper folding.[8]
-
Reduce Inducer Concentration: Lowering the IPTG concentration can decrease the rate of protein expression, which may favor proper folding over aggregation.
-
Use a Weaker Promoter System: If using a strong T7 promoter, consider switching to a vector with a weaker, more tunable promoter.
-
-
Utilize Specialized Strains and Chaperones:
-
Chaperone Co-expression: Co-expressing molecular chaperones, such as GroEL/GroES, can assist in the proper folding of your target protein. Strains like ArcticExpress(DE3) are engineered to express cold-adapted chaperonins that are active at low temperatures.[7]
-
Frequently Asked Questions (FAQs)
Q1: Which E. coli strain is best for expressing a potentially toxic protein like this compound?
For toxic proteins, it is crucial to use a strain with low basal expression and the ability to modulate expression levels. BL21(DE3)pLysS is a good starting point as it reduces leaky expression.[6] For more precise control, Lemo21(DE3) allows for tunable expression by adjusting the level of T7 lysozyme.[15][17] Strains like C41(DE3) and C43(DE3) are also specifically selected for their ability to handle toxic proteins.[7][15]
Q2: What is the optimal IPTG concentration for this compound expression?
There is no single optimal concentration, as it depends on the specific construct, strain, and growth conditions. A common starting point is 1 mM, but for a toxic protein like this compound, it is highly recommended to perform a titration experiment with concentrations ranging from 0.1 mM to 1.0 mM.[10] Often, a lower concentration is sufficient and less detrimental to cell health.[9][11]
Q3: Should I perform codon optimization for my this compound gene?
Yes, if the gene is from a eukaryotic source or an organism with a different codon usage bias than E. coli. Codon optimization can significantly improve protein expression levels by replacing rare codons with those that are more frequently used in E. coli, thus avoiding translational stalling.[5][12]
Q4: At what cell density (OD₆₀₀) should I induce expression?
Induction is typically performed during the mid-logarithmic growth phase, which corresponds to an OD₆₀₀ of approximately 0.6 to 0.8.[5] Inducing at this stage ensures that the cells are metabolically active and there is sufficient biomass for protein production.
Q5: Overexpression of this compound is causing my cells to change shape and lyse. Is this expected?
Yes, this is a known effect of this compound overexpression. This compound is essential for maintaining the rod shape of E. coli.[18] High levels of this protein can disrupt the normal process of cell wall synthesis, leading to morphological changes (cells becoming spherical) and eventual cell lysis.[1][2][19] This underscores the importance of tightly controlling its expression.
Data Presentation
Table 1: Troubleshooting Guide for Low this compound Yield
| Symptom | Potential Cause | Recommended Solution | Relevant Strains |
| No or very low cell growth after transformation | High basal expression of toxic this compound | Use a strain with tighter regulation of T7 RNA polymerase. Add 1% glucose to the growth medium. | BL21(DE3)pLysS, BL21-AI, Lemo21(DE3) |
| Good initial growth, but cell density drops after induction | This compound toxicity leading to cell lysis | Lower the induction temperature (16-25°C). Reduce IPTG concentration (0.1-0.4 mM). Reduce induction time. | C41(DE3), C43(DE3) |
| Protein is expressed but is found in the insoluble fraction | Misfolding and aggregation (inclusion bodies) | Lower induction temperature. Co-express chaperones. Express a soluble, truncated version of this compound. | ArcticExpress(DE3) |
| Low protein yield despite good cell growth | Codon bias leading to inefficient translation | Use a codon-optimized synthetic gene. Use a strain that supplies tRNAs for rare codons. | Rosetta(DE3) |
Table 2: Comparison of Induction Parameters for this compound Expression
| Parameter | Condition A (Standard) | Condition B (Optimized for Toxic Protein) | Rationale for Optimization |
| E. coli Strain | BL21(DE3) | BL21(DE3)pLysS or Lemo21(DE3) | To minimize basal expression and cell toxicity.[3][6] |
| Induction OD₆₀₀ | 0.6 - 0.8 | 0.6 - 0.8 | Induce during active logarithmic growth. |
| IPTG Concentration | 1.0 mM | 0.1 - 0.4 mM | High IPTG levels can exacerbate toxicity.[20] |
| Induction Temp. | 37°C | 18 - 25°C | Lower temperatures slow protein synthesis, reducing toxicity and improving solubility.[8] |
| Induction Time | 4 - 6 hours | 4 - 16 hours (overnight) | Longer induction at lower temperatures can increase the yield of soluble protein. |
Experimental Protocols
Protocol 1: IPTG Concentration Optimization
-
Inoculation: Inoculate 5 mL of LB medium (with appropriate antibiotic) with a single colony of BL21 cells transformed with the this compound expression plasmid. Grow overnight at 37°C with shaking.
-
Secondary Culture: The next day, inoculate 500 mL of fresh LB medium (with antibiotic) with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.
-
Growth: Grow the culture at 37°C with shaking (200-250 rpm) until the OD₆₀₀ reaches 0.6-0.8.
-
Aliquoting: Distribute 50 mL of the culture into five separate flasks.
-
Induction: Add IPTG to each flask to final concentrations of 0.1 mM, 0.25 mM, 0.5 mM, 0.75 mM, and 1.0 mM. Keep one flask as an uninduced control.
-
Incubation: Incubate all flasks at a reduced temperature (e.g., 20°C) for a set period (e.g., 6 hours or overnight).
-
Harvesting and Analysis: Harvest 1 mL from each culture, centrifuge, and lyse the cells. Analyze the total protein from an equivalent number of cells by SDS-PAGE to determine the optimal IPTG concentration for this compound expression.
Protocol 2: Low-Temperature Expression for Improved Solubility
-
Culture Growth: Grow a 500 mL culture of BL21 cells harboring the this compound plasmid at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Temperature Equilibration: Move the culture to a shaker set at 18°C and let it cool for 20-30 minutes.
-
Induction: Add IPTG to your predetermined optimal concentration (from Protocol 1).
-
Expression: Continue to incubate the culture at 18°C with vigorous shaking for 12-16 hours (overnight).
-
Harvesting: Harvest the cells by centrifugation.
-
Solubility Analysis: Lyse the cell pellet and separate the soluble and insoluble fractions by centrifugation. Analyze both fractions by SDS-PAGE and Western blot to assess the amount of soluble this compound.
Visualizations
Caption: Troubleshooting workflow for optimizing this compound expression.
Caption: Regulation of the T7 expression system in BL21(DE3) cells.
References
- 1. Overproduction of Penicillin-Binding Protein 2 and Its Inactive Variants Causes Morphological Changes and Lysis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. neb.com [neb.com]
- 4. Regulating the T7 RNA polymerase expression in E. coli BL21 (DE3) to provide more host options for recombinant protein production [agris.fao.org]
- 5. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. E. coli expression strains – Protein Expression and Purification Core Facility [embl.org]
- 8. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. What Are the Top E. coli Strains for High-Yield Protein Expression? [synapse.patsnap.com]
- 16. A water-soluble form of penicillin-binding protein 2 of Escherichia coli constructed by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. neb.com [neb.com]
- 18. journals.asm.org [journals.asm.org]
- 19. researchgate.net [researchgate.net]
- 20. Exacerbation of substrate toxicity by IPTG in Escherichia coli BL21(DE3) carrying a synthetic metabolic pathway | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
troubleshooting low PBP2 activity in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with low Penicillin-Binding Protein 2 (PBP2) activity in in vitro assays.
Troubleshooting Guide
Low or no this compound activity can arise from various factors, from reagent quality to procedural missteps. This guide provides a systematic approach to identifying and resolving common issues.
Diagram: Troubleshooting Workflow for Low this compound Activity
Caption: A stepwise workflow for diagnosing the cause of low this compound activity.
Frequently Asked Questions (FAQs)
Enzyme and Substrate Issues
Q1: My purified this compound shows very low to no activity. What are the possible causes?
A1: Several factors could be at play:
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Improper Protein Folding: Recombinant this compound expressed and purified from systems like E. coli may not be correctly folded. Ensure that purification protocols are optimized to maintain protein integrity. A final purification step like size-exclusion chromatography can help isolate properly folded monomeric protein.[1]
-
Enzyme Inactivation: this compound may have been inactivated during purification or storage. Avoid repeated freeze-thaw cycles and ensure appropriate storage buffers and temperatures are used. Including additives like glycerol in the storage buffer can help maintain stability.
-
Low Concentration: The actual concentration of active this compound may be lower than estimated. Always verify protein concentration using a reliable method like a Bradford or BCA assay and assess purity by SDS-PAGE.[2]
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Missing Co-factors or Partners: this compound's transpeptidase activity can be significantly stimulated by interaction with other proteins in the bacterial cell wall synthesis machinery (the "elongasome"), such as RodA or MreC.[3] In vitro assays with purified this compound alone may not fully recapitulate its native activity.
Q2: I am seeing a weak signal in my Bocillin™ FL competition assay. How can I improve it?
A2: A weak signal in this assay suggests that not enough Bocillin™ FL is binding to your this compound.
-
Insufficient this compound: Increase the concentration of your this compound-containing sample (e.g., purified protein or membrane preparation).
-
Suboptimal Bocillin™ FL Concentration: Ensure you are using the recommended concentration of Bocillin™ FL. If the concentration is too low, the signal will be weak.
-
Short Incubation Time: Increase the incubation time of this compound with Bocillin™ FL to allow for more complete binding before analysis by SDS-PAGE.
-
Inactive this compound: Your this compound may be inactive. Refer to Q1 for troubleshooting inactive enzyme.
Assay Conditions
Q3: Could the pH or temperature of my assay buffer be affecting this compound activity?
A3: Yes, like all enzymes, this compound activity is sensitive to pH and temperature.
-
pH: Most enzymes have a narrow optimal pH range. For many biological reactions, this is around pH 7.0-8.0.[4][5][6][7][8] If your buffer is too acidic or too alkaline, it can alter the enzyme's structure and denature the active site, reducing or eliminating activity.[4][6][7][8]
-
Temperature: Enzyme activity generally increases with temperature up to an optimum, after which the enzyme begins to denature and activity rapidly decreases.[4][7][8] For most human and bacterial enzymes, this optimum is often around 37°C.[4][7][8] Low temperatures will slow the reaction rate, while excessively high temperatures will cause irreversible denaturation.[4][7][8]
Table 1: General Effects of Assay Conditions on Enzyme Activity
| Parameter | Suboptimal Condition | Potential Effect on this compound Activity | Recommended Action |
| pH | Too low (acidic) or too high (alkaline) | Denaturation of the enzyme, altering the active site. | Optimize the pH of the assay buffer (typically 7.0-8.0). |
| Temperature | Too low | Decreased reaction rate due to lower kinetic energy. | Perform the assay at the optimal temperature (e.g., 30-37°C). |
| Too high | Irreversible denaturation of the enzyme. | Avoid temperatures significantly above the optimum. | |
| Incubation Time | Too short | Incomplete reaction, leading to a low signal. | Increase incubation time to allow the reaction to proceed further. |
| Inhibitors | Presence of known or unknown inhibitors (e.g., sodium azide, high detergent concentrations) | Direct blocking of the active site or allosteric inhibition. | Remove potential inhibitors from sample and buffers. |
Q4: My sample is a crude cell lysate. Could other components be interfering with the assay?
A4: Yes, crude lysates contain numerous molecules that can interfere with enzymatic assays.
-
Proteases: Endogenous proteases can degrade your this compound. Always prepare lysates on ice and consider adding a protease inhibitor cocktail.
-
Detergents: While necessary for solubilizing membrane proteins like this compound, high concentrations of detergents (e.g., >0.2% SDS) can denature the enzyme.
-
Other Cellular Components: High concentrations of salts or other small molecules can inhibit enzyme activity. Consider buffer exchanging or dialyzing your lysate.
Data Interpretation
Q5: My results are inconsistent between experiments. What could be the cause?
A5: Inconsistent results often point to issues with precision and reagent stability.
-
Pipetting Errors: Ensure your pipettes are calibrated and use proper pipetting techniques to minimize variability.
-
Reagent Instability: Prepare fresh reagents, especially substrates and enzyme solutions, for each experiment. Avoid using reagents that have been stored improperly or are past their expiration date.
-
Inconsistent Timing: Ensure that incubation times are kept consistent across all samples and experiments.
-
Plate Reader Variation: If using a plate reader, ensure it has been properly warmed up and that settings are consistent for each run.
Table 2: IC50 Values for PBP Inhibitors
The following table provides examples of experimentally determined IC50 values for various β-lactam antibiotics against different PBPs. These values can serve as a reference when using these compounds as positive controls for inhibition.
| PBP Target | Inhibitor | IC50 Value (µM) | Assay Type |
| E. coli this compound | FPI-1523 | 3.2 | Gel-based competition with Bocillin FL[9] |
| E. coli this compound | FPI-1602 | 3.6 | Gel-based competition with Bocillin FL[9] |
| E. coli PBP3 | Piperacillin | 0.166 | Competition Assay[9] |
| S. pneumoniae PBP2x (sensitive) | Penicillin G | 0.022 | Gel-based competition with Bocillin FL[10] |
| S. pneumoniae PBP2x (resistant) | Penicillin G | 0.312 | Gel-based competition with Bocillin FL[10] |
| PBP2a' (soluble form) | Penicillin V | 1200 (Km) | Radioactive Acylation Assay[11] |
Note: IC50 values are highly dependent on the specific assay conditions and should be used as a guide.
Key Experimental Protocols
Protocol 1: Purification of Active this compound
Purification of active this compound is critical for many in vitro assays. This protocol is a generalized approach based on affinity chromatography.
Diagram: this compound Purification Workflow
Caption: General workflow for the purification and quality control of this compound.
Methodology:
-
Cell Lysis and Solubilization:
-
Resuspend a cell pellet from a this compound-overexpressing bacterial culture in a lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8).[1]
-
Lyse the cells by sonication on ice.
-
Centrifuge to pellet cell debris.
-
Solubilize the membrane fraction containing this compound by adding a detergent like Triton X-100 to the supernatant.
-
-
Affinity Chromatography:
-
For His-tagged this compound, use a Ni-NTA affinity column.[1]
-
Alternatively, for native this compound, covalent affinity chromatography using a matrix like 6-aminopenicillanic acid-Sepharose can be used.[12]
-
Load the solubilized protein onto the column.
-
Wash the column extensively with a wash buffer to remove non-specifically bound proteins.
-
-
Elution and Quality Control:
-
Elute the bound this compound from the column (e.g., using a high concentration of imidazole for His-tagged protein).
-
Dialyze the eluted fractions against a storage buffer (e.g., Tris buffer with glycerol) to remove the eluting agent and stabilize the protein.
-
Assess the purity of the purified this compound using SDS-PAGE. A single band at the expected molecular weight indicates high purity.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Confirm activity by performing a binding assay with a fluorescent penicillin derivative like Bocillin™ FL.
-
Protocol 2: this compound Competition Assay using Bocillin™ FL
This assay measures the ability of a test compound (inhibitor) to compete with a fluorescent penicillin derivative (Bocillin™ FL) for binding to the this compound active site.
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, combine your this compound sample (purified protein or membrane preparation) with the test compound at various concentrations. Include a "no inhibitor" control.
-
Incubate at room temperature for a specified time (e.g., 10-30 minutes) to allow the inhibitor to bind to this compound.
-
-
Fluorescent Labeling:
-
Add a fixed, non-saturating concentration of Bocillin™ FL to each tube.
-
Incubate for another set period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C) to allow Bocillin™ FL to bind to any available this compound.
-
-
Detection and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled this compound bands using a gel imager with the appropriate excitation and emission filters.
-
Quantify the fluorescence intensity of the this compound band in each lane.
-
Plot the fluorescence intensity against the concentration of the test compound. The concentration of the inhibitor that reduces the Bocillin™ FL signal by 50% is the IC50 value.[10]
-
This compound Signaling Pathway
In addition to its role in peptidoglycan synthesis, meningococcal this compound can act as a Pathogen-Associated Molecular Pattern (PAMP), triggering an innate immune response in host cells by activating Toll-Like Receptor 4 (TLR4).
Diagram: this compound-Induced TLR4 Signaling Pathway
Caption: Simplified signaling cascade initiated by this compound binding to TLR4.
This pathway involves the recruitment of the adaptor protein MyD88, leading to the activation of a kinase cascade that culminates in the nuclear translocation of the transcription factor NF-κB. This process induces the expression of pro-inflammatory cytokines, contributing to the host's immune response against the pathogen.
References
- 1. Expression, purification and analysis of the activity of enzymes from the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ELISA - Wikipedia [en.wikipedia.org]
- 3. MreC and MreD balance the interaction between the elongasome proteins this compound and RodA | Semantic Scholar [semanticscholar.org]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Purification, properties, and kinetics of enzymatic acylation with beta-lactams of soluble penicillin-binding protein 2a. A major factor in methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purification of penicillin-binding protein 2 of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
common issues with PBP2 latex agglutination test false negatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the PBP2a latex agglutination test for the detection of methicillin-resistant Staphylococcus aureus (MRSA) and coagulate-negative staphylococci (CoNS).
Troubleshooting False Negatives
A false negative result, where the test fails to detect PBP2a in a strain that is genuinely resistant, can be a significant issue. This guide addresses the most common causes and provides step-by-step solutions.
FAQs: Troubleshooting False Negatives
Q1: What is the most common reason for a false negative result in a PBP2a latex agglutination test?
A1: The most frequent cause of a false negative result is an insufficient bacterial inoculum. A low concentration of the PBP2a protein in the sample can lead to a lack of visible agglutination.
Troubleshooting Steps:
-
Ensure you are using a sufficient amount of bacterial culture for the extraction step.
-
If the result is negative or indeterminate, repeat the test using a larger inoculum.
Q2: Can the expression level of PBP2a affect the test result?
A2: Yes, some strains, particularly coagulase-negative staphylococci (CoNS), may produce low levels of PBP2a, leading to a false negative result.[1] The expression of the mecA gene, which codes for PBP2a, can be heterogeneous and may require induction.
Troubleshooting Steps:
-
Induce PBP2a Expression: For CoNS, and in cases of suspected low-level resistance in S. aureus, induction of PBP2a expression is recommended. This can be achieved by exposing the bacteria to a β-lactam antibiotic.
-
Repeat the Test: After induction, repeat the PBP2a latex agglutination test according to the standard protocol.
Q3: Can procedural errors lead to false negatives?
A3: Yes, deviations from the recommended protocol can result in false negatives. Common errors include:
-
Incorrect Incubation Time: Reading the results too early may not allow sufficient time for agglutination to occur.
-
Improper Reagent Handling: Failure to properly resuspend the latex reagents before use can lead to inaccurate results.
Troubleshooting Steps:
-
Adhere to Recommended Times: Strictly follow the incubation and reading times specified in the manufacturer's instructions.
-
Proper Reagent Preparation: Ensure all reagents, especially the latex suspension, are at room temperature and thoroughly mixed before use.
Q4: What should I do if I get a weak or indeterminate agglutination result?
A4: A weak or indeterminate result should be investigated further.
Troubleshooting Steps:
-
Repeat the Test: Immediately repeat the test with a fresh bacterial sample, ensuring an adequate inoculum.
-
Induce PBP2a Expression: If the repeat result is still weak or indeterminate, perform an induction step as described in A2.
-
Alternative Methods: If the result remains inconclusive, the methicillin resistance status should be confirmed using an alternative method, such as PCR for the mecA gene.
Performance of Commercial PBP2a Latex Agglutination Kits
The following table summarizes the performance of various commercial PBP2a latex agglutination test kits as reported in different studies. It is important to note that performance can vary depending on the bacterial strains tested and the specific laboratory conditions.
| Test Kit (Manufacturer) | Organism | Sensitivity (%) | Specificity (%) | Reference |
| MRSA-Screen (Denka Seiken) | S. aureus | 100 | 99.2 | [2] |
| MRSA-Screen (Denka Seiken) | S. aureus | 100 | 88 | |
| Oxoid PBP2' Test (DR0900A) | S. aureus (from blood culture) | 18 | 100 | [3] |
| PBP2a Latex Agglutination | CoNS (uninduced) | 42 | 100 | [4] |
| PBP2a Latex Agglutination | CoNS (induced) | 100 | 100 | [4] |
Experimental Protocols
Standard PBP2a Latex Agglutination Test Protocol
This protocol provides a general overview of the steps involved in a PBP2a latex agglutination test. Always refer to the specific manufacturer's instructions for your test kit.
-
Sample Preparation:
-
Culture the staphylococcal isolate on a suitable non-selective agar medium.
-
Harvest a sufficient amount of bacterial growth using a sterile loop or swab.
-
-
Extraction of PBP2a:
-
Suspend the bacterial cells in the provided extraction reagent.
-
Heat the suspension to lyse the cells and release the PBP2a protein.
-
Centrifuge the lysate to pellet the cell debris. The supernatant contains the PBP2a protein.
-
-
Latex Agglutination:
-
Place one drop of the test latex reagent (coated with anti-PBP2a antibodies) onto a reaction card.
-
Add one drop of the control latex reagent to a separate circle on the card.
-
Add one drop of the prepared supernatant (containing the PBP2a) to both the test and control latex drops.
-
Mix the supernatant and latex reagents thoroughly using a sterile mixing stick.
-
-
Incubation and Reading:
-
Rock the card gently for the manufacturer-specified time (typically 1-3 minutes).
-
Observe for agglutination (clumping) of the latex particles.
-
-
Interpretation of Results:
-
Positive: Visible agglutination in the test circle and no agglutination in the control circle.
-
Negative: No agglutination in either the test or control circles.
-
Invalid: Agglutination in the control circle.
-
Protocol for Induction of PBP2a Expression
-
Prepare a bacterial suspension: Create a suspension of the staphylococcal isolate in a suitable broth medium.
-
Introduce an inducer: Add a sub-inhibitory concentration of a β-lactam antibiotic (e.g., oxacillin or cefoxitin) to the broth culture.
-
Incubate: Incubate the culture under appropriate conditions to allow for bacterial growth and induction of PBP2a expression.
-
Proceed with the standard PBP2a latex agglutination test protocol: Use the induced bacterial culture as the starting material for the test.
Visual Guides
References
- 1. ankemdernegi.org.tr [ankemdernegi.org.tr]
- 2. Evaluation of MRSA-Screen, a Simple Anti-PBP 2a Slide Latex Agglutination Kit, for Rapid Detection of Methicillin Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Penicillin Binding Protein 2a Latex Agglutination Assay for Identification of Methicillin-Resistant Staphylococcus aureus Directly from Blood Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Conventional Susceptibility Testing, Penicillin-Binding Protein 2a Latex Agglutination Testing, and mecA Real-Time PCR for Detection of Oxacillin Resistance in Staphylococcus aureus and Coagulase-Negative Staphylococcus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Resolution of PBP2 Crystal Structures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallographic studies of Penicillin-Binding Protein 2 (PBP2).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Protein Production & Purification
Question 1: My this compound protein is aggregating or precipitating after purification. What can I do?
Answer: Protein aggregation is a common issue that can significantly hinder crystallization. Here are several strategies to troubleshoot this problem:
-
Purity Assessment: Ensure your protein is as pure as possible.[1] Run a high-resolution SDS-PAGE or mass spectrometry to check for contaminants or degradation products.
-
Buffer Optimization:
-
pH: The pH of your storage and crystallization buffers should be optimized. For instance, the transpeptidase domain of PBP2B from Streptococcus pneumoniae has been successfully crystallized in a pH range of 6.5–8.5.[2]
-
Additives: Include additives that enhance stability. Common additives include:
-
Glycerol (5-10%)
-
Low concentrations of non-ionic detergents (e.g., 0.01% Tween 20 or Triton X-100)
-
Reducing agents like DTT or TCEP (1-5 mM) if your protein has exposed cysteines.
-
-
-
Concentration: While high protein concentration is necessary for crystallization, excessively high concentrations can lead to aggregation.[1] Determine the optimal concentration by setting up a solubility screen.
-
Construct Design: Consider engineering your protein construct. Removing flexible loops or disordered regions, identified through disorder prediction software, can sometimes improve stability and crystallizability.[1]
Question 2: I'm not getting any crystals, or I'm only getting amorphous precipitate in my crystallization screens. What should I try next?
Answer: Obtaining initial crystallization hits can be challenging. If you are observing precipitate or clear drops, consider the following:
-
Expand Your Screening:
-
Commercial Screens: Utilize a wider range of commercial crystallization screens that cover different chemical spaces (salts, polymers, organic solvents).[1][3]
-
Additive Screens: Use additive screens, such as Hampton Research's Silver Bullets, which can sometimes promote nucleation and crystal growth.[1]
-
-
Protein Concentration: Systematically vary the protein concentration. Sometimes a lower or higher concentration is required for crystal formation.
-
Temperature: Set up crystallization trials at different temperatures (e.g., 4°C and 20°C).
-
Mutagenesis: If wild-type this compound is not crystallizing, consider introducing mutations that may enhance stability or promote crystal contacts. For example, specific mutations in this compound from Streptococcus pneumoniae were necessary to obtain crystals suitable for diffraction experiments.[2]
-
Co-crystallization: Try co-crystallizing this compound with a known binding partner or ligand. This can sometimes stabilize a conformation that is more amenable to crystallization. For instance, the this compound:MreC complex has been successfully crystallized.[4][5]
Crystal Optimization & Resolution Improvement
Question 3: I have this compound crystals, but they diffract poorly. How can I improve the resolution?
Answer: Poor diffraction is a common bottleneck. Several post-crystallization techniques can be employed to improve crystal quality and diffraction resolution:
-
Crystal Dehydration: Controlled dehydration of crystals can sometimes improve their internal order and thus their diffraction limit.[6] This can be achieved by transferring the crystal to a solution with a higher concentration of the precipitant or by using a dehydrating solution.[6]
-
Annealing: This involves briefly warming the cryo-cooled crystal in the nitrogen stream and then re-cooling it. This process can sometimes relieve mechanical stress within the crystal lattice and improve diffraction.
-
Additive Soaking: Soaking your crystals in solutions containing small molecules or ions can sometimes fill solvent channels and stabilize the crystal lattice. Sulfate ions, for example, were suggested to influence crystal packing and stability for the PBP2B transpeptidase domain.[2]
-
Surface Engineering: Techniques like lysine methylation can reduce surface entropy and potentially lead to better-diffracting crystals.[1]
Question 4: My crystals are cracking or dissolving when I try to cryo-protect them. What is the best approach for cryo-protection?
Answer: Finding a suitable cryo-protectant is crucial for collecting high-quality diffraction data at cryogenic temperatures.[7][8]
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Systematic Screening: Screen a variety of common cryo-protectants such as glycerol, ethylene glycol, PEG 400, and sucrose at different concentrations (typically starting from 10-30%).[8][9]
-
Stepwise Transfer: Instead of transferring the crystal directly into the final cryo-protectant solution, try a stepwise transfer through solutions with increasing cryo-protectant concentrations. This gradual change can reduce osmotic shock.
-
Vapor Diffusion of Volatile Alcohols: This method involves incubating the looped crystal in the vapor of an alcohol-based cryo-solution, which can be a gentler alternative to direct soaking.[10]
-
"No-Fail" Method: For particularly sensitive crystals, you can add a small volume of a more concentrated cryo-protectant solution directly to the crystallization drop and allow it to equilibrate for a few minutes before looping and freezing.[7]
Experimental Protocols & Data
Table 1: Example Crystallization Conditions for this compound
| This compound Variant | Protein Concentration (mg/mL) | Reservoir Solution | Temperature (°C) | Reference |
| S. pneumoniae PBP2B Transpeptidase Domain | Not specified | Ammonium sulfate, magnesium sulfate, lithium sulfate (pH 6.5-8.5) | Not specified | [2] |
| H. pylori this compound | 1.4 | 1.4 M (NH₄)₂SO₄, 50 mM HEPES-Na pH 7.0 | 20 | [4] |
| H. pylori this compound:MreC Complex | 6 | 5% w/v PEG 6000, 50 mM Citric acid pH 5.0, 9 mM ZnCl₂ | 20 | [4] |
Table 2: Common Cryo-protectants and Starting Concentrations
| Cryo-protectant | Typical Starting Concentration | Notes | Reference |
| Glycerol | 20-30% (v/v) | One of the most common and effective cryo-protectants. | [8][9] |
| Ethylene Glycol | 20-30% (v/v) | Can be more effective than glycerol for some crystals. | [11] |
| PEG 400 | 25-35% (v/v) | Often used when PEG is already present in the crystallization condition. | [7] |
| Sucrose | 20-30% (w/v) | A gentler option for some sensitive crystals. | [11] |
Protocol 1: Hanging-Drop Vapor Diffusion Crystallization of H. pylori this compound
-
Preparation:
-
Setup:
-
Pipette 500 µL of the reservoir solution into the well of a 24-well crystallization plate.
-
On a siliconized glass coverslip, mix 2 µL of the protein solution with 2 µL of the reservoir solution.[4]
-
Invert the coverslip and seal the well with vacuum grease.
-
-
Incubation:
-
Incubate the plate at 20°C and monitor for crystal growth over several days to weeks.[4]
-
Protocol 2: Stepwise Cryo-protection
-
Prepare Solutions: Prepare a series of cryo-protectant solutions by mixing the reservoir solution with increasing concentrations of your chosen cryo-protectant (e.g., 5%, 10%, 15%, 20%, 25% glycerol).
-
Crystal Transfer:
-
Using a cryo-loop, carefully transfer a crystal from the crystallization drop into the 5% cryo-protectant solution.
-
Allow the crystal to equilibrate for 30-60 seconds.
-
Sequentially transfer the crystal through the increasing concentrations of the cryo-protectant, allowing for a 30-60 second equilibration at each step.
-
-
Freezing: After the final step, quickly plunge the looped crystal into liquid nitrogen.[7]
Visualized Workflows and Pathways
Caption: A general workflow for this compound crystallography.
Caption: Troubleshooting flowchart for low-resolution data.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystallization and preliminary crystallographic analysis of the transpeptidase domain of penicillin-binding protein 2B from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Molecular architecture of the this compound–MreC core bacterial cell wall synthesis complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improving diffraction resolution using a new dehydration method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pages.vassar.edu [pages.vassar.edu]
- 8. UCSF Macromolecular Structure Group [msg.ucsf.edu]
- 9. hamptonresearch.com [hamptonresearch.com]
- 10. Efficient Cryoprotection of Macromolecular Crystals using Vapor Diffusion of Volatile Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. home.ccr.cancer.gov [home.ccr.cancer.gov]
Technical Support Center: Expression of Full-Length Membrane-Bound PBP2
Welcome to the technical support center for the expression of full-length membrane-bound Penicillin-Binding Protein 2 (PBP2). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the recombinant expression and purification of this integral membrane protein.
Frequently Asked Questions (FAQs)
Q1: Why is expressing full-length membrane-bound this compound so challenging?
A1: The expression of full-length membrane-bound this compound is notoriously difficult due to several intrinsic properties of membrane proteins.[1][2][3] These challenges include:
-
Low Expression Levels: this compound, like many membrane proteins, is often expressed at low levels in its native host. High-level overexpression in systems like E. coli can overwhelm the cellular machinery responsible for protein synthesis and membrane insertion, leading to toxicity and cell death.[3][4][5]
-
Misfolding and Aggregation: The hydrophobic transmembrane domains of this compound tend to aggregate in aqueous environments. When overexpressed, the protein can misfold and accumulate in insoluble aggregates known as inclusion bodies within the cytoplasm, rather than correctly inserting into the cell membrane.[1][2][6]
-
Instability Outside the Native Membrane: Once extracted from its native lipid bilayer environment, this compound is inherently unstable and prone to denaturation and aggregation. This necessitates the use of detergents or other membrane-mimicking systems to maintain its structural integrity.[1][7]
-
Toxicity to the Host Cell: Overexpression of an integral membrane protein can disrupt the host cell's membrane integrity and function, leading to reduced cell growth and lower protein yields.[5]
Q2: What are the typical yields for full-length this compound expressed in E. coli?
A2: Yields for full-length, membrane-bound this compound are often significantly lower than for soluble proteins. While specific yields can vary widely depending on the expression construct, host strain, and purification strategy, the available literature suggests a range of reported yields. It is important to note that many studies opt to express truncated, soluble versions of this compound to achieve higher yields.
Q3: Should I consider codon optimization for my this compound gene?
A3: Yes, codon optimization can be a valuable strategy to enhance the expression of this compound in E. coli.[8][9] Different organisms have different preferences for which codons they use to encode each amino acid. Replacing rare codons in the this compound gene with those more frequently used by E. coli can improve translation efficiency and increase protein yield.[8] Several commercial services are available for gene synthesis with codon optimization.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your this compound expression and purification experiments.
Problem 1: Low or No Expression of this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Plasmid Instability | Verify the integrity of your expression plasmid by restriction digest and sequencing. Ensure that the selective antibiotic is fresh and used at the correct concentration in all culture media. |
| Toxicity of this compound | Lower the induction temperature to 15-20°C and reduce the inducer (e.g., IPTG) concentration.[6] Use a tightly regulated promoter system to minimize basal expression before induction.[5] Consider using a host strain designed to handle toxic proteins. |
| Inefficient Transcription/Translation | Confirm that your this compound gene is in the correct reading frame. Optimize the ribosome binding site (RBS) sequence. As mentioned in the FAQ, consider codon-optimizing your gene for E. coli expression.[8] |
| Protein Degradation | Add protease inhibitors to your lysis buffer. Perform all purification steps at 4°C to minimize protease activity. Consider using a protease-deficient E. coli strain. |
Problem 2: this compound is Expressed but Forms Insoluble Inclusion Bodies
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| High Expression Rate | Reduce the expression temperature to 15-20°C after induction to slow down protein synthesis and allow more time for proper folding and membrane insertion.[1][6] Lower the inducer concentration (e.g., 0.1-0.5 mM IPTG). |
| Suboptimal Host Strain | Use specialized E. coli strains like C41(DE3) or C43(DE3), which are engineered to better handle the expression of membrane proteins. |
| Lack of Solubility-Enhancing Partners | Fuse a solubility-enhancing tag, such as Maltose-Binding Protein (MBP) or superfolder Green Fluorescent Protein (sfGFP), to the N- or C-terminus of this compound.[1] |
| Incorrect Cellular Localization | Ensure your construct includes the native signal sequence if targeting to the inner membrane is desired. Overwhelming the SecYEG translocation machinery can lead to cytoplasmic aggregation.[5] |
Problem 3: Low Yield After Purification
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inefficient Solubilization | Screen a panel of detergents (e.g., DDM, LDAO, Triton X-100) to find the optimal one for extracting this compound from the membrane while maintaining its stability.[1] The choice of detergent is critical and protein-dependent. |
| Protein Loss During Binding/Elution | Ensure the pH and ionic strength of your buffers are optimal for binding to the affinity resin. If using a His-tag, include a low concentration of imidazole (10-20 mM) in your binding and wash buffers to reduce non-specific binding. Elute with a gradient of the eluting agent (e.g., imidazole) to find the optimal concentration for releasing your protein. |
| Protein Aggregation After Solubilization | Keep the protein concentration as low as feasible during purification and storage. Add glycerol (10-20%) or other stabilizing agents to your buffers. Perform size-exclusion chromatography as a final polishing step to remove aggregates. |
| Poor Protein Stability | Work quickly and maintain a low temperature (4°C) throughout the purification process. Consider adding specific lipids or cholesterol analogs to the purification buffers to better mimic the native membrane environment.[1] |
Quantitative Data Summary
The following table summarizes reported yields for this compound and its variants from E. coli. Note that yields are highly dependent on the specific experimental conditions.
| Protein Construct | Expression System | Purification Method | Reported Yield (mg/L of culture) | Reference |
| Full-length E. coli this compound-His₆ | E. coli BL21(λDE3) CodonPlus | Not specified | ~0.06 | [10] |
| Truncated, soluble P. aeruginosa this compound | E. coli BL21 | Not specified | ~1.0 | [4] |
Experimental Protocols
Detailed Methodology for Expression and Purification of Full-Length His-Tagged this compound
This protocol is a synthesized methodology based on common practices for membrane protein expression and purification.
1. Gene Cloning and Expression Vector:
-
Synthesize the gene encoding full-length this compound with codon optimization for E. coli.
-
Clone the optimized gene into a pET-based expression vector (e.g., pET-28a) with an N- or C-terminal Hexa-histidine (His₆) tag. The tag will facilitate purification by immobilized metal affinity chromatography (IMAC).
2. Transformation and Expression:
-
Transform the expression plasmid into a suitable E. coli strain, such as BL21(DE3) or a specialized strain for membrane proteins like C43(DE3).
-
Inoculate a 10 mL starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to incubate the culture at 18°C for 16-20 hours with shaking.
3. Cell Lysis and Membrane Fraction Isolation:
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF, and DNase I).
-
Lyse the cells by passing them through a French press or by sonication on ice.
-
Remove unbroken cells and debris by centrifugation at 10,000 x g for 20 minutes at 4°C.
-
Isolate the membrane fraction from the supernatant by ultracentrifugation at 100,000 x g for 1 hour at 4°C.
4. Solubilization of Membrane-Bound this compound:
-
Discard the supernatant and resuspend the membrane pellet in solubilization buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 20 mM imidazole) containing a pre-determined optimal concentration of a mild detergent (e.g., 1% DDM).
-
Stir gently at 4°C for 1-2 hours to allow for solubilization of the membrane proteins.
-
Remove insoluble material by ultracentrifugation at 100,000 x g for 1 hour at 4°C. The supernatant now contains the solubilized His-tagged this compound.
5. Purification by Immobilized Metal Affinity Chromatography (IMAC):
-
Equilibrate a Ni-NTA affinity column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 20 mM imidazole, 0.05% DDM).
-
Load the solubilized membrane protein fraction onto the column.
-
Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged this compound with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 250 mM imidazole, 0.05% DDM).
-
Collect fractions and analyze them by SDS-PAGE to identify those containing purified this compound.
6. Size-Exclusion Chromatography (SEC) (Optional Polishing Step):
-
Pool the fractions containing this compound and concentrate them if necessary.
-
Load the concentrated protein onto a size-exclusion chromatography column pre-equilibrated with a final buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol, 0.05% DDM) to remove aggregates and further purify the protein.
Visualizations
Caption: Experimental workflow for the expression and purification of full-length this compound.
Caption: Role of this compound in the bacterial cell wall synthesis pathway (Elongasome).
References
- 1. Four Reasons Why Your Membrane Protein Expression Might Be Failing — And How To Rescue It – LenioBio [leniobio.com]
- 2. quora.com [quora.com]
- 3. betalifesci.com [betalifesci.com]
- 4. Overproduction of Penicillin-Binding Protein 2 and Its Inactive Variants Causes Morphological Changes and Lysis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neb.com [neb.com]
- 6. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 7. Overcoming the challenges of membrane protein crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of two codon optimization strategies to enhance recombinant protein production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bacterial Cell Wall Synthesis: New Insights from Localization Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Sensitivity in Direct PBP2a Blood Culture Tests
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the direct detection of Penicillin-Binding Protein 2a (PBP2a) from positive blood cultures.
Troubleshooting Guide
Direct testing for PBP2a from blood cultures can be challenging, often leading to false-negative results. This guide addresses common issues and provides systematic troubleshooting steps.
| Observed Problem | Potential Cause | Recommended Solution |
| False-Negative Result (PBP2a test is negative, but subsequent culture confirms MRSA) | Low PBP2a Expression: Some MRSA strains, particularly oxacillin-susceptible MRSA (OS-MRSA) or mecC-positive MRSA, may exhibit low basal levels of PBP2a.[1][2] | Induce PBP2a Expression: Perform a short subculture (4-6 hours) from the positive blood culture onto a non-selective agar plate containing a cefoxitin disk. Test colonies growing near the zone of inhibition, as cefoxitin induces mecA expression.[2][3][4] |
| Insufficient Bacterial Load: The concentration of bacteria in the positive blood culture broth may be below the limit of detection for the assay. | Bacterial Concentration: Increase the volume of blood culture broth used for the test. Centrifuge the sample to pellet the bacteria and discard the supernatant before proceeding with the assay's lysis/extraction steps.[5][6] | |
| Interference from Blood Culture Components: Red blood cells, serum proteins, and other components in the blood culture broth can interfere with the antigen-antibody reaction in lateral flow or latex agglutination assays.[7][8] | Sample Preparation/Wash Steps: Implement a lysis-centrifugation-wash procedure. Use a lysis buffer to break down blood cells, then centrifuge to pellet the bacteria. Wash the pellet with a suitable buffer (e.g., saline or PBS) to remove interfering substances before testing.[9] | |
| Assay-Specific Limitations: The sensitivity of commercially available PBP2a assays can vary significantly when used "off-label" directly with blood cultures.[5][6] | In-House Validation: It is crucial to perform an in-house validation of any direct PBP2a testing method to determine its performance characteristics with your specific blood culture system and patient population.[5] | |
| Weak or Ambiguous Test Result | Suboptimal Sample Preparation: Incomplete lysis of blood cells or insufficient removal of interfering substances can lead to weak signals. | Optimize Sample Preparation: Refer to the "Experimental Protocols" section for a detailed lysis-centrifugation-wash protocol. Ensure complete resuspension of the bacterial pellet after washing. |
| Low Affinity of Detection Antibody: The monoclonal antibodies used in some assays may have lower affinity for PBP2a variants (e.g., PBP2c from mecC MRSA).[2] | Consider Alternative Assays: If mecC MRSA is suspected, be aware that some PBP2a immunochromatographic tests have shown better sensitivity after cefoxitin induction than latex agglutination tests.[2] Molecular methods targeting the mecC gene may be necessary for confirmation. | |
| Inconsistent or Non-Reproducible Results | Variability in Manual Sample Preparation: Inconsistent pipetting, centrifugation speeds, or incubation times can introduce variability. | Standardize the Protocol: Develop and strictly adhere to a standardized operating procedure (SOP) for direct PBP2a testing. Consider automated sample preparation platforms where available to improve consistency.[10] |
| Heterogeneous Expression of PBP2a: Some MRSA strains exhibit heterogeneous resistance, where only a subpopulation of cells expresses PBP2a. | Induction and Subculture: A short subculture with cefoxitin induction can help overcome heterogeneous expression by promoting more uniform PBP2a production within the bacterial population.[3][4] |
Frequently Asked Questions (FAQs)
Q1: Why is the sensitivity of direct PBP2a tests from blood cultures often poor?
The sensitivity of direct PBP2a assays from positive blood cultures can be compromised by several factors. A primary reason is the potentially low level of PBP2a expression in some MRSA strains, especially in the absence of a β-lactam antibiotic to induce the mecA gene.[1][2] Additionally, the complex matrix of blood culture broth, containing inhibitors and blood components, can interfere with the assay's performance.[5][7] Finally, the bacterial concentration in a newly positive blood culture bottle might be at the lower limit of detection for some rapid assays.[11]
Q2: Can I use any commercial PBP2a test directly with positive blood cultures?
While many PBP2a tests are validated for use with isolated colonies, their performance when used directly with blood culture broth is highly variable and often not recommended by the manufacturer.[5] Studies have shown a wide range of sensitivities for different assays under these conditions.[5][6][12] It is imperative to conduct a thorough in-house validation before implementing any direct testing protocol.[5]
Q3: What is "cefoxitin induction" and how does it improve PBP2a detection?
Cefoxitin induction involves exposing the staphylococci to cefoxitin, a β-lactam antibiotic, prior to testing. This exposure triggers the regulatory system that controls the mecA gene, leading to increased production of PBP2a.[2][3] This is particularly useful for strains with inducible or low-level expression of PBP2a, as it can convert a potential false-negative result into a true-positive.[2][4]
Q4: Is a short subculture necessary, and how long should it be?
A short subculture of 4 to 6 hours from the positive blood culture bottle onto an agar plate can significantly improve the reliability of PBP2a testing.[3][4][13] This brief incubation period allows for a substantial increase in the number of bacterial cells and provides an opportunity for cefoxitin induction, leading to higher concentrations of PBP2a and a more robust test signal.
Q5: Are there alternatives to PBP2a antigen tests for rapid MRSA detection from blood cultures?
Yes, molecular methods, such as multiplex PCR assays that directly detect the mecA gene (and potentially mecC) from positive blood cultures, are a highly sensitive and specific alternative.[14] These tests are generally faster than culture-based methods but can be more expensive and require specialized equipment.
Data on PBP2a Direct Test Performance
The following tables summarize the performance of various direct PBP2a detection methods from positive blood cultures as reported in the literature.
Table 1: Performance of Direct PBP2a Latex Agglutination Assays
| Study/Method | Blood Culture System | Sensitivity | Specificity | Comments |
| PBP-LA (Denka Seiken)[6] | Bactec 9240 | 94.1% | 97.5% | Utilized a sample preparation method with NaOH treatment. |
| PBP2a Latex Agglutination (Oxoid)[5] | ESP | 18% | 100% | Demonstrated very poor sensitivity in this particular study. |
| PBP2a LA[12] | Generic | 78% | 100% | Ambiguous results were scored as negative. |
| PBP2a LA[12] | Generic | 90% | 92% | Ambiguous results were scored as positive. |
Table 2: Performance of Direct PBP2a Immunochromatographic Assays (ICA)
| Study/Method | Induction | Sensitivity | Specificity | Comments |
| PBP2a ICA[12] | Not specified | 98% | 100% | Performed on pellets from positive blood cultures. |
| BinaxNow PBP2a[15] | None | 100% | 100% | Tested on Bact/Alert bottles positive for Gram-positive cocci in clusters. |
| SACCT[4] | Without Cefoxitin | 83.3% | 81.3% | From short (4-6h) subcultures. |
| SACCT[4] | With Cefoxitin | 98.5% | 100% | From short (4-6h) subcultures with cefoxitin induction. |
Experimental Protocols
1. Protocol: Lysis-Centrifugation-Wash for Sample Preparation
This protocol is designed to concentrate bacteria and remove interfering substances from positive blood culture broth prior to PBP2a testing.
-
Aseptically transfer 1-5 mL of broth from a positive blood culture bottle into a sterile centrifuge tube.
-
Add a red blood cell lysis buffer (e.g., an ammonium chloride-based buffer) according to the manufacturer's instructions.[9]
-
Incubate at room temperature for 5-10 minutes, or until the solution becomes transparent.
-
Centrifuge the tube at 1,300-3,500 x g for 10 minutes to pellet the bacterial cells.[5][9]
-
Carefully aspirate and discard the supernatant.
-
Resuspend the bacterial pellet in 1 mL of sterile 0.85% saline or phosphate-buffered saline (PBS).
-
Centrifuge again at 1,300-3,500 x g for 5 minutes.
-
Discard the supernatant. The resulting bacterial pellet can now be used as the inoculum for the PBP2a test, following the assay manufacturer's instructions for colony testing.
2. Protocol: Short Subculture with Cefoxitin Induction
This protocol enhances PBP2a expression for improved detection.
-
Using a sterile loop or swab, take an aliquot from the positive blood culture broth.
-
Inoculate a non-selective agar plate (e.g., Tryptic Soy Agar with 5% Sheep Blood) to create a lawn of growth.
-
Aseptically place a 30 µg cefoxitin disk in the center of the inoculated area.
-
After incubation, harvest bacterial growth from the edge of the zone of inhibition around the cefoxitin disk.
-
Use this harvested bacterial mass to perform the PBP2a test according to the manufacturer's instructions.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Rapid Detection of PBP2a in Staphylococci from Shortly Incubated Subcultures of Positive Blood Cultures by an Immunochromatographic Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Evaluation of Penicillin Binding Protein 2a Latex Agglutination Assay for Identification of Methicillin-Resistant Staphylococcus aureus Directly from Blood Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct Detection of Methicillin Resistance in Staphylococcus aureus in Blood Culture Broth by Use of a Penicillin Binding Protein 2a Latex Agglutination Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Troubleshooting in Lateral Flow Immunochromatography Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lateralflow.antiteck.com [lateralflow.antiteck.com]
- 9. Frontiers | Simple Sample Preparation Method for Direct Microbial Identification and Susceptibility Testing From Positive Blood Cultures [frontiersin.org]
- 10. Automated Positive Blood Culture Sample Preparation Platform Designed to Fight Against Sepsis and AMR - Microbiology - Labmedica.com [labmedica.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. KoreaMed [koreamed.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Direct Identification of Staphylococcus aureus and Determination of Methicillin Susceptibility From Positive Blood-Culture Bottles in a Bact/ALERT System Using Binax Now S. aureus and PBP2a Tests - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PBP2 Stability for Enzymatic Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Penicillin-Binding Protein 2 (PBP2) for enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What are the optimal buffer conditions for this compound storage and enzymatic assays?
A1: The optimal buffer conditions for this compound are protein-specific and may require empirical determination. However, a good starting point is to use buffers within a pH range of 6.5 to 8.0. Tris-based buffers are commonly employed. For example, a buffer containing 10 mM Tris-maleate at pH 6.8, supplemented with 10 mM MgCl₂ and 150 mM NaCl, has been used for PBP purification. Another common buffer is 70 mM Tris-HCl at pH 7.4. It is crucial to consider that the stability of β-lactam substrates can also be pH-dependent, with maximal stability for some observed around pH 6-7.
Q2: My this compound protein is aggregating. What additives can I use to improve its solubility and stability?
A2: Protein aggregation is a common issue. Several classes of additives can be screened to enhance this compound stability. These are typically used to prevent hydrophobic interactions and stabilize the native protein structure.
-
Cryoprotectants/Co-solvents: Glycerol (at 25-50% v/v) or ethylene glycol can be added to storage buffers to prevent damage from freeze-thaw cycles and stabilize the protein.[1][2][3] Sugars like sucrose or trehalose (5-10%) also act as stabilizing osmolytes.[]
-
Amino Acids: Arginine and glutamate (e.g., an equimolar 50 mM mixture) can help reduce protein-protein interactions and prevent aggregation.[][5][6]
-
Detergents: For membrane-associated PBPs, non-denaturing detergents are essential for solubilization and stability. Low concentrations of Triton™ X-100 (e.g., 2%), Tween® 20 (e.g., 0.05%), or CHAPS (e.g., 0.1%) can be effective.[6][7][8]
-
Reducing Agents: To prevent oxidation of cysteine residues, which can lead to aggregation, consider adding 1-5 mM dithiothreitol (DTT) or β-mercaptoethanol (2-ME) to your buffers.[2]
-
Metal Ions: Some PBPs require metal ions for stability. For instance, a zinc-binding site is crucial for the stability of Acinetobacter baumannii this compound.[9] Consider including divalent cations like MgCl₂ or ZnCl₂ in your buffer, or conversely, adding a chelating agent like EDTA if metal-induced precipitation is suspected.[6]
Q3: How should I store my purified this compound protein for long-term use?
A3: For long-term stability, it is best to store purified this compound in single-use aliquots at -80°C.[10] To prevent damage from freezing and thawing, include a cryoprotectant such as 25-50% glycerol in the storage buffer.[1][2][3] For short-term storage (days to a few weeks), the protein can be kept at 4°C, but the risk of microbial growth and proteolytic degradation is higher.[1][2] Always allow the protein to equilibrate to room temperature before opening the vial to minimize moisture condensation.
Q4: Can the presence of a ligand, like a β-lactam, affect this compound stability?
A4: Yes, ligand binding can significantly impact protein stability. The binding of a β-lactam antibiotic can induce conformational changes in this compound.[9] This can either increase or decrease the thermal stability of the protein. This principle is the basis of the Thermal Shift Assay (TSA), which can be used to screen for stabilizing ligands.
Troubleshooting Guides
This section addresses specific issues you might encounter during your this compound experiments.
Issue 1: Low Protein Yield During Purification
| Possible Cause | Troubleshooting Step |
| Protein Precipitation/Aggregation | During lysis, use a buffer with stabilizing additives (see FAQ 2). Add protease inhibitors to the lysis buffer. Optimize pH and salt concentration (e.g., 150 mM NaCl).[11][12] |
| Incorrect Buffer Conditions | Ensure the pH of your binding and elution buffers is within the optimal range for your this compound (typically 6.5-8.0). |
| Inefficient Solubilization (for membrane-associated this compound) | Use a suitable non-denaturing detergent like Triton™ X-100 (e.g., 2%) during membrane protein extraction.[7] |
| High Viscosity of Lysate | Dilute the cell lysate or increase sonication time to shear DNA. Add DNase to the lysis buffer.[12] |
Issue 2: Loss of Enzymatic Activity Over Time
| Possible Cause | Troubleshooting Step |
| Protein Instability/Unfolding | Re-evaluate your storage buffer. Add stabilizing additives such as glycerol, arginine, or a low concentration of non-denaturing detergent. Store at -80°C in single-use aliquots.[1][2] |
| Oxidation | Add a fresh solution of a reducing agent like DTT or 2-ME (1-5 mM) to your assay and storage buffers.[2] |
| Proteolytic Degradation | Ensure protease inhibitors were used during purification. Store the purified protein at -80°C immediately. |
| Repeated Freeze-Thaw Cycles | Prepare single-use aliquots of your protein to avoid multiple freeze-thaw cycles which can denature the protein.[2] |
Issue 3: Inconsistent Results in Enzymatic Assays
| Possible Cause | Troubleshooting Step |
| Protein Aggregation in Assay Buffer | Perform a quick check for aggregation using dynamic light scattering (DLS) or by centrifuging the protein solution before the assay. Test different assay buffers with various stabilizing additives. |
| Substrate Instability | Check the stability of your β-lactam substrate in the chosen assay buffer and pH. Some β-lactams are unstable and degrade over time.[13] |
| Buffer Component Interference | Ensure that none of the buffer additives (e.g., high concentrations of detergent or reducing agents) are interfering with your assay detection method. |
| Inconsistent Protein Concentration | Re-quantify the protein concentration of your stock before each set of experiments. |
Experimental Protocols & Visualizations
Protocol 1: Screening for Optimal Buffer Conditions using Thermal Shift Assay (TSA)
The Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), is a high-throughput method to identify conditions that enhance protein thermal stability. An increase in the protein's melting temperature (Tm) indicates stabilization.
Materials:
-
Purified this compound protein
-
SYPRO™ Orange dye (5000x stock in DMSO)
-
A real-time PCR instrument capable of monitoring fluorescence during a thermal melt.
-
96-well PCR plates
-
A library of buffers with varying pH, salts, and additives.
Methodology:
-
Prepare Protein-Dye Mixture: Dilute the purified this compound protein to a final concentration of ~0.1 mg/mL in a base buffer (e.g., 25 mM HEPES pH 7.5, 50 mM NaCl). Add SYPRO™ Orange dye to a final concentration of 5x.
-
Set up the 96-well Plate: In each well of a 96-well PCR plate, add a small volume of the buffer/additive to be tested. Then, add the protein-dye mixture to a final volume of 20-25 µL. Include a no-additive control.
-
Perform Thermal Denaturation: Place the plate in the real-time PCR instrument. Set up a melt curve experiment:
-
Initial temperature: 25°C
-
Final temperature: 95°C
-
Ramp rate: 1°C per minute
-
Acquire fluorescence data at each temperature increment using the appropriate channel for SYPRO™ Orange.
-
-
Data Analysis: Plot the fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition, often calculated by fitting the data to a Boltzmann equation or by finding the peak of the first derivative. Conditions that result in a higher Tm are considered stabilizing.
Logical Flow for Troubleshooting this compound Aggregation
When encountering aggregation, a systematic approach is necessary to identify the root cause and find a solution. The following diagram outlines a logical troubleshooting workflow.
References
- 1. westbioscience.com [westbioscience.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Mechanisms of protein stabilization and prevention of protein aggregation by glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 7. academic.oup.com [academic.oup.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. Evolution of Penicillin-Binding Protein 2 Concentration and Cell Shape during a Long-Term Experiment with Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neb.com [neb.com]
- 12. Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins [merckmillipore.com]
- 13. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
avoiding non-specific binding in PBP2 inhibitor screening
This guide provides troubleshooting strategies and frequently asked questions to help researchers identify and mitigate non-specific binding during the screening of Penicillin-Binding Protein 2 (PBP2) inhibitors, ensuring the identification of high-quality, true-positive hits.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of this compound inhibitor screening?
A1: Non-specific binding refers to the interaction of a test compound with the target protein (this compound) or other assay components in a manner that is not related to specific, high-affinity binding at the intended active or allosteric site.[1][2] This can also involve the binding of compounds to unintended proteins or receptors.[1] These interactions are often driven by weak, non-covalent forces such as hydrophobic effects or electrostatic interactions and can occur on various surfaces, including labware.[2] Such binding can lead to false-positive results, where a compound appears to be an inhibitor but does not actually bind to the this compound active site in a functionally relevant way.
Q2: What are the primary causes of non-specific binding and false positives in high-throughput screening (HTS)?
A2: Several factors can contribute to non-specific binding:
-
Compound Aggregation: Many organic compounds self-associate at higher concentrations to form colloidal aggregates.[3] These aggregates can sequester the target protein, leading to apparent inhibition that is not due to specific binding.[3]
-
Protein Denaturation: Harsh assay conditions or reactive compounds can denature the this compound protein, causing it to lose activity, which is then misinterpreted as inhibition.
-
Interference with Assay Technology: Compounds may interfere with the detection method itself. For example, fluorescent compounds can interfere with fluorescence-based assays (e.g., Fluorescence Polarization), leading to a false signal.
-
Hydrophobic or Electrostatic Interactions: Compounds can bind non-specifically to hydrophobic patches or charged regions on the protein surface or even to the surfaces of plastic consumables used in the assay.[2][4]
-
Contaminants: Impurities in the sample or buffers can interact with the sensor surface or target protein, causing false-positive signals.[5]
Q3: How can I distinguish a true this compound inhibitor from a non-specific binder or an assay artifact early in the screening process?
A3: A robust hit validation cascade is crucial.[6] Key steps include:
-
Dose-Response Confirmation: True inhibitors typically exhibit a sigmoidal dose-response curve, whereas non-specific binders may show steep or irregular curves.
-
Orthogonal Assays: Confirm hits using a different assay format that relies on a different detection principle. For example, if the primary screen is a fluorescence polarization assay, a secondary confirmation could be a thermal shift assay or an enzyme activity assay.
-
Counter-Screens: Use an assay with an unrelated protein (like Bovine Serum Albumin) or denatured this compound to identify compounds that bind promiscuously to proteins.
-
Detergent Sensitivity: The inhibitory activity of many aggregate-based, non-specific inhibitors is significantly reduced in the presence of non-ionic detergents like Triton X-100 or Tween-20.[3][7] Re-testing hits with a low concentration of detergent (e.g., 0.01%) can help filter out these compounds.
Troubleshooting Guide
Problem: My primary screen has a very high hit rate, or the dose-response curves for my hits are steep and lack saturation.
-
Possible Cause: This is a classic sign of non-specific inhibition, often due to compound aggregation.[3] At a certain concentration, the compound forms aggregates that inhibit the enzyme through surface adsorption.
-
Troubleshooting Steps:
-
Re-test Hits with Detergent: Add a low concentration (e.g., 0.01% - 0.05%) of a non-ionic detergent like Tween-20 or Triton X-100 to the assay buffer and re-run the dose-response experiments for your hits.[3][8] The activity of true inhibitors should be largely unaffected, while the apparent activity of aggregators will often be eliminated or significantly reduced.
-
Inspect Compound Structure: Look for "pan-assay interference compounds" (PAINS) or other promiscuous scaffolds in your hit list. These are chemical structures known to frequently cause non-specific effects.
-
Lower Compound Concentration: If possible, perform the primary screen at a lower compound concentration to minimize the risk of aggregation.
-
Problem: The background signal in my assay is high and variable, even in control wells (no inhibitor).
-
Possible Cause: The fluorescent probe or this compound protein may be adsorbing to the microplate wells or other surfaces. This can also be caused by poor buffer conditions.[9]
-
Troubleshooting Steps:
-
Optimize Buffer Composition:
-
Add a Carrier Protein: Include Bovine Serum Albumin (BSA) at a concentration of 0.01% to 0.1% (w/v) in your assay buffer. BSA can help prevent the adsorption of this compound and other proteins to surfaces.[8][10]
-
Incorporate a Detergent: Add a non-ionic detergent (e.g., 0.005% - 0.05% Tween-20) to the buffer to reduce hydrophobic interactions with plasticware.[4][8]
-
Adjust Salt Concentration: Increasing the ionic strength of the buffer (e.g., by increasing NaCl concentration) can minimize non-specific electrostatic interactions.[10][11]
-
-
Test Different Plate Types: Use low-protein-binding microplates to minimize surface adsorption. The type of polystyrene used can affect non-specific binding.[12]
-
Data and Protocols
Quantitative Data Summary
The optimal concentrations for additives should always be determined empirically for your specific assay. The table below provides common starting ranges.
Table 1: Common Buffer Additives to Reduce Non-Specific Binding
| Additive | Typical Concentration Range | Primary Mechanism of Action | Notes for this compound Assays |
| Bovine Serum Albumin (BSA) | 0.01 - 0.1% (w/v) | Acts as a carrier protein, blocking non-specific binding sites on surfaces and stabilizing the target protein.[10] | Highly recommended for most this compound assays. Test different lots of BSA as quality can vary. |
| Tween-20 | 0.005 - 0.05% (v/v) | Non-ionic detergent that disrupts hydrophobic interactions, preventing both protein and compound adsorption to surfaces.[8] | Essential for reducing aggregation-based false positives. Can affect the activity of some true inhibitors, so use the lowest effective concentration. |
| Triton X-100 | 0.005 - 0.05% (v/v) | Non-ionic detergent, similar in function to Tween-20.[3][4] | An alternative to Tween-20. Its effectiveness can be system-dependent. |
| CHAPS | 0.01 - 0.1% (w/v) | Zwitterionic detergent, sometimes used for solubilizing membrane proteins. | May be useful if working with full-length, membrane-associated this compound constructs. |
| NaCl | 50 - 200 mM | Increases ionic strength, shielding electrostatic charges and reducing non-specific charge-based interactions.[10] | This compound is generally stable in this range. Optimize to find the concentration that best minimizes background without disrupting specific binding. |
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Competition Assay for this compound Inhibitor Screening
This protocol is designed to identify compounds that compete with a fluorescently labeled ligand (tracer) for binding to this compound.
1. Reagent Preparation:
- Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% (w/v) BSA, 0.01% (v/v) Tween-20.
- This compound Stock: Prepare a 2X concentrated solution of this compound in Assay Buffer. The final concentration should be optimized to yield a stable and robust FP window (typically in the low nM range).
- Tracer Stock: Prepare a 2X concentrated solution of a suitable fluorescent tracer (e.g., Bocillin-FL) in Assay Buffer. The final concentration should be at or below its Kd for this compound to ensure assay sensitivity.
- Compound Plates: Prepare serial dilutions of test compounds in 100% DMSO. Then, dilute into Assay Buffer to create a 10X or 20X final concentration plate.
2. Assay Procedure (384-well format):
- Add 2 µL of compound solution from the intermediate plate to the assay plate wells.
- Add 10 µL of the 2X this compound stock solution to all wells except the "no protein" controls. Add 10 µL of Assay Buffer to the "no protein" wells.
- Incubate for 15-30 minutes at room temperature to allow compound-protein binding.
- Add 8 µL of the 2X Tracer stock solution to all wells.
- Incubate for 60 minutes at room temperature, protected from light. Incubation time should be optimized to ensure the binding reaction has reached equilibrium.
- Read the fluorescence polarization on a suitable plate reader.
3. Controls:
- Negative Control (0% Inhibition): this compound + Tracer + DMSO (no compound). Defines the upper FP signal window.
- Positive Control (100% Inhibition): Tracer + DMSO (no protein). Defines the lower FP signal window.
Visualized Workflows
The following diagrams illustrate logical workflows for troubleshooting and validating hits from a this compound inhibitor screen.
Caption: Troubleshooting workflow for suspected non-specific binding due to compound aggregation.
Caption: A stepwise workflow for validating and triaging hits from a primary this compound inhibitor screen.
References
- 1. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 2. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Mechanisms of Specific versus Nonspecific Interactions of Aggregation-Prone Inhibitors and Attenuators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. nicoyalife.com [nicoyalife.com]
- 9. everestbiotech.com [everestbiotech.com]
- 10. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 11. mdpi.com [mdpi.com]
- 12. Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer Conditions for PBP2 Kinetic Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for Penicillin-Binding Protein 2 (PBP2) kinetic studies.
Frequently Asked Questions (FAQs)
Q1: What is the most common buffer system used for this compound kinetic assays?
A1: Phosphate-based buffers are frequently used for this compound kinetic studies. Sodium phosphate and potassium phosphate buffers are common choices, typically used at concentrations ranging from 25 mM to 100 mM and at a pH between 7.0 and 7.5.[1][2] The selection of the specific phosphate salt (sodium or potassium) generally does not significantly impact the kinetics, but consistency is key for reproducibility.
Q2: How does pH affect this compound activity?
A2: The pH of the reaction buffer is a critical parameter that can significantly influence the kinetic parameters of this compound. While the optimal pH can vary depending on the bacterial species from which the this compound is derived, a pH range of 7.0 to 7.5 is generally considered optimal for many this compound enzymes. Deviations from the optimal pH can lead to changes in the ionization state of critical amino acid residues in the active site, affecting substrate binding and catalytic activity. In some bacteria, pH changes in the growth environment can even modulate beta-lactam resistance levels involving PBPs.
Q3: What is the role of ionic strength in this compound kinetic assays?
A3: The ionic strength of the buffer, often modulated by the addition of salts like sodium chloride (NaCl), can impact this compound kinetics. The salt concentration can influence protein stability, solubility, and the interaction between the enzyme and its substrate or inhibitors. For instance, the localization of this compound in Caulobacter crescentus has been shown to be dependent on the osmolality of the medium, which is influenced by salt concentration.[3] It is recommended to empirically determine the optimal salt concentration for your specific this compound and assay system, often starting with a concentration around 150 mM NaCl.
Q4: Are any additives necessary in the buffer for this compound kinetic studies?
A4: Additives can be beneficial in this compound kinetic assays to improve protein stability and prevent non-specific interactions.
-
Detergents: Low concentrations (e.g., 0.01%) of non-ionic detergents like Triton X-100 can be included to prevent the aggregation of promiscuous inhibitors and reduce non-specific binding.[4]
-
Glycerol: Glycerol can be added to the buffer (typically 10-20%) to enhance the stability of the purified this compound enzyme, especially during storage and handling. However, its effect can be enzyme-dependent and should be empirically verified.[5]
Troubleshooting Guide
Issue 1: Low or No this compound Activity Detected
| Possible Cause | Troubleshooting Step |
| Suboptimal pH | Prepare a series of buffers with a pH range from 6.0 to 8.5 in 0.5 unit increments to determine the optimal pH for your this compound construct. |
| Incorrect Ionic Strength | Titrate the NaCl concentration in your buffer from 50 mM to 500 mM to find the optimal ionic strength for enzyme activity. |
| Enzyme Instability | Add a stabilizing agent like glycerol (10-20%) to the buffer. Ensure the purified enzyme is stored properly at -80°C in a suitable storage buffer. |
| Presence of Inhibitors in Buffer Components | Use high-purity reagents (e.g., analytical grade) for buffer preparation to avoid contamination with potential inhibitors. |
Issue 2: High Background Signal or Non-Specific Binding in Fluorescence Polarization (FP) Assays
| Possible Cause | Troubleshooting Step |
| Promiscuous Inhibition by Test Compounds | Include a low concentration of a non-ionic detergent, such as 0.01% Triton X-100, in the assay buffer to disrupt non-specific aggregation.[4] |
| Binding of Fluorescent Probe to Surfaces | Use non-binding surface (NBS) microplates to minimize the adsorption of the fluorescent probe and other assay components to the plate wells. |
| Contaminants in Buffer | Filter-sterilize all buffer solutions to remove any particulate matter that could interfere with the fluorescence readings. |
Issue 3: Poor Reproducibility of Kinetic Data
| Possible Cause | Troubleshooting Step |
| Inconsistent Buffer Preparation | Prepare a large batch of a single, optimized buffer to be used for all related experiments to ensure consistency. Always measure the pH of the buffer at the temperature at which the assay will be performed. |
| Enzyme Activity Varies Between Aliquots | After purification, flash-freeze this compound aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles. |
| Pipetting Inaccuracies | Use calibrated pipettes and ensure thorough mixing of all reaction components. |
Data Presentation: Buffer Component Concentrations for this compound Assays
The following table summarizes buffer components and concentrations reported in various this compound-related studies.
| PBP Variant | Assay Type | Buffer | pH | Additives | Reference |
| S. pneumoniae PBP2x | Fluorescence Polarization | 100 mM Potassium Phosphate | 7.4 | 100 µg/ml Bovine Gamma Globulin | [1] |
| N. gonorrhoeae this compound | Fluorescence Polarization | 50 mM Potassium Phosphate | - | 0.01% Triton X-100 (for inhibitor screening) | [2][6] |
| E. coli PBP5 | Fluorescence Polarization | 100 mM Sodium Phosphate | 7.0 | 0.01% Triton X-100 | [4] |
| S. aureus PBP4/PBP2A | Fluorescence Polarization | 50 mM Potassium Phosphate | - | - | [2] |
| S. aureus GST-PBP2a | Microtiter Plate Binding Assay | Phosphate-Buffered Saline (PBS) | - | 20% Glycerol (for storage/loading), 0.05-0.2% Tween 20 (for washing/blocking) |
Experimental Protocols
Detailed Methodology for Fluorescence Polarization (FP) Assay for this compound Inhibition
This protocol is adapted for determining the inhibitory activity of compounds against this compound using the fluorescent penicillin analog, BOCILLIN™ FL.
Materials:
-
Purified this compound enzyme
-
BOCILLIN™ FL stock solution (in DMSO)
-
Test compounds (in DMSO)
-
Assay Buffer: 100 mM Sodium Phosphate, pH 7.0, 0.01% Triton X-100[4]
-
Black, non-binding surface 384-well microplate
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Assay Setup:
-
Add 5 µL of the BOCILLIN™ FL working solution to each well of the 384-well plate.[4]
-
Add a corresponding volume of the serially diluted test compounds to the appropriate wells. Include wells with buffer and DMSO as negative controls.
-
Initiate the reaction by adding 15 µL of the diluted this compound enzyme solution to each well.[4]
-
The final volume in each well should be consistent.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at room temperature for a predetermined time (e.g., 2 hours) to allow the binding to reach equilibrium.[1]
-
Measure the fluorescence polarization on a plate reader using the appropriate excitation and emission wavelengths for BOCILLIN™ FL (typically ~490 nm excitation and ~520 nm emission).
-
-
Data Analysis:
-
Calculate the millipolarization (mP) values for each well.
-
Plot the mP values as a function of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
General Methodology for Stopped-Flow Kinetics of this compound Acylation
This protocol outlines the general steps for measuring the acylation rate of this compound by a β-lactam antibiotic using a stopped-flow instrument.
Materials:
-
Purified this compound enzyme
-
β-lactam antibiotic stock solution
-
Reaction Buffer: e.g., 50 mM Sodium Phosphate, pH 7.5, 150 mM NaCl
-
Stopped-flow spectrophotometer/fluorometer
Procedure:
-
Instrument Setup:
-
Equilibrate the stopped-flow instrument to the desired reaction temperature.
-
Prime the instrument syringes and flow circuit with the reaction buffer.
-
-
Reagent Loading:
-
Load one syringe with the this compound solution in the reaction buffer.
-
Load the other syringe with the β-lactam antibiotic solution in the same reaction buffer at a concentration at least 10-fold higher than the this compound concentration to ensure pseudo-first-order conditions.
-
-
Data Acquisition:
-
Rapidly mix the contents of the two syringes.
-
Monitor the reaction progress by observing the change in a spectroscopic signal over time. This could be a change in intrinsic tryptophan fluorescence of this compound upon acylation or the change in absorbance of a chromogenic β-lactam.
-
Collect multiple kinetic traces for each concentration of the β-lactam.
-
-
Data Analysis:
-
Average the kinetic traces for each β-lactam concentration.
-
Fit the averaged traces to a single-exponential equation to obtain the observed rate constant (k_obs) for each concentration.
-
Plot the k_obs values against the β-lactam concentrations.
-
The second-order acylation rate constant (k_acyl) can be determined from the slope of this plot if the relationship is linear. For a two-step acylation process, the data may fit a hyperbolic equation, from which the elementary rate constants can be derived.[1]
-
Visualizations
Caption: Workflow for a this compound Fluorescence Polarization (FP) Inhibition Assay.
Caption: Troubleshooting logic for low or no this compound enzyme activity.
References
- 1. Kinetics of beta-lactam interactions with penicillin-susceptible and -resistant penicillin-binding protein 2x proteins from Streptococcus pneumoniae. Involvement of acylation and deacylation in beta-lactam resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of enzyme acylation and deacylation in the penicillin acylase-catalyzed synthesis of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PBP Target Profiling by β-Lactam and β-Lactamase Inhibitors in Intact Pseudomonas aeruginosa: Effects of the Intrinsic and Acquired Resistance Determinants on the Periplasmic Drug Availability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Lactam Antibiotics with a High Affinity for this compound Act Synergistically with the FtsZ-Targeting Agent TXA707 against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PBP2 Overexpression & Inclusion Body Formation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for managing inclusion body formation during the overexpression of Penicillin-Binding Protein 2 (PBP2).
Frequently Asked Questions (FAQs)
Q1: What are inclusion bodies and why do they form during this compound overexpression?
Inclusion bodies are dense, insoluble aggregates of misfolded or partially folded recombinant proteins that accumulate inside the host cell, typically E. coli.[1][2] Their formation is a common challenge when a foreign protein like this compound is expressed at high levels. The cellular machinery for protein folding can become overwhelmed, leading to the aggregation of hydrophobic regions of the nascent polypeptides.[3] Factors contributing to this include the high rate of protein synthesis, the intrinsic properties of this compound, and suboptimal culture conditions.
Q2: Is the overexpression of this compound known to be problematic for host cells?
Yes. Overproduction of membrane-associated forms of this compound, in particular, can be toxic to E. coli. It can lead to changes in cell morphology (from rod-shaped to spherical), growth inhibition, and eventual cell lysis.[4][5] This toxicity is a significant factor that can exacerbate protein misfolding and aggregation.
Q3: Is it better to optimize for soluble expression or to work with inclusion bodies?
This depends on your experimental goals. Optimizing for soluble expression is often preferred as it yields functionally active protein directly. However, if optimization fails or yields are very low, recovering this compound from inclusion bodies can be a viable strategy. Inclusion bodies can protect the target protein from proteolysis and allow for high-level expression of proteins that might otherwise be toxic. The main drawback is the need for additional, often complex, solubilization and refolding steps which can have low recovery rates.[6][7]
Q4: What are the first parameters I should adjust to increase the solubility of my this compound construct?
The most effective and straightforward parameters to adjust first are growth temperature and inducer concentration . Lowering the growth temperature (e.g., to 16-25°C) after induction slows down the rate of protein synthesis, giving the polypeptide more time to fold correctly.[8][9][10][11] Similarly, reducing the concentration of the inducer (e.g., IPTG to 0.1-0.5 mM) can decrease the expression rate and reduce stress on the cell's folding machinery.[9][11]
Troubleshooting Guides
Issue 1: My this compound protein is almost entirely expressed as inclusion bodies.
This is a common issue. The primary goal is to reduce the rate of protein expression to match the cell's folding capacity.
Root Causes & Solutions:
-
High Expression Rate: The rate of protein synthesis is too fast for proper folding.
-
Solution 1: Lower Temperature: Reduce the post-induction culture temperature to 18-25°C.[11]
-
Solution 2: Reduce Inducer Concentration: Titrate your inducer (e.g., IPTG) to the lowest level that still provides reasonable expression (e.g., 0.1 mM).[9]
-
Solution 3: Use a Weaker Promoter/Low Copy Number Plasmid: If possible, switch to a vector with a weaker promoter or a lower copy number to decrease the transcriptional load.[10][11]
-
-
Suboptimal Growth Medium: The richness of the medium can affect expression and folding.
-
Host Strain Limitations: The standard E. coli BL21(DE3) strain may not be optimal.
-
Solution 5: Use Specialized Host Strains: If this compound requires disulfide bonds, use strains like Origami™ or SHuffle® that have a more oxidizing cytoplasm. For toxic proteins, strains like BL21(pLysS) or BL21-AI™ offer tighter control over basal expression.[8][11]
-
Solution 6: Co-express Chaperones: Transform your host with a compatible plasmid that expresses molecular chaperones (e.g., GroES/GroEL, DnaK/DnaJ) to assist in proper folding.[8]
-
Issue 2: I've optimized expression conditions, but still get significant inclusion bodies.
If optimization is insufficient, the next step is to accept the formation of inclusion bodies and develop a protocol to recover active protein from them.
Workflow: From Inclusion Bodies to Functional Protein
Caption: Workflow for this compound recovery from inclusion bodies.
Root Causes & Solutions:
-
Insoluble Aggregates: The this compound is misfolded and aggregated.
-
Solution 1: Isolate and Wash IBs: After cell lysis, pellet the inclusion bodies and wash them thoroughly to remove contaminating cellular debris and proteins.
-
Solution 2: Solubilize with Denaturants: Use strong denaturants like 8M urea or 6M guanidine hydrochloride (GdnHCl) to solubilize the aggregated protein.[12] If this compound has disulfide bonds, include a reducing agent like DTT or BME in the solubilization buffer.[12]
-
-
Refolding Challenges: Removing the denaturant can lead to re-aggregation.
-
Solution 3: Gradual Denaturant Removal: Refold the protein by slowly removing the denaturant. Common methods include:
-
Dilution: Rapidly or gradually dilute the solubilized protein into a large volume of refolding buffer.[12]
-
Dialysis: Step-wise dialysis against buffers with decreasing concentrations of denaturant.
-
On-Column Refolding: Bind the denatured protein to an affinity column (e.g., Ni-NTA for His-tagged this compound) and then wash with a gradient of decreasing denaturant.
-
-
Data Presentation: Experimental Design for Optimization
Use the following table as a template to systematically test different conditions and quantify their effect on this compound solubility.
Table 1: Template for this compound Soluble Expression Optimization
| Trial ID | Host Strain | Temperature (°C) | IPTG (mM) | Soluble this compound (mg/L) | Insoluble this compound (mg/L) | % Solubility |
| 1 | BL21(DE3) | 37 | 1.0 | |||
| 2 | BL21(DE3) | 25 | 1.0 | |||
| 3 | BL21(DE3) | 18 | 1.0 | |||
| 4 | BL21(DE3) | 25 | 0.5 | |||
| 5 | BL21(DE3) | 18 | 0.1 | |||
| 6 | BL21(DE3) pLysS | 18 | 0.1 | |||
| 7 | SHuffle® | 18 | 0.1 |
% Solubility = [Soluble this compound / (Soluble this compound + Insoluble this compound)] x 100
Experimental Protocols
Protocol 1: Screening for Optimal Soluble this compound Expression
This protocol outlines a small-scale screening experiment to identify improved expression conditions.
-
Transformation: Transform different E. coli host strains (e.g., BL21(DE3), BL21(pLysS)) with your this compound expression plasmid.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C.
-
Expression Cultures: Inoculate 50 mL of LB medium in several flasks with the overnight culture to a starting OD₆₀₀ of ~0.05.
-
Growth: Grow the cultures at 37°C with shaking until the OD₆₀₀ reaches 0.5-0.7.
-
Induction: Cool the flasks to their target temperatures (e.g., 37°C, 25°C, 18°C). Add IPTG to the specified final concentrations (e.g., 1.0 mM, 0.5 mM, 0.1 mM).
-
Incubation: Incubate for the desired time (e.g., 4 hours for 37°C, 6 hours for 25°C, or 16-20 hours for 18°C).
-
Harvest & Analysis:
-
Harvest 1 mL of culture and measure the final OD₆₀₀.
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet in 100 µL of lysis buffer.
-
Lyse the cells (e.g., by sonication).
-
Centrifuge the lysate at high speed (e.g., >14,000 x g) for 15 minutes to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).
-
Analyze both fractions by SDS-PAGE to visualize the amount of this compound in each.
-
Protocol 2: this compound Isolation and Refolding from Inclusion Bodies
This protocol provides a general framework for recovering this compound from inclusion bodies. Buffers should be optimized for your specific this compound construct.
-
Cell Lysis: Resuspend the cell pellet from your large-scale culture in Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT). Lyse cells using a French press or high-power sonication on ice.
-
Inclusion Body Isolation: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C. Discard the supernatant.
-
Washing: Wash the inclusion body pellet to remove contaminants.
-
Resuspend the pellet in Wash Buffer (e.g., Lysis Buffer + 1% Triton X-100).
-
Centrifuge again at 15,000 x g for 20 minutes.
-
Repeat the wash step with Wash Buffer without detergent.
-
-
Solubilization:
-
Resuspend the final washed pellet in Solubilization Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 8 M Urea, 10 mM DTT).
-
Stir at room temperature for 1-2 hours or until the pellet is fully dissolved.
-
Centrifuge at high speed to remove any remaining insoluble material.
-
-
Refolding by Dilution:
-
Prepare a large volume of cold (4°C) Refolding Buffer (e.g., 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 1 mM EDTA, L-Arginine, and a redox system like glutathione).
-
Add the solubilized protein drop-wise into the vigorously stirring Refolding Buffer. The final protein concentration should be low (e.g., <50 µg/mL) to prevent aggregation.
-
Allow the protein to refold at 4°C for 12-48 hours with gentle stirring.
-
-
Purification: Concentrate the refolded protein solution and purify using standard chromatography techniques (e.g., affinity chromatography for a His-tag, followed by size-exclusion chromatography).
Visualization of Key Processes
Caption: Decision tree for this compound expression strategy.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. AB Vector - Inclusion bodies problem [abvector.com]
- 4. Overproduction of Penicillin-Binding Protein 2 and Its Inactive Variants Causes Morphological Changes and Lysis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solubilization and refolding of bacterial inclusion body proteins [agris.fao.org]
- 7. 2024.sci-hub.ru [2024.sci-hub.ru]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Challenges Associated With the Formation of Recombinant Protein Inclusion Bodies in Escherichia coli and Strategies to Address Them for Industrial Applications [frontiersin.org]
- 11. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. google.com [google.com]
Technical Support Center: Troubleshooting Morphological Changes in E. coli Overexpressing PBP2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering morphological changes in Escherichia coli during the overexpression of Penicillin-Binding Protein 2 (PBP2).
Frequently Asked Questions (FAQs)
Q1: What is the expected morphological change in E. coli when overexpressing this compound?
A1: Overexpression of this compound in E. coli typically leads to a distinct morphological shift from the normal rod shape to enlarged spherical cells.[1][2][3][4] This is often followed by cell lysis during prolonged incubation.[1][2][4]
Q2: Why does this compound overexpression cause this change? Is it due to increased enzyme activity?
A2: The morphological changes are not a result of increased transpeptidase activity. Studies have shown that overexpressing catalytically inactive variants of this compound produces the same spherical phenotype and subsequent lysis.[1][2] The toxicity is linked to the N-terminal, non-penicillin-binding domain of this compound and its insertion into the cell membrane.[1][2][4]
Q3: What is the underlying mechanism of this compound-induced cell lysis?
A3: The current hypothesis is that the overexpression of membrane-anchored this compound disrupts the normal balance of the cell wall synthesis machinery. Specifically, the N-terminal domain of this compound may improperly interact with lytic transglycosylases, enzymes responsible for cleaving peptidoglycan to allow for cell growth and division.[1][2][4] This aberrant interaction leads to uncontrolled peptidoglycan degradation, weakening the cell wall and causing lysis.[1][2][4]
Q4: At what point during culture growth do these morphological changes typically appear?
A4: The morphological changes and growth retardation are most pronounced when this compound expression is induced during the early exponential phase of growth.[1] Changes can be observed by microscopy as early as 2 hours post-induction, with cells becoming enlarged spheres by 4 hours.[1]
Q5: Can these morphological changes be reversed or mitigated?
A5: While the effect is generally toxic, its severity can be modulated. Strategies include lowering the induction temperature, reducing the concentration of the inducer (e.g., IPTG), or using expression systems with tighter regulation to control the level of this compound overexpression.[5][6][7] Additionally, using an E. coli strain deficient in certain lytic transglycosylases has been shown to eliminate the morphological effects and lysis.[1][2][4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low this compound expression confirmed by SDS-PAGE/Western Blot. | 1. Incorrect vector construction. 2. Presence of rare codons in the this compound gene. 3. Plasmid instability. 4. Suboptimal induction conditions. | 1. Sequence the plasmid to confirm the insert is in-frame and correct. 2. Use an E. coli strain (e.g., Rosetta™) that supplies tRNAs for rare codons, or synthesize a codon-optimized gene.[8] 3. Use freshly transformed cells for each experiment instead of relying on glycerol stocks. 4. Perform a time-course and inducer concentration optimization (e.g., 0.1 mM to 1 mM IPTG).[6] |
| Cells lyse too quickly after induction, preventing protein analysis. | 1. High-level, toxic expression of this compound. 2. Induction at a sensitive growth phase (early log). | 1. Lower the induction temperature to 18-25°C and induce for a longer period (e.g., overnight).[5][6] 2. Reduce the inducer concentration significantly. 3. Use a lower copy number plasmid or a vector with a weaker/tighter promoter (e.g., pBAD).[5][6] 4. Induce at a later stage of growth (mid-to-late log phase).[1] |
| Microscopy shows a mix of rod-shaped and spherical cells. | 1. Inconsistent protein expression across the cell population. 2. Insufficient induction time. | 1. Ensure homogenous mixing of the inducer in the culture. 2. Increase the post-induction incubation time and collect samples at later time points (e.g., 4-6 hours) for observation.[1] |
| This compound is expressed but forms insoluble inclusion bodies. | 1. High rate of protein synthesis overwhelms the cellular folding machinery. 2. Overexpression at a high temperature (e.g., 37°C). | 1. Lower the induction temperature (18-25°C) to slow down protein synthesis and promote proper folding.[5][6] 2. Fuse this compound to a solubility-enhancing tag (e.g., MBP). 3. Co-express molecular chaperones to assist in folding. |
| Spherical cells are observed, but cell lysis is minimal. | 1. The specific E. coli strain used may be more resistant to lysis. 2. The overexpression level is sufficient to alter morphology but not to trigger widespread lysis. | 1. This can be advantageous for studying the morphological effects without immediate loss of the culture. No action may be needed. 2. If lysis is desired for downstream applications, try increasing the inducer concentration or inducing at an earlier growth phase.[1] |
Quantitative Data Summary
Overexpression of this compound significantly impacts the growth and morphology of E. coli. The following table summarizes typical quantitative effects observed post-induction.
| Parameter | Control Cells (No this compound Overexpression) | Cells Overexpressing this compound |
| Cell Morphology | Typical rod shape | Transition to enlarged spheres within 2-4 hours post-induction.[1] |
| Cell Growth (OD600) | Exhibits normal exponential growth curve. | Growth enters a stationary phase shortly after induction, followed by a decrease in OD600, indicating cell lysis.[1][4] |
| Viability | High viability throughout exponential phase. | Viability decreases significantly after the onset of morphological changes and lysis. |
Data is synthesized from growth curves and microscopy observations reported in Legaree et al., 2007.
Key Experimental Protocols
Analysis of this compound Expression by SDS-PAGE and Western Blot
This protocol details how to verify the expression of this compound.
Methodology:
-
Sample Collection: Collect 1 mL of culture before induction (t=0) and at desired time points after induction (e.g., 1, 2, 4, 6 hours).
-
Cell Lysis:
-
Centrifuge the samples at 12,000 x g for 2 minutes.
-
Discard the supernatant and resuspend the cell pellet in 100 µL of 1X SDS-PAGE loading buffer.
-
Heat the samples at 95-100°C for 10 minutes to lyse the cells and denature the proteins.
-
-
SDS-PAGE:
-
Load 10-15 µL of each lysate into the wells of a polyacrylamide gel (10-12% is suitable for this compound).
-
Include a pre-stained protein ladder to determine the molecular weight.
-
Run the gel at a constant voltage (e.g., 120V) until the dye front reaches the bottom.
-
-
Western Blot (for specific detection):
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to this compound (or a His-tag if applicable) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add an ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Microscopic Analysis of Morphological Changes
This protocol is for observing the this compound-induced change in cell shape.
Methodology:
-
Sample Preparation: At each time point, take 10 µL of the E. coli culture.
-
Slide Preparation: Place the 10 µL sample onto a clean glass microscope slide and cover with a coverslip.
-
Microscopy:
-
Observe the cells using a phase-contrast microscope at 100x magnification (oil immersion).
-
Acquire images of representative fields for each time point.
-
-
(Optional) Cell Dimension Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to measure the length and width of at least 100 cells per sample.
-
Calibrate the software using an image of a stage micrometer taken with the same microscope settings.
-
Cell Viability Assay using Methylene Blue Staining
A simple method to quickly assess the viability of cells post-induction. Live, metabolically active cells can reduce methylene blue to a colorless form, while dead cells remain blue.
Methodology:
-
Stain Preparation: Prepare a 0.1% (w/v) methylene blue solution in water.
-
Staining:
-
Mix 10 µL of E. coli culture with 10 µL of the methylene blue solution on a microscope slide.
-
Incubate for 1-2 minutes.
-
-
Observation:
-
Cover with a coverslip and observe under a bright-field microscope.
-
Count the number of blue (non-viable) and colorless (viable) cells to determine the percentage of viable cells.
-
Visualizations
This compound Overexpression Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in this compound overexpression experiments.
This compound's Role in the E. coli Elongasome and Disruption by Overexpression
Caption: The role of this compound in normal cell elongation and its disruption upon overexpression.
Logical Relationships in Troubleshooting this compound Toxicity
Caption: Decision-making guide for mitigating the toxic effects of this compound overexpression.
References
- 1. Overproduction of Penicillin-Binding Protein 2 and Its Inactive Variants Causes Morphological Changes and Lysis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overproduction of penicillin-binding protein 2 and its inactive variants causes morphological changes and lysis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. neb.com [neb.com]
- 6. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments - PMC [pmc.ncbi.nlm.nih.gov]
improving the signal-to-noise ratio in PBP2 western blotting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in their PBP2 Western blotting experiments.
Troubleshooting Guides
This section addresses common issues encountered during this compound Western blotting, offering potential causes and solutions to enhance the quality of your results.
Issue 1: High Background on the Blot
High background can obscure the specific this compound signal, making accurate detection and quantification difficult.
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Increase the concentration of the blocking agent (e.g., from 3% to 5% non-fat dry milk or BSA) or extend the blocking time (e.g., from 1 hour to 2 hours at room temperature or overnight at 4°C). Ensure the blocking buffer is freshly prepared. |
| Antibody Concentration Too High | Titrate the primary and secondary antibodies to determine the optimal concentration that provides a strong signal without increasing background. Start with the manufacturer's recommended dilution and perform a dilution series. |
| Insufficient Washing | Increase the number and/or duration of wash steps. A standard protocol involves three washes of 5-10 minutes each; try increasing this to four or five washes of 10-15 minutes. Ensure a detergent like Tween-20 is included in the wash buffer.[1] |
| Membrane Choice | If consistently high background is observed with PVDF membranes, consider switching to a nitrocellulose membrane, which may yield a lower background.[1] |
| Contaminated Buffers | Use freshly prepared and filtered buffers to avoid particulates that can cause a speckled background. |
Issue 2: Weak or No this compound Signal
A faint or absent this compound band can be due to a variety of factors throughout the Western blotting workflow.
| Possible Cause | Recommended Solution |
| Inefficient Protein Extraction | For bacterial samples like Staphylococcus aureus, ensure complete cell lysis to release this compound, a membrane-associated protein. This may require enzymatic digestion with agents like lysostaphin, followed by mechanical disruption (e.g., sonication).[2] |
| Low Protein Load | Ensure an adequate amount of total protein is loaded onto the gel. For PBP2a detection in MRSA, loading 40 µg of membrane protein extract has been shown to be effective.[3] Quantify the protein concentration of your lysate using a reliable method like the BCA assay before loading. |
| Suboptimal Antibody Dilution | The concentration of the primary antibody is critical. For anti-PBP2a antibodies, a dilution of 1:2,500 has been used successfully.[3] Titrate your specific antibody to find the optimal dilution. |
| Inefficient Protein Transfer | Verify successful transfer by staining the membrane with Ponceau S before blocking. Optimize transfer time and voltage, especially for a protein of this compound's size. Ensure no air bubbles are trapped between the gel and the membrane. |
| Inactive Antibody | Ensure antibodies have been stored correctly and have not expired. Avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is the best blocking buffer for this compound Western blotting?
A1: A common and effective blocking buffer is 5-10% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).[3] However, if you are using an antibody that detects phosphorylated proteins, bovine serum albumin (BSA) at a concentration of 3-5% in TBST is recommended to avoid cross-reactivity with phosphoproteins present in milk.
Q2: What are the recommended antibody dilutions for PBP2a detection?
A2: The optimal antibody dilution should be determined experimentally. However, a good starting point for a primary anti-PBP2a antibody is a dilution between 1:1,000 and 1:5,000.[1][4] One study successfully used a 1:2,500 dilution of a chicken anti-PBP2a antibody.[3] For the secondary antibody, a typical starting dilution is 1:10,000 to 1:20,000.
Q3: How much protein lysate should I load per well for this compound detection?
A3: The amount of protein to load depends on the expression level of this compound in your sample. A general recommendation is to load between 20-50 µg of total cell lysate. For membrane protein extracts from MRSA, 40 µg has been used successfully for PBP2a detection.[3]
Q4: How can I improve the lysis of bacterial cells to ensure this compound extraction?
A4: For gram-positive bacteria like S. aureus, enzymatic lysis is often necessary. Incubating the bacterial pellet with lysostaphin (e.g., at 100 µg/ml) at 37°C for 30 minutes can effectively digest the cell wall.[2] Following enzymatic treatment, mechanical disruption such as sonication can help to fully release membrane-associated proteins like this compound.
Quantitative Data Summary
The following tables provide a summary of quantitative parameters for this compound Western blotting based on available data.
Table 1: Recommended Antibody Dilutions
| Antibody | Host Species | Recommended Dilution Range | Reference |
| Anti-PBP2a | Mouse | 1:1,000 - 1:5,000 | [1][4] |
| Anti-PBP2a | Chicken | 1:2,500 | [3] |
| HRP-Goat Anti-Mouse IgG | Goat | 1:12,000 | [1][4] |
Table 2: Protein Loading and Blocking Conditions
| Parameter | Recommendation | Reference |
| Protein Load (Membrane Extract) | 40 µg | [3] |
| Blocking Buffer | 10% non-fat dry milk in TBST | [3] |
Experimental Protocols
Protocol 1: this compound Sample Preparation from Staphylococcus aureus
-
Grow S. aureus cultures to the desired optical density.
-
Harvest the cells by centrifugation and wash the pellet with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the bacterial pellet in PBS containing lysostaphin (100 µg/ml) and incubate at 37°C for 30 minutes to digest the cell wall.[2]
-
Centrifuge the protoplasts and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Sonicate the lysate on ice to shear DNA and ensure complete lysis.
-
Centrifuge the lysate at high speed (e.g., 100,000 x g for 60 minutes) to pellet the cell membranes.[2]
-
Resuspend the membrane pellet in a buffer containing 1% SDS to solubilize the membrane proteins.[2]
-
Determine the protein concentration of the membrane fraction using a BCA assay.
-
Mix the protein sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
Protocol 2: this compound Western Blotting
-
SDS-PAGE: Load 20-40 µg of the prepared protein sample per well onto a 4-12% Bis-Tris polyacrylamide gel.[3] Include a pre-stained protein ladder to monitor migration. Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system. Confirm successful transfer with Ponceau S staining.
-
Blocking: Block the membrane with 10% non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation.[3]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-PBP2 antibody (e.g., at a 1:2,500 dilution in TBST with 5% BSA) overnight at 4°C with gentle shaking.[3]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 5.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system or X-ray film.
Visualizations
Caption: this compound Western Blotting Experimental Workflow.
Caption: Troubleshooting Decision Tree for this compound Western Blotting.
References
- 1. raybiotech.com [raybiotech.com]
- 2. Cloning and Characterization of a Gene, pbpF, Encoding a New Penicillin-Binding Protein, PBP2B, in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. 130-10178-100 | Anti-S. aureus PBP2a Antibody Clinisciences [clinisciences.com]
Validation & Comparative
Validating PBP2 as the Primary Target for a Novel Antibiotic: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria necessitates the discovery and validation of novel therapeutics. Penicillin-Binding Protein 2 (PBP2) remains a critical target in this endeavor. This compound is an essential enzyme involved in the final steps of peptidoglycan synthesis, a process vital for maintaining the integrity of the bacterial cell wall.[1][2][3] Inhibition of this compound disrupts cell wall formation, leading to cell lysis and bacterial death.[1][2] This guide provides a comparative framework for validating this compound as the primary target of a new antibiotic, contrasting it with established this compound inhibitors and detailing the requisite experimental protocols.
The Target Validation Workflow
A systematic approach is crucial to unequivocally confirm that a new antibiotic's primary mechanism of action is the inhibition of this compound. The following workflow outlines the key stages of this validation process.
Caption: Workflow for validating this compound as the primary antibiotic target.
Comparative Performance Data
The following table summarizes key performance indicators for a hypothetical new antibiotic, NA-PBP2i (New Antibiotic - this compound inhibitor), against an established β-lactam antibiotic that also targets this compound. The data is presented for both methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA), which expresses the resistant PBP2a variant.[1][4]
| Parameter | New Antibiotic (NA-PBP2i) | Established β-lactam | Test Organism | Significance |
| MIC90 (µg/mL) | 0.5 | 1 | MSSA (ATCC 29213) | Lower MIC suggests higher potency against susceptible strains. |
| MIC90 (µg/mL) | 2 | >64 | MRSA (BAA-1717) | NA-PBP2i shows efficacy against resistant strains, unlike the established β-lactam. |
| This compound Binding Affinity (IC50, µM) | 0.1 | 0.5 | S. aureus this compound | Tighter binding of NA-PBP2i to the target protein. |
| PBP2a Binding Affinity (IC50, µM) | 1.5 | >100 | S. aureus PBP2a | NA-PBP2i demonstrates significant binding to the resistant PBP2a protein.[4][5] |
| Time-Kill Assay (vs. MRSA) | >3-log10 reduction in 8h | No significant reduction | MRSA (BAA-1717) | NA-PBP2i exhibits bactericidal activity against resistant bacteria. |
| In Vivo Efficacy (Murine Sepsis Model) | 80% survival | <20% survival | MRSA Challenge | Demonstrates the potential for clinical translation of NA-PBP2i. |
Key Experimental Protocols
Objective validation relies on standardized and reproducible experimental methodologies.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Protocol:
-
Prepare a series of two-fold serial dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculate each dilution with a standardized bacterial suspension (e.g., 5 x 105 CFU/mL).
-
Include positive (no antibiotic) and negative (no bacteria) growth controls.
-
Incubate the microtiter plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity.
PBP Binding Affinity Assay (Competitive Binding)
Objective: To measure the affinity of the new antibiotic for this compound compared to a known ligand.
Protocol:
-
Isolate or recombinantly express and purify this compound from the target bacterium.
-
Use a fluorescently labeled β-lactam (e.g., Bocillin FL) that binds covalently to the active site of PBPs.
-
Pre-incubate purified this compound with varying concentrations of the new antibiotic (NA-PBP2i) for a set time.
-
Add a fixed concentration of Bocillin FL to the mixture and incubate to allow binding to any unoccupied this compound.
-
Separate the PBP-Bocillin FL complexes from unbound Bocillin FL using SDS-PAGE.
-
Quantify the fluorescence of the this compound band using a gel imager.
-
The IC50 value is the concentration of the new antibiotic that reduces the fluorescent signal by 50%, indicating its binding affinity.
Genetic Target Validation: this compound Overexpression
Objective: To confirm that this compound is the primary target by observing a shift in MIC upon its overexpression.
Protocol:
-
Clone the pbpB gene (encoding this compound) into an inducible expression vector.
-
Transform the vector into the target bacterial strain.
-
Perform MIC assays on the transformed strain in both the presence and absence of the inducer (e.g., IPTG).
-
A significant increase in the MIC value upon overexpression of this compound strongly suggests that it is the primary target of the antibiotic.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
This compound is a transpeptidase that catalyzes the cross-linking of peptide side chains in peptidoglycan, the major component of the bacterial cell wall.[2][3] By inhibiting this compound, the new antibiotic weakens the cell wall, making the bacterium susceptible to osmotic lysis. The diagram below illustrates the final stages of cell wall synthesis and the points of inhibition for different classes of antibiotics.
Caption: Bacterial cell wall synthesis and antibiotic inhibition points.
References
- 1. Penicillin - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. A Review on Five and Six-Membered Heterocyclic Compounds Targeting the Penicillin-Binding Protein 2 (PBP2A) of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
A Comparative Structural Analysis of Penicillin-Binding Protein 2 (PBP2) Across Diverse Bacterial Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural features of Penicillin-Binding Protein 2 (PBP2), a critical enzyme in bacterial cell wall synthesis and a primary target for β-lactam antibiotics. By examining this compound from various bacterial species, we aim to illuminate the structural nuances that underpin antibiotic susceptibility and resistance, thereby informing future drug development strategies.
Quantitative Structural and Kinetic Data Comparison
The following table summarizes key structural and kinetic parameters of this compound from several bacterial species. This data, derived from X-ray crystallography and kinetic assays, offers a quantitative basis for comparing the different this compound variants.
| Bacterial Species | Strain / PBP Variant | PDB ID | Resolution (Å) | Protein Size (Amino Acids) | k₂/Kₛ for Penicillin G (M⁻¹s⁻¹) |
| Neisseria gonorrhoeae | FA19 (Wild-Type) | --INVALID-LINK-- | 2.40 | 581 | 63,700[1] |
| Neisseria gonorrhoeae | FA6140 (Resistant) | --INVALID-LINK-- | - | 582 (with insertion) | 4,000[1] |
| Staphylococcus aureus | MRSA (Resistant) | --INVALID-LINK-- | 1.80 | 668 | 16.5[2] |
| Staphylococcus aureus | MRSA (Acyl-Penicillin G) | --INVALID-LINK-- | 2.45 | 646 (soluble portion) | - |
| Streptococcus pneumoniae | R6 (PBP2x) | --INVALID-LINK-- | 2.85 | 639 | 58,000 (estimated)[3] |
| Streptococcus pneumoniae | R6 (PBP2b) | --INVALID-LINK-- | 3.29 | 682 | - |
| Escherichia coli | K-12 | - | - | 633 | - |
Structural Insights and a General Experimental Workflow
The structural determination and kinetic characterization of this compound from different bacterial species is a multi-step process. The generalized workflow for this process, from initial gene identification to final data analysis, is depicted in the diagram below. This workflow is fundamental to understanding the structure-function relationships of this compound and the mechanisms of antibiotic resistance.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the structural and functional comparison of this compound.
Recombinant this compound Expression and Purification
This protocol outlines the general steps for producing and purifying soluble, active this compound for structural and kinetic studies.
-
Gene Cloning: The gene encoding the soluble portion of this compound (lacking the N-terminal transmembrane domain) is amplified from the genomic DNA of the target bacterium via PCR. The amplified gene is then cloned into an expression vector, such as pET-28a, which incorporates an N-terminal hexahistidine (His₆) tag for purification.
-
Protein Expression: The expression vector is transformed into a suitable E. coli expression strain, like BL21(DE3). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) broth supplemented with the appropriate antibiotic. The culture is grown at 37°C with shaking until it reaches an optical density at 600 nm (OD₆₀₀) of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM, and the culture is incubated for an additional 16-20 hours at a reduced temperature (e.g., 18-20°C) to enhance protein solubility.
-
Cell Lysis: Cells are harvested by centrifugation, and the cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors). The resuspended cells are lysed on ice using sonication.
-
Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged this compound is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove any remaining contaminants and protein aggregates. The protein is loaded onto a gel filtration column (e.g., Superdex 75 or 200) pre-equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Purity Assessment and Concentration: The purity of the final protein sample is assessed by SDS-PAGE. The purified protein is then concentrated using a centrifugal filter device, and the final concentration is determined using a spectrophotometer at 280 nm.
X-ray Crystallography for this compound Structure Determination
This protocol describes the general workflow for determining the three-dimensional structure of this compound using X-ray crystallography.
-
Crystallization: Purified this compound is concentrated to 5-10 mg/mL. Crystallization screening is performed using the vapor diffusion method in either hanging or sitting drop format. A small volume of the protein solution is mixed with an equal volume of a reservoir solution containing a precipitant (e.g., polyethylene glycol, salts), a buffer, and various additives. The mixture is equilibrated against the reservoir solution, and crystal growth is monitored over several days to weeks.
-
Data Collection: Single crystals of suitable size and quality are cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before being flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The diffraction data are processed, and the structure is solved using molecular replacement with a known PBP structure as a search model. The initial model is then refined against the experimental data, and the protein model is built into the electron density map using molecular graphics software.
-
Structural Analysis: The final refined structure is analyzed to determine its overall fold, domain organization, active site architecture, and to compare it with other this compound structures.
This compound Acylation Kinetics Assay
This protocol outlines a competitive fluorescence polarization assay to determine the second-order rate constant (k₂/Kₛ) for the acylation of this compound by β-lactam antibiotics.
-
Reagents and Materials:
-
Purified this compound
-
Fluorescently labeled penicillin, such as Bocillin™ FL (BODIPY® FL conjugate of penicillin V)
-
Unlabeled β-lactam antibiotic (e.g., Penicillin G)
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 7.0, 0.01% Triton X-100)
-
Black, low-volume 384-well plates
-
A plate reader capable of measuring fluorescence polarization.
-
-
Assay Procedure:
-
Prepare a solution of Bocillin™ FL at a final concentration of approximately 30 nM in the assay buffer.
-
Prepare a series of dilutions of the unlabeled β-lactam antibiotic in the assay buffer.
-
Add the Bocillin™ FL solution to the wells of the 384-well plate.
-
Add the different concentrations of the unlabeled β-lactam antibiotic to the wells.
-
Initiate the reaction by adding the purified this compound to a final concentration of approximately 3.6 µM.
-
Immediately begin monitoring the change in fluorescence polarization over time in the plate reader.
-
-
Data Analysis: The rate of Bocillin™ FL binding to this compound will decrease in the presence of the competing unlabeled antibiotic. The second-order rate constant (k₂/Kₛ) for the unlabeled antibiotic can be determined by fitting the kinetic data to a competitive inhibition model. This value provides a quantitative measure of the efficiency of this compound acylation by the antibiotic.
References
- 1. Crystal Structures of Penicillin-binding Protein 2 from Penicillin-susceptible and -resistant Strains of Neisseria gonorrhoeae Reveal an Unexpectedly Subtle Mechanism for Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Penicillin-binding protein 2a from methicillin-resistant Staphylococcus aureus: kinetic characterization of its interactions with beta-lactams using electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of PBP2 Inhibitors Against Clinical Isolates: A Guide for Researchers
For Immediate Release
In the ongoing battle against antimicrobial resistance, the strategic development and evaluation of Penicillin-Binding Protein 2 (PBP2) inhibitors are paramount. This guide provides a comparative analysis of the efficacy of various this compound inhibitors against key clinical isolates, supported by experimental data. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and advancement of novel antibacterial agents.
Data Presentation: Efficacy of this compound Inhibitors
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of selected this compound inhibitors against common and drug-resistant clinical isolates. MIC values are a standard measure of an antibiotic's potency; lower values indicate greater efficacy.
| This compound Inhibitor | Clinical Isolate | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility (%) |
| Ceftobiprole | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1 | 2 | 99.3%[1][2] |
| Methicillin-Susceptible Staphylococcus aureus (MSSA) | 0.5 | 0.5 | 100%[1][2] | |
| Multidrug-Resistant (MDR) S. aureus | 1 | 2 | 98.1%[1][2] | |
| Meropenem | Pseudomonas aeruginosa | 4 | 32 | - |
| Ceftazidime-avibactam | KPC-producing Klebsiella pneumoniae | - | - | - |
| Oxadiazoles (novel) | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1-2 | - | - |
| Diazabicyclooctanes (e.g., Zidebactam, WCK 5153) | Pseudomonas aeruginosa (this compound Inhibition IC₅₀) | 0.26 (Zidebactam) | - | - |
| 0.14 (WCK 5153) |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Key Findings from the Data:
-
Ceftobiprole , an advanced-generation cephalosporin, demonstrates potent activity against a broad range of Staphylococcus aureus isolates, including methicillin-resistant (MRSA) and multidrug-resistant (MDR) strains, with a high susceptibility rate of 99.3% for MRSA.[1][2] Its MIC₅₀ and MIC₉₀ values of 1 and 2 mg/L, respectively, for MRSA highlight its efficacy.[1][2]
-
Meropenem , a carbapenem antibiotic, shows variable activity against Pseudomonas aeruginosa, with MIC₅₀ and MIC₉₀ values of 4 and 32 mg/L, respectively.[3]
-
Novel non-β-lactam inhibitors like oxadiazoles show promise against MRSA, with MIC values in the range of 1–2 μg/mL.[4]
-
Diazabicyclooctanes (DBOs) , such as zidebactam and WCK 5153, are potent inhibitors of P. aeruginosa this compound, with IC₅₀ values of 0.26 and 0.14 μg/ml, respectively, showcasing their potential as "β-lactam enhancers".[5]
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of effective drug development. The following are detailed methodologies for key experiments cited in this guide.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Testing
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the MIC of an antimicrobial agent.[6][7]
1. Preparation of Antimicrobial Agent Stock Solution:
- Prepare a stock solution of the this compound inhibitor at a concentration of at least 1000 µg/mL or 10 times the highest concentration to be tested.[6]
- Solutions can be prepared aseptically. If necessary, sterilize by membrane filtration.[6]
2. Preparation of Inoculum:
- From an 18- to 24-hour agar plate, select isolated colonies of the clinical isolate.
- Prepare a direct broth suspension of the colonies in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[8]
3. Inoculation of Microdilution Plates:
- Within 15 minutes of standardization, dilute the inoculum to the final required concentration.
- Using a multichannel pipette or an automated system, inoculate a 96-well microtiter plate containing serial twofold dilutions of the this compound inhibitor.[8]
- The final volume in each well is typically 100 µL.
4. Incubation:
- Incubate the inoculated plates at 35°C in ambient air for 16-20 hours.[8]
5. Interpretation of Results:
- The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye or a plate reader.[9]
Competitive this compound Binding Assay
This assay is used to determine the affinity of a test compound for this compound.
1. Preparation of Bacterial Membranes:
- Grow the clinical isolate to the mid-logarithmic phase.
- Harvest the cells by centrifugation and wash them with a suitable buffer.
- Lyse the cells using a French press or sonication.
- Isolate the cell membranes by ultracentrifugation.
2. Competition Assay:
- Incubate the isolated membranes containing this compound with various concentrations of the test inhibitor for a defined period.
- Add a fluorescently labeled β-lactam (e.g., Bocillin FL) at a fixed concentration and incubate further.
- Stop the reaction by adding a surplus of an unlabeled broad-spectrum β-lactam.
3. Detection and Analysis:
- Separate the membrane proteins by SDS-PAGE.
- Visualize the fluorescently labeled PBPs using a fluorescence scanner.
- Quantify the fluorescence intensity of the this compound band.
- The concentration of the test inhibitor that reduces the fluorescence signal by 50% (IC₅₀) is determined.
Mandatory Visualizations
Signaling Pathway of this compound Inhibition
Caption: Mechanism of this compound inhibition by β-lactam antibiotics.
Experimental Workflow for MIC Determination
Caption: Workflow for Broth Microdilution MIC Testing.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
validation of PBP2a latex agglutination test against mecA PCR
An Objective Comparison of PBP2a Latex Agglutination and mecA PCR for MRSA Detection
For researchers and clinicians working on Staphylococcus aureus, the accurate and rapid detection of methicillin resistance is critical for effective patient management and infection control. The gold standard for identifying methicillin-resistant S. aureus (MRSA) is the detection of the mecA gene via Polymerase Chain Reaction (PCR), as this gene encodes the modified Penicillin-Binding Protein 2a (PBP2a) responsible for resistance. However, PCR can be costly and may not be available in all laboratory settings.[1] The PBP2a latex agglutination test, a phenotypic method, offers a faster and less complex alternative.[2] This guide provides a direct comparison of the PBP2a latex agglutination test against the mecA PCR, supported by performance data and detailed experimental protocols.
Performance Data: PBP2a Latex Agglutination vs. mecA PCR
The diagnostic accuracy of the PBP2a latex agglutination test has been evaluated in numerous studies, with mecA PCR serving as the reference method. While performance can vary, the test generally demonstrates high sensitivity, meaning it correctly identifies most true MRSA isolates. However, specificity can be more variable, leading to some false-positive results compared to the genotypic precision of PCR.
The following table summarizes the performance metrics from several validation studies.
| Study | No. of Isolates | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) |
| Atay et al.[3] | 111 | 100% | 88% | - | - |
| Aslam et al. | 92 (MRSA) | 100% | 50% | 94.25% | 100% |
| Swenson et al.[4] | 50 (S. aureus) | 100% | 100% | 100% | 100% |
Note: Performance characteristics can be influenced by the specific isolates tested and variations in protocol, such as the need for oxacillin induction in coagulase-negative staphylococci.[4]
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for validating the PBP2a latex agglutination test against the gold standard, mecA PCR.
Caption: Validation workflow comparing the PBP2a latex agglutination test to mecA PCR.
Experimental Protocols
The following are representative protocols synthesized from common laboratory practices for both methods.
PBP2a Latex Agglutination Test Protocol
This rapid test detects the PBP2a protein directly from bacterial colonies. The procedure is typically completed in under 20 minutes.[2]
Materials:
-
PBP2a Latex Agglutination Kit (e.g., Oxoid)
-
Staphylococcus aureus colonies from a fresh (18-24 hour) culture
-
Microcentrifuge tubes
-
Pipettes
-
Heating block or water bath
-
Test cards and mixing sticks
Methodology:
-
Colony Suspension: Using a sterile loop, collect several colonies of the S. aureus isolate and create a dense suspension in the Extraction Reagent 1 provided in the kit.
-
Heat Lysis: Place the tube in a heating block or boiling water bath at 95-100°C for 3 minutes to extract the PBP2a protein.
-
Cooling and Neutralization: Remove the tube and allow it to cool to room temperature. Add the specified volume of Extraction Reagent 2 to the lysate and mix.
-
Centrifugation: Centrifuge the tube for 5 minutes at approximately 1,500 x g to pellet the bacterial debris. The supernatant contains the PBP2a protein.
-
Agglutination Reaction: Dispense one drop of the test latex reagent onto a circle on the reaction card. Add 10-20 µL of the prepared supernatant to the drop. Do not allow the pipette tip to touch the latex reagent.
-
Mixing and Observation: Immediately mix the supernatant and latex reagent using a clean mixing stick, spreading the mixture over the entire area of the circle.
-
Interpretation: Rock the card gently and observe for agglutination (clumping) within 3 minutes.
-
Positive Result: Visible clumping of the latex particles indicates the presence of PBP2a.
-
Negative Result: A smooth, milky suspension with no clumping indicates the absence of PBP2a.
-
mecA Gene PCR Protocol
Detection of the mecA gene by PCR is the definitive method for identifying MRSA.[5]
Materials:
-
Staphylococcus aureus colonies
-
DNA extraction kit or lysis buffer (e.g., InstaGene Matrix)[6]
-
PCR master mix (containing Taq polymerase, dNTPs, buffer)
-
mecA-specific forward and reverse primers
-
Nuclease-free water
-
Thermal cycler
-
Agarose gel, TBE buffer, and electrophoresis equipment
-
DNA stain (e.g., Ethidium Bromide) and UV transilluminator
Methodology:
Part A: DNA Extraction [6]
-
Cell Lysis: Suspend a loopful of bacterial colonies in 100 µL of lysis buffer in a microcentrifuge tube and vortex for 15 seconds.
-
Incubation 1: Incubate the suspension at 56°C for 1 hour.
-
Incubation 2: Vortex the tube and incubate at 95°C for 1 hour to complete the lysis and denature proteins.
-
Clarification: Centrifuge at high speed (e.g., 13,200 rpm) for 5 minutes. The supernatant now contains the genomic DNA template for PCR.
Part B: PCR Amplification [7]
-
Reaction Setup: In a PCR tube, prepare the reaction mixture by combining the PCR master mix, forward primer, reverse primer, nuclease-free water, and 2-5 µL of the extracted DNA template.
-
Thermal Cycling: Place the PCR tubes in a thermal cycler and run a program with the following general parameters:
-
Initial Denaturation: 94-96°C for 3-5 minutes.
-
Cycling (30-35 cycles):
-
Denaturation: 94°C for 30-60 seconds.
-
Annealing: 55°C for 30-60 seconds (primer-dependent).
-
Extension: 72°C for 60 seconds.
-
-
Final Extension: 72°C for 5-10 minutes.
-
-
Result Visualization: Mix the PCR product with loading dye and run on a 1.5-2% agarose gel alongside a DNA ladder.[6] Visualize the DNA bands under UV light after staining.
-
Positive Result: A band of the expected size for the mecA amplicon confirms the presence of the gene.
-
Negative Result: Absence of a band at the expected size indicates the gene is not present.
-
References
- 1. pjmhsonline.com [pjmhsonline.com]
- 2. Evaluation of Penicillin Binding Protein 2a Latex Agglutination Assay for Identification of Methicillin-Resistant Staphylococcus aureus Directly from Blood Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ankemdernegi.org.tr [ankemdernegi.org.tr]
- 4. Comparison of Conventional Susceptibility Testing, Penicillin-Binding Protein 2a Latex Agglutination Testing, and mecA Real-Time PCR for Detection of Oxacillin Resistance in Staphylococcus aureus and Coagulase-Negative Staphylococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Methicillin-Resistant Staphylococcus aureus and Simultaneous Confirmation by Automated Nucleic Acid Extraction and Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. food.dtu.dk [food.dtu.dk]
- 7. mecA PCR | University of Washington Laboratory Medicine: Molecular Diagnosis, Microbiology Division [depts.washington.edu]
Safety Operating Guide
Proper Disposal of Penicillin-Binding Protein 2 (PBP2): A Comprehensive Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the proper handling and disposal of biological materials like Penicillin-Binding Protein 2 (PBP2) is a critical component of laboratory safety and operational integrity. This document provides essential, step-by-step guidance for the safe disposal of this compound, ensuring compliance with standard biosafety practices and minimizing environmental impact.
Immediate Safety and Handling Precautions
This compound, like other proteins, should be handled as a potential biohazard. Standard laboratory practices for handling non-infectious biological material should be followed. This includes wearing appropriate Personal Protective Equipment (PPE), such as laboratory coats, gloves, and eye protection.
Disposal Procedures for this compound
The disposal of this compound and materials contaminated with it must adhere to established protocols for biohazardous waste. The primary methods for rendering such materials safe for disposal are chemical inactivation and steam sterilization (autoclaving).
Liquid this compound Waste
Liquid waste containing this compound, such as protein solutions, buffers, and cell lysates, requires inactivation before disposal.
Chemical Inactivation:
-
Containment: Collect all liquid this compound waste in a leak-proof, chemically resistant container.
-
Inactivation: Add a sufficient volume of a suitable chemical disinfectant. A final concentration of 10% household bleach is a common and effective method.[1] Ensure thorough mixing.
-
Contact Time: Allow a minimum contact time of 30 minutes to ensure complete inactivation of the protein.[1]
-
Disposal: Following inactivation, the treated liquid can typically be disposed of down the sanitary sewer with copious amounts of water, provided no other hazardous chemicals are present.[1]
Steam Sterilization (Autoclaving):
-
Containment: Collect liquid this compound waste in an autoclavable, leak-proof container. Do not fill the container more than two-thirds full to prevent overflow. Loosen the cap to allow for pressure changes.
-
Sterilization: Autoclave the waste following the manufacturer's instructions for your specific autoclave model. A common and effective cycle for liquid biohazardous waste is a minimum of 20 minutes at 121°C (250°F) and 15 psi.[2]
-
Cooling and Disposal: Allow the autoclaved waste to cool completely before handling. Once cooled, the sterilized liquid can be poured down the drain with running water.
Solid this compound Waste
Solid waste contaminated with this compound, including pipette tips, microfuge tubes, gels, and gloves, must be segregated and decontaminated.
-
Collection: Place all solid this compound-contaminated waste into a designated biohazard bag.[3][4] These bags should be puncture-resistant and clearly labeled with the universal biohazard symbol.
-
Storage: Store the biohazard bag in a rigid, leak-proof secondary container with a lid.
-
Decontamination: The primary method for decontaminating solid biohazardous waste is autoclaving. Place the open or loosely tied biohazard bag in an autoclave-safe secondary container. A typical autoclave cycle for solid waste is 30-60 minutes at 121°C (250°F) and 15 psi.[3]
-
Disposal: After autoclaving and cooling, the decontaminated waste can often be disposed of in the regular municipal waste stream. However, institutional policies may vary, so it is crucial to consult your facility's specific guidelines.
Powdered this compound
For powdered or lyophilized this compound, it is recommended to first dissolve the protein in a suitable buffer or water before proceeding with either chemical inactivation or autoclaving as described for liquid waste. When handling powdered enzymes, it is crucial to work in a well-ventilated area or a fume hood and wear a mask to prevent inhalation.
Quantitative Data for this compound Inactivation
| Inactivation Method | Parameter | Value | Unit | Efficacy |
| Steam Sterilization (Autoclaving) | Temperature | 121 (250) | °C (°F) | Denatures proteins and sterilizes waste[2][3] |
| Pressure | 15 | psi | Ensures steam penetration[2][3] | |
| Time (Liquid Waste) | ≥ 20 | minutes | Effective for liquid biohazardous waste[2] | |
| Time (Solid Waste) | 30 - 60 | minutes | Ensures sterilization of solid materials[3] | |
| Chemical Inactivation | Disinfectant | Sodium Hypochlorite (Bleach) | 10 | % final concentration |
| Contact Time | ≥ 30 | minutes | Ensures complete inactivation[1] |
Detailed Experimental Protocols for this compound Inactivation
Protocol 1: Chemical Inactivation of Liquid this compound Waste
Objective: To safely inactivate this compound in a liquid solution using a 10% bleach solution.
Materials:
-
Liquid this compound waste
-
Household bleach (typically 5.25-8.25% sodium hypochlorite)
-
Chemically resistant, leak-proof container with a lid
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
-
Graduated cylinders or other measuring devices
Procedure:
-
Preparation: Don all required PPE. Work in a well-ventilated area.
-
Measurement: Measure the volume of the liquid this compound waste to be inactivated.
-
Bleach Calculation: Calculate the volume of bleach required to achieve a final concentration of 10%. For example, to treat 90 mL of this compound waste, add 10 mL of household bleach.
-
Inactivation: Carefully add the calculated volume of bleach to the this compound waste container.
-
Mixing: Securely close the container and gently agitate to ensure thorough mixing of the bleach with the waste.
-
Incubation: Allow the mixture to stand for a minimum of 30 minutes at room temperature.
-
Disposal: After the 30-minute contact time, the inactivated solution can be poured down the sanitary sewer with a large volume of running water.
-
Decontamination: Rinse the container with water and decontaminate it according to your laboratory's standard procedures.
Protocol 2: Steam Sterilization (Autoclaving) of Solid this compound-Contaminated Waste
Objective: To sterilize solid materials contaminated with this compound using an autoclave.
Materials:
-
Solid this compound-contaminated waste (e.g., pipette tips, tubes, gloves)
-
Autoclavable biohazard bag
-
Autoclave-safe secondary container (e.g., polypropylene or stainless steel pan)
-
Autoclave with a validated cycle for biohazardous waste
-
Heat-resistant gloves
-
PPE: lab coat, safety glasses
Procedure:
-
Waste Collection: Place all solid this compound-contaminated items into an autoclavable biohazard bag. Do not overfill the bag.
-
Preparation for Autoclaving:
-
Add a small amount of water (approximately 50-100 mL) to the bag to facilitate steam generation.
-
Loosely close the bag to allow for steam penetration. Do not seal it tightly, as this can cause the bag to rupture during the cycle.
-
Place the biohazard bag into an autoclave-safe secondary container to contain any potential leaks.
-
-
Loading the Autoclave: Following your institution's and the autoclave manufacturer's procedures, carefully load the secondary container with the biohazard bag into the autoclave.
-
Autoclave Cycle: Run a validated cycle for biohazardous solid waste. A typical cycle is at least 30 minutes at 121°C and 15 psi. The duration may need to be increased for larger loads.
-
Unloading the Autoclave:
-
Once the cycle is complete and the pressure has returned to a safe level, put on heat-resistant gloves.
-
Carefully open the autoclave door, being mindful of residual steam.
-
Allow the contents to cool for at least 10-15 minutes before removal.
-
-
Final Disposal: Once the bag and its contents have cooled completely, the bag can be securely closed and disposed of in the appropriate waste stream as determined by your institution's policies (often regular municipal waste).
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. Optimum conditions of autoclaving for hydrolysis of proteins and urinary peptides of prolyl and hydroxyprolyl residues and HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biosafety.utk.edu [biosafety.utk.edu]
- 3. Autoclave Overview [blink.ucsd.edu]
- 4. Autoclaving Guidelines | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling PBP2
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with critical proteins like Penicillin-Binding Protein 2 (PBP2). This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment.
Understanding this compound: A Key Target in Drug Development
Penicillin-Binding Protein 2 (this compound) is a crucial enzyme involved in the synthesis of the bacterial cell wall.[1][2] It is a primary target for β-lactam antibiotics, a widely used class of antibacterial agents.[1][2] The inhibition of this compound disrupts cell wall formation, ultimately leading to bacterial cell death.[1] Understanding the safe handling of this protein is vital for the development of new antibiotics and for studying mechanisms of antibiotic resistance.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, as with any purified protein or enzyme, adherence to proper PPE protocols is mandatory to prevent potential exposure and contamination.[3][4][5] While purified this compound is not considered infectious, it is a foreign protein that can elicit an immune response or have unforeseen biological activity.
Core PPE Requirements:
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile gloves | Protects against skin contact with the protein solution. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing and skin. |
| Eye Protection | Safety glasses with side shields or goggles | Shields eyes from potential splashes of the protein solution. |
Operational Plan: Step-by-Step Handling Procedures
A structured workflow is essential for the safe and effective handling of this compound. The following protocol outlines the key steps from preparation to post-experiment cleanup.
Experimental Workflow for Handling this compound:
Caption: This workflow diagram illustrates the key procedural steps for the safe handling of this compound in a laboratory setting.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental release and to comply with institutional and regulatory guidelines.[6][7]
Disposal Protocol Summary:
| Waste Type | Disposal Method |
| Liquid Waste | Collect in a designated, leak-proof container labeled "Biohazard". Decontaminate with a 10% bleach solution or an appropriate disinfectant before drain disposal, followed by flushing with copious amounts of water. Alternatively, autoclave liquid waste. |
| Solid Waste (e.g., pipette tips, tubes, gloves) | Place in a biohazard bag within a secondary rigid container. Autoclave before disposal with regular laboratory waste, or dispose of through a certified biomedical waste vendor. |
| Sharps (e.g., needles, broken glass) | Dispose of in a designated, puncture-resistant sharps container. |
Hazard Assessment and Mitigation
While purified this compound from a non-pathogenic source is generally considered low-risk and can be handled at Biosafety Level 1 (BSL-1), a thorough risk assessment is always recommended.
Potential Hazards and Mitigation Strategies:
| Potential Hazard | Mitigation Strategy |
| Allergenic Reaction | Minimize the generation of aerosols. Work in a well-ventilated area. In case of known sensitivities, a respirator may be considered. |
| Accidental Ingestion/Inoculation | Adhere strictly to no eating, drinking, or smoking in the laboratory. Use caution when handling sharps. |
| Contamination of Experiment | Use aseptic techniques to maintain the purity of the this compound solution. |
Key Experimental Protocols: Working with this compound
Detailed methodologies are critical for reproducible and reliable experimental outcomes. Below are summaries of common experimental protocols involving this compound.
1. This compound Binding Assay (Fluorescence Polarization):
-
Objective: To measure the binding affinity of a compound to this compound.
-
Methodology:
-
A fluorescently labeled penicillin derivative (ligand) is incubated with this compound.
-
The polarization of the emitted light is measured. A high polarization value indicates that the ligand is bound to the larger this compound molecule.
-
A test compound is added, and any decrease in polarization indicates displacement of the fluorescent ligand, signifying that the test compound binds to this compound.
-
Data is analyzed to determine the binding affinity (e.g., IC50 or Kd).
-
2. This compound Inhibition Assay (Enzymatic Activity):
-
Objective: To determine the inhibitory effect of a compound on the enzymatic activity of this compound.
-
Methodology:
-
This compound is incubated with its substrate (e.g., a synthetic peptidoglycan precursor) in the presence and absence of a test compound.
-
The reaction progress is monitored by detecting the product formation, often using a colorimetric or fluorescent method.
-
A decrease in product formation in the presence of the test compound indicates inhibition of this compound.
-
The concentration-response curve is used to calculate the inhibitory potency (e.g., IC50).
-
Signaling Pathway Context: this compound in Bacterial Cell Wall Synthesis
This compound plays a vital role in the transpeptidation step of peptidoglycan synthesis, which is essential for maintaining the integrity of the bacterial cell wall.
Caption: This diagram illustrates the role of this compound in bacterial cell wall synthesis and its inhibition by beta-lactam antibiotics.
By adhering to these safety protocols and understanding the biological context of this compound, researchers can confidently and securely advance their vital work in the field of drug discovery and development.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
